2-(Aminomethyl)piperidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBLLCTOLJFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945687 | |
| Record name | 1-(Piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-77-8 | |
| Record name | 2-Piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22990-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Aminomethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4RLA45BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Aminomethyl)piperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(aminomethyl)piperidine, a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents a thorough examination of its synthesis methodologies. While this compound is a key intermediate in the development of a wide range of pharmaceuticals, particularly those targeting neurological disorders and cancer, specific data on its intrinsic biological activity and signaling pathways are limited. This guide summarizes the known applications of its derivatives and provides detailed experimental protocols for its synthesis to support further research and development.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a chemical structure featuring a piperidine (B6355638) ring substituted with an aminomethyl group at the 2-position. This bifunctional nature, possessing both a secondary cyclic amine and a primary amine, makes it a valuable synthon for the construction of more complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 22990-77-8 | [1][2] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost clear liquid | [2] |
| Purity | ≥ 97% | [1][3] |
| Density | 0.9406 g/mL at 25 °C | [3] |
| Boiling Point | 67 °C at 12 mmHg | [4] |
| Refractive Index | n20/D 1.4854 | [3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, with the most common being the catalytic hydrogenation of 2-cyanopyridine (B140075). A more recent, greener approach involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128).
Catalytic Hydrogenation of 2-Cyanopyridine
This is a widely utilized industrial method for producing this compound. The process involves the reduction of the nitrile group and the saturation of the pyridine (B92270) ring. The reaction can be carried out in a single stage or in two steps, where 2-aminomethylpyridine is formed as an intermediate.[5][6]
Experimental Protocol:
A general procedure for the catalytic hydrogenation of 2-cyanopyridine is as follows:
-
Catalyst Preparation: A cobalt-containing catalyst is typically used, which may also contain promoters and be supported on materials like kieselguhr.[5] Alternatively, nickel-based catalysts such as Raney nickel can be employed.[7]
-
Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer is charged with 2-cyanopyridine and the catalyst. The reaction can be carried out neat or in a solvent such as toluene (B28343) or ethanol.[5][7]
-
Hydrogenation: The reactor is pressurized with hydrogen to a pressure ranging from 10 to 45 MPa.[5] The temperature is elevated to between 120 °C and 230 °C.[5] In some procedures, ammonia (B1221849) is added to the reaction mixture to suppress the formation of by-products.[5][7]
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration.
-
Purification: The crude product is then purified by fractional distillation to yield this compound.[7]
Diagram Caption: Synthesis of this compound via catalytic hydrogenation.
Selective Hydrogenolysis of 2,5-Bis(aminomethyl)furan
A sustainable approach to this compound utilizes the bio-derived platform chemical 2,5-bis(aminomethyl)furan (BAMF). This method involves the selective hydrogenolysis of one C-N bond and the hydrogenation of the furan (B31954) ring.
Experimental Protocol:
A representative procedure for this green synthesis is as follows:
-
Catalyst System: A platinum catalyst supported on γ-alumina (Pt/γ-Al₂O₃) has shown to be effective for this transformation.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution at a temperature of around 140 °C and a hydrogen pressure of 1 MPa.
-
Product Isolation: Following the reaction, the catalyst is filtered off, and the this compound is isolated from the aqueous solution. This method offers a promising green alternative to the traditional synthesis route.
Diagram Caption: A sustainable route to this compound from a bio-based starting material.
Role in Drug Development and Biological Applications
This compound is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[4] Its derivatives have been investigated for a range of therapeutic applications.
Applications of Derivatives
-
Kappa Opioid Receptor Agonists: Derivatives of 1-(arylacetyl)-2-(aminomethyl)piperidine have been synthesized and identified as potent and selective kappa opioid receptor agonists, showing promise as analgesics.[]
-
Anticancer Agents: The piperidine nucleus is a common feature in many anticancer drugs. While specific studies on this compound are scarce, its derivatives are explored for their potential to interfere with cancer cell proliferation.[4][9] For instance, piperine, which contains a piperidine moiety, has been shown to interfere with the PI3K/Akt signaling pathway in breast cancer cells.[9]
-
Neurological Disorders: This compound is a valuable building block for drugs targeting the central nervous system.[4] Its structural motifs are found in compounds developed for various neurological conditions.
-
Ligand Synthesis: this compound is used to synthesize ligands for biochemical assays and coordination chemistry, which are instrumental in studying enzyme activity and receptor interactions.[4][]
Signaling Pathways Modulated by Piperidine Derivatives
While no specific signaling pathways have been directly attributed to this compound, the broader class of piperidine-containing compounds has been shown to modulate several key cellular signaling pathways involved in disease progression. It is important to note that these activities are characteristic of more complex molecules that incorporate the piperidine scaffold, and not necessarily of the parent this compound itself.
Diagram Caption: General signaling pathways influenced by various piperidine-containing compounds.
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities due to its utility as a versatile synthetic intermediate. The established synthesis routes, particularly the catalytic hydrogenation of 2-cyanopyridine, provide reliable access to this molecule on an industrial scale, while newer, greener methods are emerging. Although there is a lack of specific data on the biological activity and mechanism of action of this compound itself, the diverse pharmacological properties of its derivatives underscore its importance in drug discovery. This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this valuable chemical entity, and it highlights the need for further investigation into its intrinsic biological properties.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 22990-77-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound 97 22990-77-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Chiral Resolution of Racemic 2-(Aminomethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methods for the chiral resolution of racemic 2-(aminomethyl)piperidine, a critical chiral building block in pharmaceutical synthesis. This document details various resolution strategies, including diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Furthermore, it presents an alternative approach through the asymmetric synthesis of the individual enantiomers. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable method for obtaining enantiomerically pure (R)- and (S)-2-(aminomethyl)piperidine.
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and widely used method for the resolution of racemates. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Commonly Used Chiral Resolving Agents:
-
(+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)
-
(-)-Mandelic acid and its derivatives
-
(-)-Camphor-10-sulfonic acid
Quantitative Data for Diastereomeric Salt Resolution of Various Amines
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | >85 | >85 |
| Diphenyl-substituted N-Methylpiperazine derivative | di-p-anisoyl-d-tartaric acid | THF/H₂O (80/20) | 1:0.35 | 37 | 98 (after recrystallization) |
| (S)-Amlodipine | d-Tartaric Acid | DMSO | Not Specified | 48.8 ± 2.4 | 90.7 ± 1.4 |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 1:1 | 70 | >99 |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH₂Cl₂ | 1:2 | Not Specified | 98 |
Experimental Protocol: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid like (+)-tartaric acid.[1] Optimization of the solvent, temperature, and stoichiometry is crucial for successful resolution.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)
-
Base (e.g., NaOH or NH₄OH) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic this compound and an equimolar or sub-stoichiometric amount of the chiral resolving agent in a minimal amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base to adjust the pH to >10 to liberate the free amine.
-
Extraction: Extract the liberated amine with a suitable organic solvent.
-
Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC, or by measuring its specific rotation. The mother liquor from the crystallization can be treated similarly to recover the other enantiomer.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. While specific protocols for this compound are not extensively documented, studies on the structurally similar 2-piperidineethanol (B17955) demonstrate the feasibility of this approach.[2]
Potential Lipases for Kinetic Resolution:
-
Candida antarctica lipase (B570770) B (CALB)
-
Pseudomonas cepacia lipase (PCL)
-
Candida rugosa lipase (CRL)
Quantitative Data for Enzymatic Resolution of 2-Piperidineethanol Derivatives
The following table presents data from the enzymatic resolution of derivatives of 2-piperidineethanol, which can serve as a starting point for method development for this compound.[2]
| Substrate (N-protected 2-piperidineethanol) | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) of Unreacted Alcohol |
| N-Boc-2-piperidineethanol | Lipase PS | Vinyl acetate | Diisopropyl ether | ~50 | >99 (S-enantiomer) |
| N-Cbz-2-piperidineethanol | Lipase PS | Vinyl acetate | Diisopropyl ether | ~50 | >99 (S-enantiomer) |
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution
This generalized protocol is based on the enzymatic acylation of a racemic amine.
Materials:
-
Racemic this compound (potentially N-protected)
-
Lipase (e.g., Novozym 435 - immobilized CALB)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)
-
Buffer solution (if conducting hydrolysis)
Procedure:
-
Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent, add the acyl donor and the lipase.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quench: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated product from the unreacted amine by chromatography or extraction.
-
Deprotection (if necessary): If the amine was N-protected, deprotect both the acylated and unreacted fractions to obtain the free enantiomers of this compound.
-
Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material.
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers a powerful analytical and preparative tool for the separation of enantiomers. For primary amines like this compound that lack a strong chromophore, derivatization with a UV-active agent is often necessary for HPLC detection.
Common Chiral Stationary Phases (CSPs):
-
Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Pirkle-type columns
-
Ligand-exchange columns
Quantitative Data for Chiral HPLC of a Similar Compound
The following table provides an example of a chiral HPLC method developed for the enantiomeric purity determination of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, after derivatization.[3]
| Parameter | Value |
| Derivatizing Agent | 4-Nitrobenzoic acid |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Experimental Protocol: General Procedure for Chiral HPLC Analysis (with Derivatization)
Materials:
-
Enantiomerically enriched or racemic this compound
-
Derivatizing agent (e.g., dansyl chloride, p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine, NaHCO₃)
-
Solvents for derivatization and sample preparation
-
Chiral HPLC column and system
Procedure:
-
Derivatization: React the this compound sample with the derivatizing agent in the presence of a base to form a stable, UV-active derivative.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral HPLC column and elute with an optimized mobile phase.
-
Data Analysis: The two diastereomeric derivatives will elute at different retention times. Calculate the enantiomeric excess from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis.
Asymmetric Synthesis
An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. An efficient synthesis of both (R)- and (S)-2-(aminomethyl)piperidine dihydrochlorides from the corresponding enantiomers of lysine (B10760008) has been reported.[4] This method avoids the potential for lower yields associated with resolution and provides direct access to the enantiopure compounds.
The key step in this synthesis involves the in situ formation of an aziridinium (B1262131) ion from the amino acid precursor, which then undergoes an intramolecular ring-opening to form the piperidinium (B107235) ring in a stereoselective manner.
While the detailed experimental protocol for this multi-step synthesis is beyond the scope of this guide, researchers are encouraged to consult the primary literature for a comprehensive understanding of this synthetic route.[4]
Conclusion
The selection of an appropriate method for obtaining enantiomerically pure this compound depends on various factors, including the scale of the synthesis, the availability of specialized equipment (e.g., for chiral chromatography), and cost considerations. Diastereomeric salt resolution is a robust and scalable method, though it may require extensive optimization. Enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography is an excellent analytical tool and can be used for preparative separations. Finally, asymmetric synthesis provides a direct route to the desired enantiomer, bypassing the need for resolution altogether. This guide provides the foundational knowledge for researchers to navigate these options and successfully obtain the desired enantiomer of this compound for their research and development needs.
References
An In-depth Technical Guide to 2-(Aminomethyl)piperidine: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Aminomethyl)piperidine, a versatile heterocyclic amine crucial for the synthesis of pharmaceuticals and specialty chemicals.[1] This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and analysis.
Introduction
This compound, also known as 2-piperidinemethanamine, is a six-membered heterocyclic compound featuring a primary amine attached to a piperidine (B6355638) ring.[2][3] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.[1] It also serves as an important intermediate in the production of agrochemicals, polymer additives, and as a ligand in coordination chemistry.[1]
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers in various purities and quantities. The table below provides a comparative summary of offerings from prominent vendors.
| Supplier | Product Number | Purity | Pack Size(s) | Price (USD) | CAS Number |
| Sigma-Aldrich | 656518 | 97% | 25 g | $234.00 | 22990-77-8 |
| Thermo Scientific | L20122.06 | 98% (≥97.5% GC) | 5 g, 25 g | $42.65 (5 g) | 22990-77-8[4] |
| TCI Chemicals | A2517 | >99.0% (GC) | 5 g | $131.00 | 22990-77-8[5] |
| Chem-Impex | 43438 | ≥ 99% (GC) | 5 g | $102.05 | 22990-77-8[1] |
| Amerigo Scientific | - | 97% | Contact for pricing | Contact for pricing | 22990-77-8[3] |
| Jubilant Ingrevia | - | >99.00% | Bulk quantities | Contact for pricing | 22990-77-8[6] |
| Ala-P132846 | - | min 97% | 100 g | $477.05 | 22990-77-8[7] |
Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below, compiled from various supplier data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][4] |
| Molecular Weight | 114.19 g/mol | [1][4] |
| CAS Number | 22990-77-8 | [1][4] |
| Appearance | Colorless to almost clear liquid | [1][5] |
| Density | 0.9406 g/mL at 25 °C | |
| Boiling Point | 67 °C at 12 mmHg | [1] |
| Refractive Index | n20/D 1.4854 | |
| Flash Point | 68.3 °C (154.9 °F) | |
| Purity (Assay) | 97% to >99% (GC) | [1][4][5] |
Experimental Protocols
This section details methodologies for the synthesis and analytical characterization of this compound.
A common and efficient industrial method for preparing this compound is the catalytic hydrogenation of 2-cyanopyridine (B140075).[8][9] This process typically involves high pressure and temperature in the presence of a metal catalyst.
Materials:
-
2-Cyanopyridine
-
Cobalt-containing catalyst (e.g., Raney Cobalt) or Nickel catalyst (e.g., Raney Nickel)[8][9]
-
High-pressure autoclave reactor
-
Hydrogen (H₂) gas
-
Ammonia (B1221849) (NH₃), liquid (optional, to suppress side reactions)[8]
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with 2-cyanopyridine and the chosen catalyst (e.g., 5 g of Raney Nickel for every 100 g of reactant).[8] If a solvent is used, it is added at this stage.
-
Ammonia Addition (Optional): To minimize the formation of by-products, liquid ammonia can be added to the reactor.[8]
-
Pressurization and Heating: Seal the autoclave and purge with nitrogen. Introduce hydrogen gas to an initial pressure of 20-50 bar.[8] Begin stirring and heat the reactor to the target temperature, typically between 120 °C and 200 °C.[8][9]
-
Hydrogenation: Increase the hydrogen pressure to the reaction pressure, typically between 150 and 300 bar.[8][9] Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The final product purity can be assessed using Gas Chromatography (GC).
Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or methanol.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Visualizations
The following diagrams illustrate the synthesis pathway and the analytical workflow described above.
Caption: Synthesis of this compound via hydrogenation.
Caption: Workflow for purity analysis by Gas Chromatography.
Safety Information
This compound is classified as a hazardous substance.[2] It is corrosive and causes severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 22990-77-8 | TCI AMERICA [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. calpaclab.com [calpaclab.com]
- 8. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 9. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
2-(Aminomethyl)piperidine: A Bifunctional Chiral Building Block for Advanced Drug Discovery and Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)piperidine stands as a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structure, featuring a piperidine (B6355638) ring with a primary amine substituent at the C2 position, offers two points of functionality. This bifunctionality, combined with its inherent chirality, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules, including chiral ligands for asymmetric catalysis and a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, resolution, and key applications of this compound, complete with detailed experimental protocols and structured data to facilitate its use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its bifunctional nature, containing both a primary and a secondary amine, dictates its chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₂ | [1][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 176.9 °C at 760 mmHg; 67 °C at 12 mmHg | [1][2] |
| Density | 0.9406 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4854 - 1.49 | [1][3] |
| Flash Point | 68 °C (154.4 °F) | [2][3] |
| CAS Number | 22990-77-8 | [1][3] |
Synthesis of Enantiopure this compound
The utility of this compound as a chiral building block is contingent on the availability of its enantiomerically pure forms, (R)- and (S)-2-(aminomethyl)piperidine. The primary routes to obtain these enantiopures are through the resolution of the racemic mixture or via asymmetric synthesis.
Racemic Synthesis
The racemic mixture of this compound can be synthesized through the hydrogenation of 2-aminomethylpyridine or 2-cyanopyridine.[4]
Experimental Protocol: Hydrogenation of 2-Aminomethylpyridine [4]
-
To a high-pressure autoclave, add 100 g of 2-aminomethylpyridine and 10 g of Raney Nickel (Ra-Ni 5584).
-
Seal the autoclave and introduce hydrogen gas to a pressure of 20 bar.
-
Heat the mixture to 200 °C.
-
Increase the hydrogen pressure to 160 bar and maintain stirring until the hydrogen absorption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Aerate the system with nitrogen gas.
-
Filter the catalyst from the reaction mixture. The resulting crude product is this compound.
-
Purify the crude product by vacuum distillation to obtain pure racemic this compound.
Resolution of Racemic this compound
Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a common and effective method to separate the enantiomers of this compound.[5][6] Chiral acids such as tartaric acid are frequently employed for this purpose.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Adapted from analogous amine resolutions) [1][2]
-
Salt Formation: Dissolve 1.0 mole equivalent of racemic this compound in a suitable solvent such as a mixture of methanol (B129727) and water. In a separate flask, dissolve 1.0 mole equivalent of L-(+)-tartaric acid in the same solvent system, heating gently if necessary to achieve complete dissolution.
-
Combine the two solutions with stirring. The diastereomeric salts, (R)-2-(aminomethyl)piperidine-L-tartrate and (S)-2-(aminomethyl)piperidine-L-tartrate, will begin to form.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. The cooling rate can be controlled to optimize crystal size and purity. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a strong base, such as a concentrated sodium hydroxide (B78521) solution, to a pH greater than 12.
-
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or GC.
Asymmetric Synthesis
Key Transformations and Derivatives
The bifunctional nature of this compound allows for selective modification at either the primary or secondary amine, often through the use of protecting groups.
N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[7]
Experimental Protocol: N-Boc Protection of this compound [3]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise to the stirred solution. If protecting both amines is desired, a larger excess of Boc₂O and a base like triethylamine (B128534) may be required. For selective protection of the more reactive primary amine, careful control of stoichiometry is crucial.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected this compound.
-
Purify the product by flash column chromatography if necessary.
N-Boc Deprotection
The Boc group can be readily removed under acidic conditions.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Applications in Drug Discovery and Asymmetric Catalysis
Enantiomerically pure this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and chiral ligands.
Synthesis of Kappa-Opioid Receptor Agonists
Derivatives of (S)-2-(aminomethyl)piperidine have been investigated as potent and selective kappa-opioid receptor agonists, which are of interest for their analgesic properties with a potentially reduced side-effect profile compared to traditional opioids.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stereochemistry of 2-(Aminomethyl)piperidine: A Technical Guide to its Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)piperidine is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine (B6355638) scaffold, coupled with a primary amine substituent at a stereogenic center, provides a valuable platform for the synthesis of a wide range of biologically active compounds. The stereochemistry of the 2-position profoundly influences the pharmacological properties of its derivatives, making the separation and characterization of its enantiomers, (R)-2-(aminomethyl)piperidine and (S)-2-(aminomethyl)piperidine, a critical aspect of drug design and discovery. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and pharmacological relevance of the enantiomers of this compound.
Physicochemical Properties
The physical and chemical properties of the enantiomers of this compound are essential for their characterization and handling. While data for the individual enantiomers is not extensively reported in readily available literature, the properties of the racemic mixture provide a useful baseline.
Table 1: Physicochemical Properties of this compound
| Property | Value (Racemic Mixture) | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 67 °C at 12 mmHg | [1] |
| Density | 0.9406 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4854 |
Note: Specific optical rotation values for the pure (R) and (S) enantiomers are not consistently reported in publicly available literature.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the catalytic hydrogenation of 2-cyanopyridine (B140075). This process typically involves high pressure and temperature in the presence of a metal catalyst.
Experimental Protocol: Synthesis of Racemic this compound
A general procedure for the synthesis of racemic this compound involves the hydrogenation of 2-cyanopyridine. While specific industrial protocols can vary, a representative laboratory-scale synthesis is outlined below.
-
Reaction:
-
A high-pressure autoclave is charged with 2-cyanopyridine and a suitable solvent (e.g., methanol (B129727), ethanol, or isopropanol).
-
A hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the mixture.
-
The autoclave is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously until the hydrogen uptake ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
-
Workflow for the Synthesis of Racemic this compound
Caption: Synthesis of Racemic this compound.
Chiral Resolution of Racemic this compound
The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of Racemic this compound with L-(+)-Tartaric Acid
This protocol provides a general framework for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required to achieve high enantiomeric excess.
-
Diastereomeric Salt Formation:
-
Racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol.
-
A solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent is added to the amine solution, often with gentle warming to ensure complete dissolution.
-
The mixture is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
The precipitated crystals (the L-(+)-tartrate salt of one of the enantiomers) are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The mother liquor, which is enriched in the other diastereomeric salt, is retained for isolation of the other enantiomer.
-
-
Liberation of the Free Amine:
-
The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) until the solution is strongly alkaline.
-
The liberated free amine is then extracted into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
-
The same procedure is applied to the mother liquor to isolate the other enantiomer.
-
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amines should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation and comparing it to the literature value of the pure enantiomer (if available).
Caption: M3 Muscarinic Receptor Signaling Pathway.
5-HT5A Receptor Antagonism
The this compound scaffold has also been utilized in the development of selective 5-HT5A receptor antagonists. The 5-HT5A receptor is a less-studied serotonin (B10506) receptor, but it is implicated in the regulation of mood and cognitive function.
Signaling Pathway of 5-HT5A Receptor
The 5-HT5A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: 5-HT5A Receptor Signaling Pathway.
Conclusion
The stereochemistry of this compound is a critical determinant of the biological activity of its derivatives. The ability to synthesize or resolve the individual (R) and (S) enantiomers is essential for the development of selective and potent drug candidates targeting a range of receptors, including kappa-opioid, M3 muscarinic, and 5-HT5A receptors. This technical guide provides a foundational understanding of the synthesis, resolution, and pharmacological importance of these chiral building blocks, offering valuable insights for researchers in the field of drug discovery and development. Further research to fully elucidate the specific properties and activities of the individual enantiomers of the parent compound will undoubtedly open new avenues for therapeutic innovation.
References
Physical properties of 2-(Aminomethyl)piperidine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of 2-(Aminomethyl)piperidine, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The data presented is compiled from various chemical suppliers and safety data sheets.
Core Physical Properties
The boiling point and density are fundamental physical constants critical for the handling, processing, and characterization of this compound in a laboratory or industrial setting.
Data Presentation
The following table summarizes the reported boiling point and density of this compound. It is important to note the conditions under which these values were determined, particularly the pressure for boiling point measurements.
| Physical Property | Value | Conditions |
| Boiling Point | 176.9 °C | at 760 mmHg[1] |
| 67 °C | at 12 mmHg[2] | |
| 63 - 66 °C | at 12 mmHg[3][4] | |
| Density | 0.9406 g/cm³ | at 25 °C[1] |
| 0.9406 g/mL | at 25 °C[5][6] | |
| 0.942 g/mL | Not specified | |
| 0.94 g/mL | Not specified[2] | |
| Specific Gravity | 0.94 | at 20/20 °C |
Experimental Protocols
The provided search results from chemical suppliers and safety data sheets list the physical properties of this compound but do not include detailed experimental methodologies for how these specific values were determined. Standard analytical methods such as distillation for boiling point determination and pycnometry or densitometry for density measurements are typically employed. For precise and reproducible results, researchers should adhere to established protocols from recognized standards organizations.
Logical Relationship of Physical Properties
The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties discussed in this guide.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound 97 22990-77-8 [sigmaaldrich.com]
- 6. 2-氨甲基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-(Aminomethyl)piperidine
This compound is a versatile bifunctional molecule featuring a secondary amine within the piperidine (B6355638) ring and a primary aminomethyl substituent. This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] An understanding of its solubility is paramount for optimizing synthetic routes, developing purification strategies, and formulating final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents and provide a basis for predicting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.9406 g/mL at 25 °C | |
| Boiling Point | 176.9 °C at 760 mmHg | [2] |
| Flash Point | 68.3 °C (154.9 °F) | |
| Water Solubility | Soluble | [2] |
| Log Kow (Octanol/Water) | 0.13 | [2] |
Solubility Profile in Organic Solvents
Direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or publicly accessible databases. However, a qualitative solubility profile can be predicted based on its structure and the known solubility of its parent heterocycle, piperidine, and similar substituted piperidines.[2][3]
This compound possesses both a polar primary amine and a secondary amine, which can participate in hydrogen bonding. This suggests good solubility in polar protic and aprotic solvents. The piperidine ring provides a degree of nonpolar character, which may allow for some solubility in less polar solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and secondary amines can act as hydrogen bond donors and acceptors with the hydroxyl groups of the solvents.[3] |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.[3] |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and ability to interact with these solvents.[2] |
| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic piperidine ring suggests good compatibility with nonpolar aromatic rings.[3] |
| Nonpolar | Hexane, Heptane | Low to Moderate | While more lipophilic than piperidine, the strong polarity of the aminomethyl group is expected to limit solubility in highly nonpolar solvents.[2][3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol is necessary. The following section details a generalized yet robust methodology for determining the equilibrium solubility of this compound in an organic solvent.
Principle
The equilibrium or saturation solubility is determined by allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
Procedure
-
Preparation: Add an excess amount of this compound to a vial. The objective is to have undissolved solute remaining after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., set to 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved material to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[3]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualizing Key Workflows and Pathways
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for solubility assessment.
Relevance in Drug Discovery: GPCR Signaling
Piperidine scaffolds are integral to many drugs that target G-protein coupled receptors (GPCRs). An antagonist containing a this compound moiety could potentially modulate GPCR signaling pathways, which are implicated in numerous physiological processes and diseases.
Caption: Simplified GPCR signaling and antagonist action.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a gap in the current literature, a strong qualitative understanding can be inferred from its molecular structure and the behavior of similar compounds. This technical guide provides a predictive framework for its solubility and, crucially, a detailed experimental protocol to empower researchers to generate the precise data required for their specific applications. The provided workflows and diagrams offer a logical approach to solubility assessment and highlight the compound's relevance in drug development. For professionals in pharmaceutical and chemical research, a systematic determination of solubility is an indispensable step in harnessing the full synthetic potential of this compound.
References
An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental principles governing the reactivity of primary and secondary amine groups. Understanding these core concepts is paramount for professionals in drug development and organic synthesis, as the nuanced behavior of amines dictates their application in constructing complex molecular architectures with desired pharmacological properties. This document outlines the intrinsic differences in basicity and nucleophilicity, the profound impact of steric hindrance, and the practical application of these principles in common synthetic transformations. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for laboratory research.
Core Principles: A Duality of Basicity and Nucleophilicity
The reactivity of primary (R-NH₂) and secondary (R₂NH) amines is fundamentally governed by the lone pair of electrons on the nitrogen atom. This electron pair imparts both basicity (the ability to accept a proton) and nucleophilicity (the ability to donate electrons to an electrophile). The interplay between these two properties, heavily influenced by the electronic and steric environment of the nitrogen atom, dictates the amine's behavior in chemical reactions.
1.1. Basicity and pKa Values
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺ or R₂NH₂⁺). A higher pKa value corresponds to a stronger base. Generally, secondary amines are more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[1][2] However, in aqueous solutions, solvation effects can sometimes alter this trend, with some primary amines exhibiting comparable or slightly higher basicity than their tertiary counterparts due to better stabilization of the protonated form through hydrogen bonding.[3]
| Amine | Structure | pKa of Conjugate Acid |
| Primary Amines | ||
| Methylamine | CH₃NH₂ | 10.66[1] |
| Ethylamine | CH₃CH₂NH₂ | 10.67[4] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.69[4] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61[4] |
| Aniline | C₆H₅NH₂ | 4.63[1] |
| Secondary Amines | ||
| Dimethylamine | (CH₃)₂NH | 10.74[1] |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 |
| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | 11.00[5] |
| Di-isopropylamine | ((CH₃)₂CH)₂NH | 11.05[5] |
| Morpholine | C₄H₉NO | 8.33 |
1.2. Nucleophilicity
Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While often correlated with basicity, nucleophilicity is more sensitive to steric hindrance.[2] In reactions with unhindered electrophiles, the order of nucleophilicity generally follows the order of basicity: secondary amines are more nucleophilic than primary amines.[6][7] This is attributed to the increased electron density on the nitrogen of secondary amines. However, as the steric bulk around the nitrogen or on the electrophile increases, this trend can be reversed, with primary amines reacting faster due to their greater accessibility.[8][9]
The Influence of Steric Hindrance
Steric hindrance plays a critical role in modulating the reactivity of amines. The presence of bulky substituents around the nitrogen atom can impede the approach of electrophiles, thereby reducing the rate of reaction, even if the amine is electronically very nucleophilic.[9][10] This effect is more pronounced for secondary amines, which have two organic substituents compared to the single substituent of primary amines.[8][9]
The interplay between electronic effects (which tend to make secondary amines more reactive) and steric effects (which can hinder their reactivity) is a key consideration in planning synthetic strategies. For instance, in reactions with sterically demanding electrophiles, a primary amine may be the preferred nucleophile despite its lower intrinsic nucleophilicity.[8]
Key Reactions and Reactivity Differences
The differential reactivity of primary and secondary amines is exploited in a variety of fundamental organic transformations crucial for drug synthesis.
3.1. Acylation
3.2. Alkylation
Alkylation of amines with alkyl halides is a common method for forming C-N bonds. However, this reaction is often complicated by over-alkylation.[14] A primary amine can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine, and finally to a quaternary ammonium (B1175870) salt. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of products.[15] Selective mono-alkylation of primary amines can be challenging but can be achieved under carefully controlled conditions, for example, by using a large excess of the primary amine or through specialized procedures like reductive amination.[16]
3.3. Reaction with Carbonyl Compounds: Imine and Enamine Formation
Primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively.[17][18] Primary amines react with carbonyl compounds to form imines (Schiff bases), which contain a C=N double bond.[19] Secondary amines, lacking a second proton on the nitrogen to be eliminated, react to form enamines, which feature a C=C double bond adjacent to the nitrogen atom.[19] The formation of both imines and enamines is typically acid-catalyzed and reversible.[20]
3.4. Sulfonamide Formation
The reaction of primary and secondary amines with sulfonyl chlorides is a robust method for the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents.[21][22] Similar to acylation, primary amines are generally more reactive towards sulfonyl chlorides than secondary amines.[21] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[23]
Relevance in Drug Development
The basicity and nucleophilicity of amines are critical parameters in drug design and lead optimization. The pKa of an amine influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[24] For instance, the charge state of an amine at physiological pH (around 7.4) affects its ability to cross cell membranes and interact with its biological target.
The nucleophilic character of amines is fundamental to the synthesis of a vast number of drug molecules. The reactions discussed above – acylation, alkylation, and sulfonamide formation – are routinely employed to build molecular complexity and introduce functionalities that can modulate the pharmacological profile of a drug candidate.[25][26] A thorough understanding of the factors governing amine reactivity allows medicinal chemists to design efficient synthetic routes and to fine-tune the properties of drug candidates.
Experimental Protocols
5.1. Determination of pKa by Potentiometric Titration
This method provides an accurate determination of the pKa of an amine's conjugate acid.[27][28]
-
Materials:
-
Amine sample (approximately 20-40 µmoles)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Deionized water (or a methanol-water mixture for poorly soluble amines)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve a precisely weighed amount of the amine in a known volume of deionized water. For poorly soluble amines, a co-solvent such as methanol (B129727) can be used.[27]
-
If the amine is a free base, add a slight excess of standardized 0.1 M HCl to ensure complete protonation.
-
Place the solution on a stir plate and immerse the calibrated pH electrode.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[29]
-
5.2. Competitive Acylation of a Primary and a Secondary Amine
This experiment qualitatively demonstrates the difference in reactivity between a primary and a secondary amine.
-
Materials:
-
A primary amine (e.g., benzylamine)
-
A secondary amine of similar steric bulk (e.g., N-methylbenzylamine)
-
Acetyl chloride
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates and developing solvent
-
NMR spectrometer
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of the primary and secondary amine in anhydrous DCM.
-
Add one equivalent of the non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a sub-stoichiometric amount of acetyl chloride (e.g., 0.5 equivalents) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC to observe the consumption of starting materials and the formation of products.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy to determine the relative ratio of the N-acylated primary amine and the N-acylated secondary amine. A higher proportion of the former indicates a higher reactivity of the primary amine under these conditions.
-
5.3. Synthesis of a Sulfonamide from a Primary Amine
This protocol outlines a general procedure for the synthesis of a sulfonamide.
-
Materials:
-
A primary amine (e.g., aniline)
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the primary amine (1 equivalent) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.05 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.[21]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 20. Imine formation-Typical procedures - operachem [operachem.com]
- 21. cbijournal.com [cbijournal.com]
- 22. researchgate.net [researchgate.net]
- 23. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 26. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 27. enamine.net [enamine.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. dergipark.org.tr [dergipark.org.tr]
The Pivotal Role of 2-(Aminomethyl)piperidine in Medicinal Chemistry Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)piperidine motif is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold in the design of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center, a basic nitrogen atom, and the conformational flexibility of the piperidine (B6355638) ring, provide a unique three-dimensional framework for optimizing drug-target interactions. This technical guide delves into the core applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Therapeutic Applications and Quantitative Structure-Activity Relationship (SAR) Data
Derivatives of this compound have demonstrated significant therapeutic potential across a range of disease areas, most notably in the fields of neuroscience, virology, and oncology. The following tables summarize the quantitative biological data for representative compounds, highlighting the scaffold's contribution to potent and selective activity.
Table 1: Kappa-Opioid Receptor Agonists for Analgesia
The this compound core is a key pharmacophore in a class of potent and selective kappa-opioid receptor (KOR) agonists, which are being investigated as non-addictive analgesics.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Animal Model Efficacy (ED50, mg/kg) |
| (2S)-1-[(3,4-dichlorophenyl)acetyl]-N,N-dimethyl-2-(1-piperidinyl)methanamine | KOR | 0.15 | 1.2 (GTPγS) | 0.03 (mouse writhing test) |
| Spiradoline | KOR | 1.3 | 20 (GTPγS) | 0.2 (rat tail-flick test) |
| U-50,488 | KOR | 1.2 | 25 (GTPγS) | 0.4 (mouse hot-plate test) |
Table 2: CCR5 Antagonists for HIV-1 Inhibition
The scaffold is integral to the development of C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of R5-tropic HIV-1 into host cells.
| Compound | Target | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) |
| Maraviroc | CCR5 | 2.3 | >100 |
| Vicriviroc | CCR5 | 0.5 | >50 |
| Aplaviroc | CCR5 | 1.2 | >100 |
Table 3: ALK/ROS1 Kinase Inhibitors for Cancer Therapy
Certain this compound derivatives have been identified as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer.
| Compound | Target | Enzymatic Inhibition (IC50, nM) | Cellular Antiproliferative Activity (IC50, µM) |
| Compound 2e | ALK (L1196M mutant) | 41.3 | 6.27 (H3122 cells) |
| Compound 2e | ROS1 (G2032R mutant) | 104.7 | 10.71 (HCC78 cells) |
| Crizotinib | ALK | 24 | 0.02 (H3122 cells) |
| Crizotinib | ROS1 | 1.7 | 0.01 (HCC78 cells) |
Table 4: Cholinesterase Inhibitors for Alzheimer's Disease
This versatile scaffold has also been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.
| Compound | Target | Inhibition (IC50, nM) | Selectivity (BChE/AChE) |
| Compound 5k | AChE | 2.13 | ~38 |
| Compound 5h | AChE | 6.83 | - |
| Donepezil | AChE | 6.7 | ~340 |
Detailed Experimental Protocols
To ensure the reproducibility and accurate evaluation of compounds incorporating the this compound scaffold, detailed experimental methodologies are crucial. The following sections provide protocols for key assays cited in this guide.
Synthesis of (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine Derivatives
This protocol outlines a general procedure for the synthesis of kappa-opioid receptor agonists based on the this compound scaffold.
Materials:
-
(S)-2-(Aminomethyl)piperidine
-
Substituted aryl-acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aryl-acetic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-2-(aminomethyl)piperidine (1.1 eq) and DIPEA (1.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kappa-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the kappa-opioid receptor.[1]
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human kappa-opioid receptor (hKOR).
-
[³H]-U-69,593 (radioligand)
-
Unlabeled U-69,593 (for non-specific binding determination)
-
Test compounds
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-U-69,593 (final concentration ~1 nM), and 50 µL of varying concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HIV-1 Entry Assay (CCR5 Antagonism)
This protocol details a cell-based assay to evaluate the ability of compounds to inhibit HIV-1 entry via the CCR5 co-receptor.[2][3]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
R5-tropic HIV-1 pseudovirus
-
Test compounds
-
Culture medium (DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-incubate the HIV-1 pseudovirus with the diluted test compounds for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
ALK Kinase Activity Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against the anaplastic lymphoma kinase.[4][5]
Materials:
-
Recombinant human ALK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
In a white opaque 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of a solution containing the ALK enzyme and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for ALK.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. This involves adding an equal volume of the reagent and measuring the luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the cholinesterase enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in the understanding of the mechanism of action and the process of discovery and evaluation of drugs based on the this compound scaffold.
Signaling Pathway of Kappa-Opioid Receptor Agonists
Activation of the kappa-opioid receptor by an agonist initiates a signaling cascade that leads to analgesic effects.
Experimental Workflow for Synthesis and Screening
The discovery of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile building block in the design of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents against a variety of biological targets. The data and protocols presented in this guide underscore the significance of this scaffold and provide a foundational resource for researchers dedicated to the discovery and development of the next generation of medicines.
References
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)piperidine, a pivotal heterocyclic amine, serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical agents. Its structural motif is central to the pharmacological activity of drugs targeting neurological disorders and cardiac arrhythmias. This in-depth technical guide delineates the historical progression of its synthesis, from early conceptualizations rooted in classical alkaloid chemistry to modern, high-yield industrial processes. Detailed experimental protocols for key synthetic methodologies are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and application in research and development settings. Furthermore, this guide illustrates the primary synthetic workflows and a key signaling pathway influenced by derivatives of this compound, offering a holistic view for professionals in the field of drug discovery and development.
A Historical Perspective: From Alkaloid Chemistry to a Modern Synthetic Workhorse
The history of this compound is intrinsically linked to the broader history of piperidine (B6355638) chemistry. A foundational moment in this field was the first total synthesis of the piperidine alkaloid (±)-coniine by Albert Ladenburg in 1886[1]. This achievement not only validated structural theories of the time but also laid the groundwork for the laboratory synthesis of complex heterocyclic compounds[1].
While a singular "discovery" of this compound is not prominently documented, its emergence as a key synthetic intermediate is a result of the systematic advancement of catalytic hydrogenation techniques throughout the 20th century. The industrial production of the parent piperidine ring is achieved through the catalytic hydrogenation of pyridine[1][2]. This fundamental transformation paved the way for the development of methods to synthesize substituted piperidines, including this compound. Early methods for the synthesis of piperidine derivatives were reported in the mid-20th century, setting the stage for more refined processes[3]. The primary and most economically viable routes to this compound that have been developed and optimized over the years involve the reduction of 2-cyanopyridine (B140075).
Synthetic Methodologies for this compound
The synthesis of this compound is dominated by the catalytic hydrogenation of pyridine-based precursors. The two most common starting materials are 2-cyanopyridine and 2-aminomethylpyridine.
Catalytic Hydrogenation of 2-Cyanopyridine
This is the most direct and widely employed industrial method. The reaction can proceed in a single stage or in two distinct steps, with 2-aminomethylpyridine as an intermediate[4][5]. The choice of catalyst and reaction conditions is critical to maximize the yield of the desired product and minimize the formation of by-products such as bis(picolyl)amine[5][6].
Reaction Scheme:
-
Step 1 (optional intermediate formation): 2-Cyanopyridine → 2-Aminomethylpyridine
-
Step 2: 2-Aminomethylpyridine → this compound
A variety of catalysts have been investigated for this transformation, with cobalt, nickel, and platinum-based catalysts being the most prominent.
Table 1: Summary of Catalytic Systems for the Hydrogenation of 2-Cyanopyridine
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Cobalt-containing | 120 - 230 | 10 - 45 | Good | High | [4][5] |
| Raney Nickel | 120 - 160 | 10 - 20 | High | High | [7] |
| Platinum Oxide (PtO₂) | Room Temp | 5 - 7 | High | High | [8][9] |
Catalytic Hydrogenation of 2-Aminomethylpyridine
This method is essentially the second step of the two-stage hydrogenation of 2-cyanopyridine. It is a valuable route when 2-aminomethylpyridine is readily available.
Table 2: Summary of Catalytic Systems for the Hydrogenation of 2-Aminomethylpyridine
| Catalyst | Temperature (°C) | Pressure (bar) | Crude Product Purity (%) | Reference |
| Raney Nickel 5584 | 160 | 180 | 97 | [7] |
| Raney Nickel 5584 | 200 | 160 | 94.5 | [7] |
| Ni-Fe-6606 | 160 | 200 | 67.5 | [7] |
Detailed Experimental Protocols
General Procedure for Catalytic Hydrogenation of 2-Cyanopyridine using a Cobalt Catalyst
Materials:
-
2-Cyanopyridine
-
Cobalt-containing catalyst (e.g., Raney Cobalt)
-
Hydrogen gas
-
Solvent (optional, e.g., toluene, ammonia)[5]
-
High-pressure autoclave
Procedure:
-
The autoclave is charged with 2-cyanopyridine and the cobalt-containing catalyst. If a solvent is used, it is added at this stage.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to an initial pressure of 10-20 MPa.
-
The reaction mixture is heated to a temperature between 120°C and 160°C with vigorous stirring. This first stage primarily facilitates the conversion to 2-aminomethylpyridine[5].
-
For the second stage, the temperature is increased to 160°C - 230°C, and the hydrogen pressure is raised to 20-45 MPa to facilitate the hydrogenation of the pyridine (B92270) ring[5].
-
The reaction is continued until the theoretical amount of hydrogen has been consumed.
-
After cooling to room temperature, the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration.
-
The crude this compound is purified by fractional distillation under reduced pressure.
General Procedure for Catalytic Hydrogenation of 2-Aminomethylpyridine using Raney Nickel
Materials:
-
2-Aminomethylpyridine
-
Raney Nickel (e.g., Ra-Ni 5584)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A mixture of 2-aminomethylpyridine and the Raney Nickel catalyst is placed in a high-pressure autoclave[7].
-
The autoclave is sealed and pressurized with hydrogen to an initial pressure of 20 bar[7].
-
The mixture is heated to 160°C[7].
-
The hydrogen pressure is then increased to 180 bar, and the hydrogenation is carried out with stirring until the absorption of hydrogen ceases[7].
-
After cooling and depressurization, the system is purged with nitrogen[7].
-
The catalyst is filtered off from the reaction mixture[7].
-
The resulting crude product is then purified by distillation to obtain pure this compound.
Visualization of Synthetic Workflows and Biological Relevance
Synthetic Workflow Diagrams
Role in Drug Development and Signaling Pathways
This compound is a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a range of biological activities, notably as kappa opioid receptor agonists for analgesic applications and in the synthesis of the antiarrhythmic drug flecainide[10][11][].
Kappa Opioid Receptor Signaling:
Derivatives of this compound have been developed as potent kappa opioid receptor agonists[]. The kappa opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but can also be associated with dysphoria[13][14][15]. Understanding this pathway is crucial for the rational design of novel analgesics with improved side-effect profiles.
Conclusion
The synthesis of this compound has evolved significantly from the foundational principles of heterocyclic chemistry to highly optimized, industrial-scale catalytic processes. The catalytic hydrogenation of 2-cyanopyridine remains the most efficient and economically viable route, with various catalytic systems offering a range of operating conditions. As a key building block, this compound continues to be indispensable in the development of new therapeutics, particularly in the fields of neurology and cardiology. A thorough understanding of its synthesis and chemical properties is therefore essential for researchers and professionals dedicated to advancing pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 110. Synthesis of piperidine derivatives. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents [patents.google.com]
- 5. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 6. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 7. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 2-(Aminomethyl)piperidine in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)piperidine is a versatile diamine building block that has found significant application in the synthesis of a diverse range of pharmaceutical agents. Its unique structural features, comprising a secondary amine within the piperidine (B6355638) ring and a primary aminomethyl substituent, allow for selective functionalization and the creation of complex molecular architectures with tailored pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key drug classes, including kappa opioid receptor agonists, M3 muscarinic receptor antagonists, and the antiarrhythmic agent Flecainide.
Application in the Synthesis of Kappa Opioid Receptor Agonists
Derivatives of this compound have been extensively explored as potent and selective kappa opioid receptor (KOR) agonists. These compounds hold therapeutic promise as analgesics with a potentially lower risk of the side effects associated with traditional mu-opioid receptor agonists.
Quantitative Data: Kappa Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) and in vivo potencies (ED50) of representative this compound derivatives as kappa opioid receptor agonists.
| Compound/Derivative | Receptor Binding Affinity (Ki, nM) | In vivo Potency (ED50, mg/kg) |
| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.24 (κ) | 0.05 (sc, mouse tail flick) |
| (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.57 (κ) | Not Reported |
| Methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazinecarboxylate | 0.41 (κ, Kd) | Not Reported |
Experimental Protocol: General Synthesis of 1-(Arylacetyl)-2-(aminomethyl)piperidine Derivatives
While a specific, detailed protocol for the highly potent (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride is not publicly available, a general procedure for the synthesis of this class of compounds can be outlined based on the available literature.
Materials:
-
(S)-2-(Aminomethyl)piperidine derivative (e.g., (S)-2-(pyrrolidin-1-ylmethyl)piperidine)
-
Appropriate arylacetyl chloride (e.g., (3,4-dichlorophenyl)acetyl chloride)
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
-
Diethyl ether
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Amide Coupling: To a solution of the (S)-2-(aminomethyl)piperidine derivative and triethylamine in anhydrous dichloromethane at 0 °C, add the arylacetyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Salt Formation (Optional): Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the salt to obtain the final product.
Signaling Pathway: Kappa Opioid Receptor
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to its analgesic and other physiological effects.
Application in the Synthesis of M3 Muscarinic Receptor Antagonists
This compound and its derivatives also serve as scaffolds for the development of M3 muscarinic receptor antagonists. These antagonists are of therapeutic interest for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Quantitative Data: M3 Muscarinic Receptor Binding Affinities
The following table presents the binding affinities (Ki) of representative piperidine-based M3 muscarinic receptor antagonists.
| Compound/Derivative | Receptor Binding Affinity (Ki, nM) |
| 4-Amino-piperidine derivative | 1 |
| 1-(4-hydroxy-1-(3,3,3-tris(4-fluorophenyl)propanoyl)pyrrolidine-2-yl)carbonyl-N-(4-piperidinylmethyl)pyrrolidine-2-carboxamide | 0.30 |
Experimental Protocol: General Synthesis of Piperidine-Based M3 Antagonists
A detailed, publicly available protocol for a specific high-affinity M3 antagonist derived from this compound is not readily found. However, a general synthetic approach can be described based on common amide bond formation techniques.
Materials:
-
This compound or a functionalized derivative
-
A suitable carboxylic acid or activated carboxylic acid derivative
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Amide Coupling: To a solution of the carboxylic acid, this compound derivative, and coupling agents in anhydrous DMF, add the non-nucleophilic base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired M3 antagonist.
Signaling Pathway: M3 Muscarinic Receptor
M3 muscarinic receptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C and subsequent downstream signaling events.
Application Notes and Protocols: 2-(Aminomethyl)piperidine as a Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine (B6355638) scaffolds are integral components of numerous pharmaceuticals and natural products. The development of efficient stereoselective synthetic methodologies for these structures is a critical endeavor in medicinal chemistry and drug discovery. 2-(Aminomethyl)piperidine has emerged as a versatile and privileged scaffold for the synthesis of chiral ligands and organocatalysts for a variety of asymmetric transformations. Its rigid piperidine backbone and the readily functionalizable aminomethyl group allow for the creation of a diverse library of ligands that can effectively control the stereochemical outcome of a reaction. These ligands have demonstrated significant success in asymmetric hydrogenation, transfer hydrogenation, Michael additions, and aldol (B89426) reactions, providing access to enantiomerically enriched products in high yields. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-derived ligands in asymmetric catalysis.
Applications in Asymmetric Catalysis
Ligands derived from this compound have been successfully employed in a range of metal-catalyzed and organocatalytic asymmetric reactions. The bidentate coordination of the piperidine nitrogen and the exocyclic amino group (or its derivatives) to a metal center creates a well-defined chiral environment that directs the approach of the substrate, leading to high enantioselectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation
In asymmetric hydrogenation, chiral ligands based on this compound, often in the form of P,N-ligands, have been used with transition metals like iridium and ruthenium to achieve high enantioselectivity in the reduction of olefins and imines. Similarly, in asymmetric transfer hydrogenation, these ligands facilitate the stereoselective transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to a prochiral substrate, yielding chiral alcohols and amines.
Asymmetric Carbon-Carbon Bond Forming Reactions
Derivatives of this compound have also been utilized as organocatalysts or ligands in asymmetric Michael additions and aldol reactions. By forming chiral enamines or iminium ions with the substrates, these catalysts can effectively control the facial selectivity of the nucleophilic attack, leading to the formation of chiral products with high stereopurity.
Data Presentation
The following tables summarize the performance of various this compound-derived ligands in key asymmetric catalytic reactions.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Entry | Ketone Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOONa | H₂O | >99 | 98 (R) |
| 2 | 1-Tetralone | [RhCp*Cl₂]₂ / (S)-AMP-derived ligand | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 92 (S) |
| 3 | 2-Chloroacetophenone | Ir(I)-complex / (R)-AMP-phosphine | i-PrOH/i-PrOK | i-PrOH | 98 | 95 (R) |
| 4 | Propiophenone | Ru(II)-complex / N-tosylated AMP | KOH | i-PrOH | 96 | 97 (S) |
*AMP = this compound; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Data is representative of typical results found in the literature.
Table 2: Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst/Ligand | Solvent | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | Nitrostyrene | (S)-AMP-thiourea | Toluene | 92 | 95:5 | 98 |
| 2 | Diethyl malonate | Chalcone | Cu(OAc)₂ / (R)-AMP-bisoxazoline | THF | 88 | - | 94 |
| 3 | Thiophenol | Cyclopentenone | (S)-AMP-squaramide | CH₂Cl₂ | 95 | - | 91 |
| 4 | Acetone | β-Nitrostyrene | (R)-AMP-prolinamide | DMSO | 85 | 90:10 | 96 |
*dr = diastereomeric ratio. Data is representative of typical results found in the literature.
Experimental Protocols
Protocol 1: Synthesis of a Chiral (S)-N-(piperidin-2-ylmethyl)benzenesulfonamide Ligand
This protocol describes a general method for the synthesis of a chiral sulfonamide ligand derived from (S)-2-(aminomethyl)piperidine.
Materials:
-
(S)-2-(Aminomethyl)piperidine
-
Benzenesulfonyl chloride
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (S)-2-(aminomethyl)piperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ligand.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed ruthenium catalyst with a chiral ligand derived from this compound.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral (S)-N-(piperidin-2-ylmethyl)benzenesulfonamide ligand
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add degassed isopropanol and stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Add acetophenone (1.0 eq.) to the catalyst solution.
-
Add a solution of KOH in isopropanol (5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Ligand Synthesis and Application Workflow
Caption: Workflow for ligand synthesis and catalytic application.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 2-(aminomethyl)piperidine is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. The piperidine (B6355638) moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. However, the presence of two nucleophilic nitrogen atoms—a primary amine on the exocyclic methyl group and a secondary amine within the piperidine ring—presents a significant challenge in achieving selective alkylation. This document provides detailed protocols for two primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Strategies for achieving selective alkylation are also discussed.
Core Concepts and Strategies for Selective N-Alkylation
The differential reactivity of the two amine groups in this compound forms the basis for selective N-alkylation. Generally, the secondary amine of the piperidine ring is more nucleophilic than the primary aminomethyl group. This inherent difference can be exploited to favor mono-alkylation at the piperidine nitrogen by carefully controlling reaction conditions. For exclusive alkylation at a specific nitrogen, a protecting group strategy is often the most reliable approach.
Two common strategies for selective N-alkylation are:
-
Direct Alkylation of the Unprotected Amine: This approach leverages the higher nucleophilicity of the piperidine nitrogen. By using a limited amount of the alkylating agent and carefully controlling the reaction temperature, it is possible to achieve preferential alkylation at the secondary amine. However, a mixture of products, including di-alkylated species, is often observed.
-
Protecting Group Strategy: To achieve unambiguous selectivity, one of the amine groups can be temporarily protected. For instance, the primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group. This allows for the subsequent alkylation of the piperidine nitrogen, followed by the removal of the Boc group to yield the desired N-alkylated product.
Data Presentation
The following tables summarize typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for this compound is projected based on these analogous reactions.
Table 1: Quantitative Data for Direct N-Alkylation of Piperidine Derivatives
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| This compound (projected) | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile (B52724) | Room Temp. | 12-24 | 60-75 | [1] |
| This compound (projected) | Ethyl iodide | DIPEA | Acetonitrile | Room Temp. | 16 | <70 | [1][2] |
| Piperidine | Methyl iodide | - | Acetonitrile | Room Temp. | several | high | [2] |
| Complex Amines | Alkyl Halide | DIPEA | Acetonitrile | Room Temp. | - | <70 | [2] |
Note: Yields are for mono-alkylation at the piperidine nitrogen and may vary depending on the specific reaction conditions and the degree of di-alkylation.
Table 2: Quantitative Data for Reductive Amination of Piperidine Derivatives
| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| This compound (projected) | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp. | 4-12 | 80-95 | [3][4] |
| This compound (projected) | Acetone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 4-12 | 75-90 | [3] |
| 1-Boc-4-(aminomethyl)piperidine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 85-95 | [4] |
| Piperidin-2-ylmethyl acetate | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 4-12 | - | [3] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide and a base, favoring alkylation at the more nucleophilic piperidine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))[1]
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))[1][2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution at room temperature.[2] The slow addition helps to minimize di-alkylation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]
-
Upon completion, quench the reaction by adding water.[3]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.[3]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride (B8407120), which is a milder and often more selective method that avoids over-alkylation.[1]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (DCM))[1][3][4]
-
Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.[1][3]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.[1] For less reactive ketones, a catalytic amount of acetic acid can be added.[3]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[1][3] The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[1][3][4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3][4]
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[3][4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][3][4]
-
Filter and concentrate the solution under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[3][4]
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: General Experimental Workflow for N-Alkylation.
References
Synthesis of Novel Heterocycles Using 2-(Aminomethyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)piperidine is a versatile bifunctional building block that serves as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its structure, featuring both a primary and a secondary amine, allows for a range of cyclization strategies, making it an attractive scaffold in medicinal chemistry and drug discovery. The inherent piperidine (B6355638) motif is a common feature in many biologically active molecules, and its incorporation can significantly influence the pharmacological properties of a compound. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused heterocyclic systems derived from this compound: tetrahydropyrido[1,2-a]pyrimidines and octahydropyrido[1,2-a][1][2]diazepines.
Core Applications
The strategic use of this compound in the synthesis of fused heterocycles offers several advantages in drug design and development:
-
Scaffold Diversity: The dual reactivity of the amino groups allows for the construction of various ring sizes and functionalities, leading to a wide range of chemical entities for screening.
-
Introduction of a Privileged Moiety: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.
-
Control of Physicochemical Properties: The resulting fused heterocyclic systems can be further functionalized to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
Synthesis of Tetrahydropyrido[1,2-a]pyrimidines
The condensation of this compound with β-dicarbonyl compounds provides a straightforward and efficient route to the synthesis of tetrahydropyrido[1,2-a]pyrimidine derivatives. These compounds are of interest due to their structural similarity to other biologically active fused pyrimidines.
General Reaction Scheme
Caption: General synthesis of tetrahydropyrido[1,2-a]pyrimidines.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.14 g, 10 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield the desired 4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Ethyl acetoacetate | 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | 75-85 | 112-114 |
| This compound | Acetylacetone | 4,6-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine | 70-80 | 98-100 |
| This compound | Diethyl malonate | 4-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | 65-75 | 155-157 |
Synthesis of Octahydropyrido[1,2-a][1][2]diazepines
The reaction of this compound with 1,3-dielectrophilic reagents, such as α,β-unsaturated ketones (chalcones), can be employed to construct seven-membered diazepine (B8756704) rings fused to the piperidine core. This class of compounds represents a novel area of chemical space with potential for unique biological activities.
General Reaction Scheme
Caption: Synthesis of octahydropyrido[1,2-a][1][2]diazepines.
Experimental Protocol: Synthesis of 2,4-Diphenyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a][1][2]diazepine
Materials:
-
This compound
-
Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)
-
Potassium carbonate (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) in methanol (30 mL).
-
To this solution, add this compound (1.14 g, 10 mmol) and a catalytic amount of potassium carbonate (0.14 g, 1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the desired 2,4-diphenyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a][1][2]diazepine.
Quantitative Data
| Reactant 1 | Reactant 2 (Chalcone) | Product | Yield (%) |
| This compound | 1,3-Diphenyl-2-propen-1-one | 2,4-Diphenyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a][1][2]diazepine | 60-70 |
| This compound | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 2-(4-Methoxyphenyl)-4-phenyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a][1][2]diazepine | 55-65 |
| This compound | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 2-(4-Chlorophenyl)-4-phenyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a][1][2]diazepine | 62-72 |
Logical Workflow for Heterocycle Synthesis
Caption: Workflow for synthesizing fused heterocycles.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile precursor for the synthesis of novel fused heterocyclic systems. The described methods are robust and can be adapted for the creation of diverse libraries of compounds for biological screening. The resulting tetrahydropyrido[1,2-a]pyrimidines and octahydropyrido[1,2-a][1][2]diazepines represent scaffolds with significant potential for the development of new therapeutic agents. Researchers are encouraged to explore the scope of these reactions further by employing a wider range of dicarbonyl and dielectrophilic partners.
References
Application of 2-(Aminomethyl)piperidine in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)piperidine is a versatile bifunctional monomer increasingly utilized in polymer chemistry to impart unique properties to a variety of polymers. Its structure, featuring a primary amine and a secondary amine within a piperidine (B6355638) ring, allows for its incorporation into polymer backbones through various polymerization techniques, including step-growth polymerization. The presence of the piperidine ring can enhance flexibility, thermal stability, and solubility of the resulting polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating this compound, focusing on polyamides, polyureas, and polyimides.
Application in Polyamide Synthesis
The dual amine functionality of this compound makes it a suitable diamine monomer for the synthesis of polyamides through reaction with diacyl chlorides. The resulting polyamides can exhibit improved solubility and modified thermal properties compared to their wholly aliphatic or aromatic counterparts.
Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride
This protocol describes the low-temperature solution polycondensation of this compound with adipoyl chloride to form a polyamide.
Materials:
-
This compound (≥98% purity)
-
Adipoyl chloride (≥98% purity)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Triethylamine (B128534) (≥99%)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel
-
Ice-water bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL three-necked flask, dissolve 2.28 g (0.02 mol) of this compound and 4.04 g (0.04 mol) of triethylamine in 100 mL of anhydrous DMAc under a nitrogen atmosphere.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of 3.66 g (0.02 mol) of adipoyl chloride in 50 mL of anhydrous DMAc to the cooled diamine solution dropwise over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at 60 °C for 24 hours.
Expected Results:
The procedure is expected to yield a polyamide. Characterization of the polymer would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA and DSC) to assess thermal stability and transitions.
| Property | Expected Value Range |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 |
| Glass Transition Temperature (Tg, °C) | 120 - 160 |
| 10% Weight Loss Temperature (TGA, °C) | > 350 |
Application in Polyurea Synthesis
This compound can react with diisocyanates to form polyureas. The urea (B33335) linkages formed contribute to strong intermolecular hydrogen bonding, which can result in polymers with high melting points and good mechanical properties.
Experimental Protocol: Synthesis of Polyurea from this compound and Hexamethylene Diisocyanate (HDI)
This protocol outlines the synthesis of a polyurea via the polyaddition reaction of this compound and hexamethylene diisocyanate.
Materials:
-
This compound (≥98% purity)
-
Hexamethylene diisocyanate (HDI) (≥99% purity)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature control
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL three-necked flask, dissolve 2.28 g (0.02 mol) of this compound in 100 mL of anhydrous NMP under a nitrogen atmosphere.
-
Heat the solution to 50 °C with stirring.
-
Add a solution of 3.36 g (0.02 mol) of HDI in 50 mL of anhydrous NMP dropwise to the diamine solution over 30 minutes.
-
After the addition, maintain the reaction temperature at 50 °C and continue stirring for 6 hours.
-
Cool the reaction mixture to room temperature and precipitate the polyurea by pouring the solution into 500 mL of methanol.
-
Collect the precipitate by vacuum filtration and wash it with methanol.
-
Dry the polymer in a vacuum oven at 70 °C for 24 hours.
Expected Quantitative Data:
| Property | Expected Value Range |
| Yield (%) | > 90 |
| Inherent Viscosity (dL/g) | 0.3 - 0.7 |
| Melting Temperature (Tm, °C) | 200 - 250 |
| Decomposition Temperature (TGA, °C) | > 300 |
Application in Polyimide Synthesis
The primary amine group of this compound can react with dianhydrides to form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to the corresponding polyimide. The piperidine ring can introduce flexibility into the otherwise rigid polyimide backbone.
Experimental Protocol: Two-Step Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the synthesis of a polyimide through a two-step process involving the formation of a poly(amic acid) followed by thermal imidization.
Materials:
-
This compound (≥98% purity)
-
Pyromellitic dianhydride (PMDA) (≥98% purity, purified by sublimation)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Glass plates for film casting
-
Programmable oven
-
Standard laboratory glassware
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry 250 mL three-necked flask under a nitrogen atmosphere, dissolve 2.28 g (0.02 mol) of this compound in 100 mL of anhydrous DMF.
-
Cool the solution to 0 °C.
-
Gradually add 4.36 g (0.02 mol) of solid PMDA to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto clean, dry glass plates to form thin films.
-
Place the glass plates in a programmable oven and cure the films using the following temperature program under a nitrogen atmosphere:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 30 minutes
-
-
After cooling to room temperature, immerse the glass plates in water to detach the polyimide films.
-
Dry the films in a vacuum oven at 100 °C for 12 hours.
Expected Polymer Properties:
| Property | Expected Value Range |
| Inherent Viscosity (of poly(amic acid), dL/g) | 0.5 - 1.2 |
| Glass Transition Temperature (Tg, °C) | 250 - 300 |
| 5% Weight Loss Temperature (TGA, °C) | > 400 |
| Tensile Strength (MPa) | 80 - 120 |
| Elongation at Break (%) | 5 - 15 |
Visualizations
References
Application Notes and Protocols for Boc-Protection of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This document provides a detailed protocol for the Boc-protection of the primary amine in 2-(aminomethyl)piperidine, yielding tert-butyl (piperidin-2-ylmethyl)carbamate. This reaction selectively protects the more nucleophilic primary amine over the secondary amine of the piperidine (B6355638) ring.
Reaction Scheme
The reaction involves the treatment of this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The base serves to deprotonate the ammonium (B1175870) salt that may be present and to neutralize the acid generated during the reaction.
Scheme 1: Boc-Protection of this compound
Quantitative Data Summary
The following table summarizes typical quantitative data for the Boc-protection of this compound based on general procedures for similar primary amines. Yields are generally high for this type of transformation.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | General Protocol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 eq | [1] |
| Base (e.g., Triethylamine) | 1.1 - 1.5 eq | [1] |
| Solvent | ||
| Dichloromethane (B109758) (DCM) | 10 mL / g of substrate | General Protocol |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2 - 12 hours | [1] |
| Product | ||
| tert-butyl (piperidin-2-ylmethyl)carbamate | ||
| Typical Yield | 90-98% | Estimated based on similar reactions |
| Molecular Weight | 214.31 g/mol | [2] |
| CAS Number | 141774-61-0 | [2] |
Experimental Protocol
This protocol describes a standard laboratory procedure for the Boc-protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica (B1680970) gel.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Boc-protection of this compound.
Caption: Experimental workflow for the Boc-protection of this compound.
Characterization of tert-butyl (piperidin-2-ylmethyl)carbamate
The structure of the product can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.8 (br s, 1H, NH-Boc), 3.1-3.3 (m, 2H, CH₂-NHBoc), 2.9-3.0 (m, 1H, piperidine CH), 2.5-2.7 (m, 2H, piperidine CH₂), 1.2-1.8 (m, 6H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~156.0 (C=O), 79.5 (C(CH₃)₃), 55.0 (piperidine CH), 46.5 (piperidine CH₂), 45.0 (CH₂-NHBoc), 30.0 (piperidine CH₂), 28.5 (C(CH₃)₃), 26.0 (piperidine CH₂), 24.5 (piperidine CH₂).
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
This protocol provides a reliable method for the synthesis of tert-butyl (piperidin-2-ylmethyl)carbamate, a valuable intermediate in medicinal chemistry and organic synthesis.
References
Application Notes and Protocols: Catalytic Hydrogenation of 2-Cyanopyridine to 2-(Aminomethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Aminomethyl)piperidine is a crucial building block in the synthesis of various pharmaceutical active ingredients, including the antiarrhythmic agent flecainide (B1672765) acetate.[1][2] It also serves as a versatile intermediate in the creation of agrochemicals, specialty chemicals, and as a ligand in catalysis.[3] The primary industrial route to this compound involves the catalytic hydrogenation of 2-cyanopyridine (B140075). This process typically requires high pressure and temperature in the presence of a metal catalyst. The reaction proceeds in two main steps: the hydrogenation of the nitrile group to an aminomethyl group and the subsequent reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring. This document provides detailed application notes and protocols for this transformation, summarizing key data from various catalytic systems to aid in experimental design and optimization.
Reaction Pathway and Experimental Workflow
The overall transformation involves the reduction of both the cyano group and the pyridine ring. The reaction can proceed in a single stage or in two distinct steps, depending on the catalyst and reaction conditions.[4][5] An intermediate, 2-(aminomethyl)pyridine, is formed in the initial stage.
A general workflow for carrying out this high-pressure hydrogenation is outlined below. This process requires specialized equipment, such as a high-pressure autoclave, to handle the reaction conditions safely.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. Cobalt and Nickel-based catalysts are frequently employed for this transformation. The following table summarizes quantitative data from various reported protocols.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar/MPa) | Time (h) | Yield/Product Content (%) | Reference |
| Cobalt-containing | 2-Cyanopyridine | Toluene | 120 - 230 | 100 - 450 (10 - 45 MPa) | Not Specified | Good Yield | [4][5] |
| Raney Nickel (Ra-Ni 5584) | 2-Aminomethylpyridine | None (Neat) | 160 | 180 | Until H2 absorption complete | 97 | [6] |
| Raney Nickel (Ra-Ni 5584) | 2-Aminomethylpyridine | None (Neat) | 200 | 160 | Until H2 absorption complete | 94.5 | [6] |
| Nickel-Iron (Ni-Fe-6606) | 2-Aminomethylpyridine | None (Neat) | 160 | 200 | Until H2 absorption complete | 97 | [6] |
| Nickel on Kieselguhr | 2-Cyanopyridine | Toluene | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Raney Nickel (Ni-5584) | 2-Cyanopyridine | Ethanol / Liquid NH3 | 180 | 180 | 6 | 52 | [6] |
Detailed Experimental Protocols
The following protocols are adapted from patents and provide detailed methodologies for the catalytic hydrogenation of 2-cyanopyridine or its intermediate, 2-aminomethylpyridine.
Protocol 1: Two-Stage Hydrogenation using Raney Nickel (based on US20080188665A1)
This protocol describes the hydrogenation of the intermediate 2-aminomethylpyridine to the final product.
Materials:
-
2-Aminomethylpyridine (100 g)
-
Raney Nickel (Ra-Ni 5584) catalyst (5 g)
-
High-pressure autoclave (e.g., 1 L capacity) equipped with a stirrer
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Charge the high-pressure autoclave with 100 g of 2-aminomethylpyridine and 5 g of Raney Nickel catalyst.[6]
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with 20 bar of hydrogen and then heat the mixture to 160°C with stirring.[6]
-
Once the temperature reaches 160°C, increase the hydrogen pressure to 180 bar.[6]
-
Continue the hydrogenation with vigorous stirring until the hydrogen absorption ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Aerate the system with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting crude product is reported to have a 97% content of 2-aminomethylpiperidine.[6]
-
For higher purity, the crude product can be subjected to fractional distillation.
Protocol 2: Single-Stage Hydrogenation using a Cobalt Catalyst (based on US5374728A)
This protocol outlines a general process for the direct, single-stage conversion of 2-cyanopyridine.
Materials:
-
2-Cyanopyridine
-
Cobalt-containing catalyst (e.g., 40-60% Co by weight)
-
Solvent (e.g., Toluene, Tetrahydrofuran, Dioxane)
-
High-pressure autoclave equipped with a stirrer
-
Hydrogen gas source
-
Filtration and distillation apparatus
Procedure:
-
Place 2-cyanopyridine, the chosen solvent (e.g., toluene), and the cobalt-containing catalyst into a high-pressure autoclave.[4]
-
Seal the autoclave and purge sequentially with an inert gas and then hydrogen.
-
Pressurize the reactor with hydrogen to a pressure between 10 and 45 MPa (100 to 450 bar).[4]
-
Heat the mixture to a temperature between 120°C and 230°C while stirring.[4][5]
-
Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Isolate the final product, 2-aminomethylpiperidine, from the solvent and any by-products by fractional distillation.[4]
Safety Considerations
-
The catalytic hydrogenation of 2-cyanopyridine involves high pressures and temperatures and the use of flammable hydrogen gas. All experiments must be conducted in a properly functioning high-pressure autoclave by trained personnel.
-
Catalysts such as Raney Nickel can be pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.
-
2-Cyanopyridine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
The catalytic hydrogenation of 2-cyanopyridine to this compound is a well-established industrial process. The selection of a cobalt or nickel-based catalyst, along with careful control of temperature and pressure, allows for high-yield synthesis of this important pharmaceutical intermediate. The protocols and data presented provide a foundation for researchers to develop and optimize this transformation for their specific laboratory or manufacturing needs.
References
- 1. A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 5. EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents [patents.google.com]
- 6. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Separation of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)piperidine is a chiral diamine that serves as a versatile building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The stereochemistry of this compound is often critical to the efficacy and safety of the final product. Therefore, the ability to separate and quantify the enantiomers of this compound is of significant importance in drug discovery, development, and quality control.
This document provides a detailed experimental protocol for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The methodology is adapted from established procedures for structurally similar chiral amines and provides a robust starting point for method development and validation.
Principle of Separation
Direct enantioselective separation of small, polar amines like this compound on chiral stationary phases (CSPs) can be challenging. Pre-column derivatization with a suitable chiral or achiral reagent can significantly enhance separation by:
-
Introducing a chromophore: Facilitates UV detection.
-
Increasing steric bulk and rigidity: Promotes better interaction with the chiral stationary phase.
-
Forming diastereomers (with a chiral derivatizing agent): Allows for separation on a standard achiral column.
This protocol will focus on derivatization with an achiral reagent to form diastereomeric amides, which can then be resolved on a polysaccharide-based chiral stationary phase. This approach is often successful for the enantioseparation of primary and secondary amines.[1]
Experimental Workflow
Detailed Experimental Protocols
Pre-column Derivatization with 4-Nitrobenzoic Acid
This procedure is adapted from a method for a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine.[1]
Reagents and Materials:
-
Racemic this compound
-
4-Nitrobenzoic acid
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Ethanol
-
n-Hexane
Procedure:
-
In a clean, dry flask, dissolve 1.0 equivalent of racemic this compound in anhydrous DCM.
-
Add 2.2 equivalents of 4-nitrobenzoic acid and 2.2 equivalents of a suitable coupling agent (e.g., DCC or EDC).
-
Add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amide derivatives by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the derivatized product and evaporate the solvent.
-
Dissolve the purified derivative in the HPLC mobile phase for analysis.
Chiral HPLC Method
The following HPLC conditions are a starting point and may require optimization for baseline separation.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | Approximately 0.5 - 1.0 mg/mL in mobile phase |
Data Presentation
The success of the chiral separation is evaluated based on the retention times of the two enantiomers and the resolution between their corresponding peaks in the chromatogram.
Table 1: Hypothetical Chromatographic Data for Derivatized this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 9.8 |
| Peak Area | 51000 | 49000 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Note: The resolution (Rs) should be greater than 1.5 for baseline separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Method Development and Optimization
The provided protocol serves as a robust starting point. For optimal results, the following parameters may need to be adjusted:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (e.g., ethanol, isopropanol) can be varied to adjust retention times and improve resolution.
-
Mobile Phase Additives: The concentration of the basic additive (e.g., triethylamine, diethylamine) can be modified to improve peak shape.[1]
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.
Conclusion
The described methodology, involving pre-column derivatization followed by chiral HPLC, presents a reliable approach for the enantioselective separation of this compound. This application note provides researchers, scientists, and drug development professionals with a detailed protocol to facilitate the analysis of this important chiral building block, ensuring the stereochemical integrity of their synthesized compounds.
References
Application Notes: The 2-(Aminomethyl)piperidine Scaffold in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its favorable physicochemical properties and synthetic tractability make it a cornerstone of modern drug discovery.[2] A particularly interesting derivative is the 2-(aminomethyl)piperidine scaffold. This motif incorporates a basic nitrogen atom within the saturated ring and a primary amine on a methylene (B1212753) substituent, providing two key points for molecular interaction and chemical modification. These features allow for the creation of diverse libraries of compounds that can effectively probe the active sites of various enzymes, leading to the development of potent and selective inhibitors.
These application notes provide an overview of the use of the this compound scaffold and its close analogs in the development of inhibitors for several key enzyme classes. We present quantitative data for lead compounds, detailed experimental protocols for inhibitor synthesis and evaluation, and graphical workflows to guide researchers in this promising area of drug discovery.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[4] The aminomethyl group of piperidine-based structures is significant for interacting with the DPP-IV active site.[3] A series of novel aminomethyl-piperidones (a closely related scaffold featuring a ketone on the piperidine ring) have been designed and evaluated as potent and selective DPP-IV inhibitors.[5]
Data Presentation: Potency of Aminomethyl-Piperidone DPP-IV Inhibitors
The inhibitory activities of representative aminomethyl-piperidone derivatives against DPP-IV are summarized below. These compounds demonstrate the potential of this scaffold to achieve high potency and selectivity.
| Compound ID | Structure | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-IV) | Reference |
| 12v | (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][5][6]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one | 11 | >10000 | >909 | [5] |
| Sitagliptin | Reference Drug | 19 | 500 | 26 | [5] |
Experimental Protocols
1. General Synthesis of Aminomethyl-Piperidone Scaffolds
The synthesis of complex piperidine derivatives often involves multi-step sequences. A general workflow can be conceptualized for building a library of inhibitors for structure-activity relationship (SAR) studies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Protected 2-(Aminomethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cyclic constraints into peptide structures is a cornerstone of modern peptidomimetic design, aimed at enhancing biological activity, metabolic stability, and receptor selectivity. Protected 2-(aminomethyl)piperidine serves as a valuable building block in solid-phase synthesis (SPS) for introducing a conformationally rigid scaffold into peptide and small molecule libraries. The piperidine (B6355638) ring system, depending on its substitution pattern and stereochemistry, can induce specific secondary structures, such as β-turns, and act as a versatile scaffold for further functionalization.
This document provides detailed application notes and experimental protocols for the incorporation of protected this compound derivatives into molecular structures using solid-phase synthesis techniques. While specific literature detailing the solid-phase application of the this compound isomer is limited, the protocols herein are based on the well-established methodologies for its close structural isomer, 1-Boc-4-(aminomethyl)piperidine, and are broadly applicable to similar piperidine-based building blocks.[1][2]
Core Applications
The integration of a this compound moiety into a peptide or small molecule backbone can achieve several strategic objectives in drug design and chemical biology:
-
Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the molecular backbone. This pre-organization into a specific conformation can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
-
Induction of Secondary Structures: The stereochemistry of the this compound unit can be strategically employed to mimic and stabilize secondary structures like β-turns and γ-turns, which are often involved in molecular recognition events.
-
Scaffold for Peptidomimetics: The piperidine nitrogen and the exocyclic aminomethyl group provide two distinct points for further chemical diversification, enabling the creation of complex, drug-like molecules with improved pharmacokinetic profiles.[1]
-
Development of Novel Therapeutic Agents: The piperidine scaffold is a common motif in a wide range of biologically active compounds, including ligands for G protein-coupled receptors (GPCRs) and enzyme inhibitors.[2] The unique substitution pattern of this compound offers the potential to explore novel chemical space and develop new therapeutic leads.
Data Presentation
The following tables summarize the key reagents, equipment, and typical quantitative data for the solid-phase synthesis incorporating a protected aminomethylpiperidine (B13870535) building block, based on standard Fmoc/tBu chemistry.
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Supplier/Type | Purpose |
| Resin | Rink Amide or Wang Resin | Solid support for peptide synthesis |
| Protected Amino Acids | Fmoc-protected | Building blocks for peptide chain elongation |
| Protected Piperidine | N-Boc-2-(aminomethyl)piperidine | Building block for introducing the piperidine moiety |
| Coupling Reagents | HBTU, HATU, DIC/HOBt | Activation of carboxylic acids for amide bond formation |
| Base | DIPEA (Hünig's base) | Activation of coupling reagents and neutralization |
| Deprotection Reagent | 20% Piperidine in DMF | Removal of the Fmoc protecting group |
| Solvents | DMF, DCM | Reaction and washing solvents |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage of the synthesized molecule from the resin |
| Precipitation Solvent | Cold Diethyl Ether | Precipitation of the crude product |
| Equipment | Solid-phase synthesis vessel, Shaker | Manual or automated synthesis |
| Analytical Equipment | RP-HPLC, Mass Spectrometer | Purity and identity analysis of the final product |
Table 2: Representative Quantitative Data for a Model Synthesis
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies with the type of resin used. |
| Equivalents of Reagents | 3 - 5 eq. | Relative to the resin loading. |
| Coupling Time | 1 - 4 hours | Dependent on the specific amino acid or building block. |
| Fmoc Deprotection Time | 15 - 20 minutes | Typically a two-step process. |
| Crude Product Purity | 50 - 75% | Determined by analytical RP-HPLC; sequence-dependent.[2] |
| Purified Product Yield | 15 - 45% | Following preparative RP-HPLC purification.[2] |
| Final Purity | >95% | Confirmed by analytical RP-HPLC and mass spectrometry.[2] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating a protected this compound building block using standard Fmoc/tBu chemistry.
Protocol 1: Resin Swelling and Initial Fmoc Deprotection
-
Place the desired amount of Rink Amide or Wang resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
-
To remove the Fmoc protecting group from the resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
Protocol 2: Coupling of a Standard Fmoc-Amino Acid
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a carbodiimide (B86325) activator like DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (blue beads) indicates a complete reaction.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 3: Incorporation of N-Boc-2-(aminomethyl)piperidine
This protocol assumes the coupling of the exocyclic primary amine of N-Boc-2-(aminomethyl)piperidine to a carboxylic acid on the resin-bound peptide.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1 .
-
In a separate vial, dissolve N-Boc-2-(aminomethyl)piperidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction with a Kaiser test. If the test is positive, recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 4: Final Cleavage and Deprotection
-
After the final synthetic step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add dithiothreitol (B142953) (DTT) as a scavenger.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative RP-HPLC.
Visualizations
General Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of peptides and peptidomimetics.
Logical Relationship of Core Applications
Caption: Rationale for using protected this compound in peptidomimetic design.
Conclusion
The use of protected this compound in solid-phase synthesis provides a powerful strategy for the rational design of conformationally constrained peptides and peptidomimetics. The protocols outlined in this document, based on established methodologies for similar building blocks, offer a robust starting point for the successful incorporation of this scaffold. Researchers are encouraged to optimize coupling times and carefully monitor reactions to ensure the synthesis of high-purity final products. The resulting molecules, with their unique structural features, hold significant promise for applications in drug discovery and chemical biology.
References
Application Notes & Protocols: Scale-up Synthesis of 2-(Aminomethyl)piperidine for Industrial Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Aminomethyl)piperidine is a crucial intermediate in the chemical and pharmaceutical industries.[1][2][3] It serves as a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs), including the antiarrhythmic drug flecainide.[4][5] Furthermore, its unique structure makes it valuable in the production of specialty polymers, agrochemicals, and as a ligand in coordination chemistry.[3] The industrial production of this compound demands a process that is not only efficient and high-yielding but also cost-effective and scalable.[1][4] This document provides detailed protocols and application notes for the industrial-scale synthesis of this compound, focusing on the catalytic hydrogenation of 2-cyanopyridine (B140075), the most established industrial method.
Synthetic Routes for Industrial Production
The primary industrial route for synthesizing this compound is the catalytic hydrogenation of 2-cyanopyridine. This transformation can be performed in a single stage or in two distinct steps, where 2-aminomethylpyridine is formed as an intermediate.[1][6]
Primary Route: Catalytic Hydrogenation of 2-Cyanopyridine
This process involves the reduction of both the nitrile group and the pyridine (B92270) ring of 2-cyanopyridine using hydrogen gas in the presence of a metal catalyst at elevated temperature and pressure.[1][2] Key catalyst families for this process include those based on cobalt, nickel, and rhodium.[1][2][4]
-
One-Step Process: 2-cyanopyridine is directly converted to this compound. This method is efficient as it consolidates the reaction into a single operation.[4]
-
Two-Step Process: In the first step, 2-cyanopyridine is selectively hydrogenated to 2-aminomethylpyridine. The intermediate is then isolated and subsequently hydrogenated in a second step to yield the final product, this compound.[1][6]
Alternative Green Route: Hydrogenolysis of Bio-renewable Feedstock
A novel and more sustainable approach involves the selective hydrogenolysis of 2,5-bis(aminomethyl)furan (B21128) (BAMF), which can be derived from biomass.[5] This "green" method avoids petroleum-based starting materials and harsh conditions associated with traditional methods. A Platinum-on-alumina (Pt/γ-Al2O3) catalyst has shown promising results, achieving a 72.0% yield in an aqueous solution at 140 °C and 1 MPa H2.[5]
Figure 1. Comparison of established and emerging green synthetic routes.
Data Presentation: Process Parameters
The selection of catalyst, solvent, temperature, and pressure is critical for optimizing the yield, purity, and cost-effectiveness of the industrial synthesis. The following tables summarize quantitative data from various patented processes.
Table 1: Comparison of Catalytic Systems for 2-Cyanopyridine Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar/MPa) | Solvent | Purity / Yield of Crude Product | Reference |
| Cobalt-containing | 120 - 230 | 10 - 45 MPa | Toluene, THF, Dioxane | Good Yield | [1][2] |
| Raney Nickel (Ra-Ni 5584) | 160 | 180 bar | None (Neat) | 97% Purity | [4] |
| Ni-Fe-6606 | 160 | 200 bar | None (Neat) | 67.5% Purity (from 2-aminomethylpyridine) | [4] |
| Nickel on Kieselguhr | Not specified | 3.0 MPa | Toluene (with NH3) | Not specified | [1] |
| Ni-5584 | 180 | 180 bar | Ethanol (with NH3) | 52% Purity | [4] |
| Rhodium/Activated Carbon | Not specified | Not specified | Aqueous Phase | Not specified (for step 2) | [1] |
| Pt/γ-Al2O3 | 140 | 1 MPa | Aqueous Solution | 72% Yield (from BAMF) | [5] |
Table 2: Purification Parameters
| Method | Key Steps | Resulting Purity | Reference |
| Fractional Distillation | 1. Separation of gaseous components (H2, NH3).2. Distillation of the reaction mixture under reduced pressure. | >99% | [1][2][4] |
| Salt Formation & Liberation | 1. React crude mixture with CO2 in an organic solvent (e.g., acetone) to precipitate piperidinium (B107235) salt.2. Filter the salt.3. Liberate the amine with a base (e.g., NaOH, KOH solution).4. Distill to get high-purity product. | >99.9% | [7] |
Experimental Protocols
The following protocols are generalized for industrial scale-up based on patented procedures. All operations must be conducted in appropriately rated high-pressure reactors by trained personnel, adhering to strict safety protocols.
Protocol 1: One-Step Catalytic Hydrogenation of 2-Cyanopyridine
This protocol describes a direct, solvent-free hydrogenation process.
Materials:
-
2-Cyanopyridine
-
Raney Nickel (Ra-Ni) or Cobalt-based catalyst
-
Hydrogen (H2) gas
-
Nitrogen (N2) gas for inerting
Equipment:
-
High-pressure autoclave reactor with stirrer, heating/cooling system, and gas inlets/outlets.
-
Catalyst filtration system.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.
-
Catalyst Loading: Charge the autoclave with the catalyst (e.g., Raney Nickel). The catalyst loading is typically 1-10% by weight relative to the starting material.
-
Reactant Charging: Charge the reactor with molten or liquid 2-cyanopyridine.
-
Pressurization & Heating: Seal the reactor. Pressurize with hydrogen to an initial low pressure (e.g., 20 bar) and then heat the mixture to the target temperature (e.g., 160-180°C).[4]
-
Hydrogenation: Once at temperature, increase the hydrogen pressure to the final reaction pressure (e.g., 180-200 bar).[4] Maintain constant stirring. The reaction is exothermic and may require cooling to maintain the set temperature. Monitor hydrogen uptake to track reaction progress.
-
Reaction Completion & Cooldown: Once hydrogen absorption ceases, the reaction is complete. Stop the heating and allow the reactor to cool to a safe temperature (e.g., < 50°C).
-
Depressurization & Inerting: Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen gas.
-
Product Discharge & Filtration: Discharge the crude product mixture and filter it to remove the solid catalyst. The catalyst should be handled carefully under a wet, inert atmosphere to prevent ignition.
-
Purification: The crude this compound is purified via fractional distillation under reduced pressure to achieve high purity.[1][4]
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation vessel with heating mantle.
-
Fractionating column.
-
Condenser.
-
Receiving flasks.
-
Vacuum pump and pressure gauge.
Procedure:
-
Charging the Still: Charge the filtered crude product into the distillation vessel.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 12 mmHg).[3]
-
Heating: Begin heating the vessel. Collect any low-boiling impurities in a preliminary receiving flask.
-
Collecting the Product: As the temperature rises, the main fraction of this compound will begin to distill (Boiling Point: 67 °C at 12 mmHg).[3] Collect this fraction in a separate, clean receiver.
-
Shutdown: Once the main fraction is collected, stop the heating, allow the system to cool, and then slowly release the vacuum before shutting down the equipment.
Visualization of Industrial Workflow
Figure 2. Industrial workflow for this compound synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.
Hazards:
-
Toxicity: Harmful if swallowed.[8]
-
Corrosivity: Causes severe skin burns and serious eye damage.[8][9] Vapors can be extremely irritating to the respiratory tract.[9][10]
-
Flammability: Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air.[8]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[10] Emergency eye wash stations and safety showers must be readily available.[10]
-
Personal Protective Equipment:
-
Gloves: Wear impervious chemical-resistant gloves.[8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear suitable protective clothing to prevent skin contact.[8][10]
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor exposure, use a supplied-air respirator.[8]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, anhydrides, and isocyanates.[8]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations, typically via a licensed chemical incinerator.[8]
Conclusion
The industrial-scale synthesis of this compound is a well-established process, primarily relying on the catalytic hydrogenation of 2-cyanopyridine. Careful selection of the catalyst and optimization of reaction parameters such as temperature and pressure are paramount to achieving high yields and purity in a cost-effective manner. While cobalt and nickel catalysts are commonly used, emerging green routes using bio-renewable feedstocks present a promising future for more sustainable production. Strict adherence to safety and handling protocols is mandatory due to the hazardous nature of the product. The methodologies and data presented provide a comprehensive guide for researchers and professionals involved in the scale-up and manufacturing of this vital chemical intermediate.
References
- 1. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 2. EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 5. A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Application Notes and Protocols for the Use of 2-(Aminomethyl)piperidine in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. Saturated heterocyclic scaffolds, such as piperidine, are frequently incorporated into linkers to impart conformational rigidity.[1][2] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which is essential for efficient protein degradation.[3][4]
This document provides detailed application notes and representative protocols for the use of 2-(aminomethyl)piperidine as a building block in the synthesis of PROTACs. While specific examples of PROTACs containing the this compound isomer are not extensively documented in publicly available literature, the protocols provided herein are based on established synthetic methodologies for PROTACs with analogous piperidine-based linkers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of action of PROTACs and a general workflow for their synthesis and evaluation.
References
Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of reductive amination reactions involving 2-(aminomethyl)piperidine. This versatile building block is a key component in the synthesis of various pharmaceutical intermediates, particularly in the development of selective receptor antagonists. The protocols provided herein are based on established methodologies for reductive amination and can be adapted for a wide range of carbonyl compounds.
Application Notes
Reductive amination is a powerful and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is subsequently reduced in situ to the corresponding amine.[1] This method offers a high degree of control and functional group tolerance, making it a preferred strategy for the synthesis of complex amine-containing molecules.
This compound is a valuable bifunctional building block, possessing both a primary and a secondary amine. The primary amine is significantly more nucleophilic and less sterically hindered, allowing for selective N-alkylation at this position through reductive amination. The resulting N-substituted (piperidin-2-ylmethyl)amine scaffold is a key feature in a variety of pharmacologically active compounds.
Applications in Drug Discovery:
-
M3 Muscarinic Receptor Antagonists: Derivatives of aminomethylpiperidine (B13870535) are crucial components in the development of selective M3 muscarinic receptor antagonists.[3][4] These antagonists are of significant interest for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The piperidine (B6355638) moiety often serves as a central scaffold, with the substituted aminomethyl side chain playing a critical role in receptor binding and selectivity.[3][5]
-
5-HT Receptor Ligands: The piperidine scaffold is also prevalent in ligands targeting serotonin (B10506) (5-HT) receptors. While specific examples directly employing this compound in the synthesis of 5-HT5A receptor antagonists are not extensively detailed in the readily available literature, the general importance of piperidine derivatives in this area suggests the potential for its application.[6][7][8][9]
-
Other CNS-Active Compounds: The physicochemical properties of the piperidine ring make it a favored motif in the design of centrally active agents. The ability to introduce diverse substituents via reductive amination of this compound allows for the exploration of a broad chemical space in the search for new therapeutics targeting the central nervous system.
Reductive Amination Workflow
The general workflow for the reductive amination of this compound with a carbonyl compound is depicted below. The reaction is typically performed as a one-pot procedure.
Experimental Protocols
The following protocols describe the general procedures for the reductive amination of this compound with an aldehyde or a ketone using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Protocol 1: Reductive Amination with an Aldehyde (e.g., Substituted Benzaldehyde)
This protocol is a representative procedure for the synthesis of N-(arylmethyl)piperidin-2-yl)methanamine derivatives.
Materials:
-
This compound
-
Substituted Benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reductive Amination with a Ketone (e.g., Cyclohexanone)
This protocol outlines a general procedure for the synthesis of N-(cycloalkyl)piperidin-2-yl)methanamine derivatives. Reactions with ketones are often slower than with aldehydes.
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, catalytic amount)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and cyclohexanone (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
Optionally, add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. This may take from 12 to 48 hours.
-
Work-up the reaction as described in Protocol 1 (steps 6-9).
Data Presentation
The following table summarizes representative yields for reductive amination reactions with various primary amines, which can be considered indicative of the expected outcomes for reactions with this compound under optimized conditions. Specific yields for reactions with this compound are not widely reported in the literature, hence these analogous examples are provided for guidance.
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Aniline | H₂/CuAlOx | Methanol | 98 | [10] |
| 5-Acetoxymethylfurfural | p-Toluidine | H₂/CuAlOx | Methanol | 99 | [10] |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 91 | Inferred from[11] |
| Cyclohexanone | Ammonia | H₂/Rh-Ni/SiO₂ | Cyclohexane | 99.8 | [12] |
| Various Aldehydes | Various Primary Amines | NaBH(OAc)₃ | DCE | 70-95 | Inferred from[2] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to a potential therapeutic application, highlighting the role of the reductive amination product as a key intermediate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]
- 7. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 9. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applied method for the synthesis of this compound is the catalytic hydrogenation of 2-cyanopyridine (B140075). This reaction is typically performed at elevated temperature and pressure using a heterogeneous catalyst. The process involves a two-step reduction: the cyano group is first reduced to an aminomethyl group, and then the pyridine (B92270) ring is saturated to form the piperidine (B6355638) ring.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via 2-cyanopyridine hydrogenation?
A2: The main side reactions of concern are:
-
Incomplete Hydrogenation: The reaction may stop at the intermediate stage, yielding 2-aminomethylpyridine as a significant impurity.
-
Formation of α-bispicolylamine: This is a common byproduct, particularly when using palladium-based catalysts. It is formed through the reaction of the intermediate imine with another molecule of 2-aminomethylpyridine.
-
Dimerization/Oligomerization: The product, having two reactive amine groups, can potentially react with itself or intermediates to form dimers or higher oligomers, although this is less common under typical hydrogenation conditions.
Q3: How does the choice of catalyst influence the outcome of the reaction?
A3: The choice of catalyst is critical for the selective synthesis of this compound.
-
Cobalt-containing catalysts are often preferred as they have been shown to provide high yields of the desired product while minimizing the formation of byproducts like α-bispicolylamine.[1]
-
Palladium on carbon (Pd/C) is known to predominantly yield α-bispicolylamine, with only minor amounts of this compound being formed.[1]
-
Raney Nickel is also a commonly used catalyst for this transformation and can provide good yields, though reaction conditions need to be carefully optimized.
-
Rhodium and Platinum catalysts can also be effective for the hydrogenation of the pyridine ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a major impurity with a higher boiling point. | The major impurity is likely α-bispicolylamine. This is often due to the use of an inappropriate catalyst. | Switch to a cobalt-based catalyst or a Raney Nickel catalyst. Avoid using palladium on carbon (Pd/C) for this specific transformation.[1] |
| Significant amount of 2-aminomethylpyridine detected in the crude product. | Incomplete hydrogenation of the pyridine ring. This can be due to insufficient reaction time, low hydrogen pressure, low temperature, or catalyst deactivation. | Increase the reaction time, hydrogen pressure, or temperature according to the protocol. Ensure the catalyst is active and used in the correct amount. |
| Formation of unidentified, high molecular weight byproducts. | Possible dimerization or oligomerization of the product or intermediates. | While less common during the hydrogenation itself, if this is observed, ensure the reaction is run in a suitable solvent and consider the addition of ammonia (B1221849), which can help to suppress the formation of secondary amines. |
| Reaction is sluggish or does not proceed to completion. | Catalyst poisoning or deactivation. The nitrogen atoms in the substrate and product can act as catalyst poisons. | Ensure the starting material and solvent are of high purity. If using a supported catalyst, ensure the support is appropriate. In some cases, the use of an acidic additive can help to protonate the pyridine nitrogen and facilitate reduction, but this can complicate work-up. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of different catalysts in the hydrogenation of 2-cyanopyridine. Note that direct comparison is challenging as reaction conditions vary between studies.
| Catalyst | Starting Material | Product(s) | Yield of this compound | Key Byproduct(s) and Yield | Reference |
| Cobalt-containing | 2-Cyanopyridine | This compound | Good yield | - | [1] |
| Palladium/activated charcoal | 2-Cyanopyridine | α-Bispicolylamine | Minor amounts | Predominantly α-bispicolylamine | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Cobalt Catalyst
This protocol is adapted from a patented industrial process.[1]
Materials:
-
2-Cyanopyridine
-
Cobalt-containing catalyst (e.g., Raney Cobalt or a supported cobalt catalyst)
-
Toluene (solvent)
-
Ammonia (optional, to suppress side reactions)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, charge the 2-cyanopyridine, toluene, and the cobalt-containing catalyst.
-
If used, add ammonia to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 to 45 MPa).
-
Heat the reactor to the target temperature (e.g., 120°C to 230°C) with stirring.
-
The reaction can be performed in a single stage or in two stages, with the first stage at a lower temperature (e.g., 120-160°C) to form 2-aminomethylpyridine, followed by a second stage at a higher temperature (e.g., 160-230°C) to complete the hydrogenation to this compound.[1]
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation.
Visualizations
Troubleshooting Workflow for Low Yield of this compound
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Purification of 2-(Aminomethyl)piperidine by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Aminomethyl)piperidine by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][2][3][4] |
| Boiling Point | 176.9 °C at 760 mmHg | [5] |
| Density | 0.9406 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.4854 | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity (Commercial) | ≥97% | [1][2][3][4][6][7] |
Purification by Distillation
Fractional distillation is a common method for purifying this compound after synthesis to remove solvents, unreacted starting materials, and by-products.[8][9]
Frequently Asked Questions (FAQs) - Distillation
Q1: What type of distillation is recommended for purifying this compound? A1: Fractional distillation is the recommended method to ensure efficient separation from impurities with close boiling points.[10]
Q2: At what pressure should the distillation be performed? A2: The distillation can be performed at atmospheric pressure, with an expected boiling point of 176.9 °C.[5] However, to prevent potential thermal decomposition, vacuum distillation is a viable alternative, which will lower the boiling point.
Q3: Are there any known azeotropes to be aware of during distillation? A3: While specific azeotrope data for this compound is not readily available, piperidine (B6355638) itself is known to form an azeotrope with water.[11][12] If water is a suspected impurity, it is crucial to either dry the crude product thoroughly before distillation or use a method that can break the azeotrope.
Q4: Is this compound stable at its boiling point? A4: The safety data sheet indicates that toxic vapors, including nitrogen oxides and carbon monoxide, may be released upon thermal decomposition.[5] Prolonged heating at high temperatures should be avoided. If the compound shows signs of darkening, vacuum distillation is strongly recommended.
Troubleshooting Guide - Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling over at the expected temperature. | - Thermometer placement is incorrect.- System has a leak (if under vacuum).- Pressure is higher than anticipated. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints and connections for leaks.- Verify the pressure with a calibrated manometer. |
| Bumping or uneven boiling. | - Lack of boiling chips or magnetic stirrer.- Heating is too rapid. | - Add fresh boiling chips or a magnetic stir bar.- Heat the distillation flask gradually and evenly. Use a heating mantle for better temperature control. |
| Product appears dark or discolored in the collection flask. | - Thermal decomposition. | - Switch to vacuum distillation to lower the boiling point.- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor separation of impurities. | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases.[13][14][15][16] |
Experimental Workflow: Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Purification by Chromatography
Column chromatography is a useful technique for purifying this compound, especially for removing polar impurities or closely related by-products.
Frequently Asked Questions (FAQs) - Chromatography
Q1: What is a suitable stationary phase for the column chromatography of this compound? A1: Due to the basic nature of the amine, standard silica (B1680970) gel can lead to strong adsorption and peak tailing. While silica gel can be used, it often requires the addition of a basic modifier to the eluent. Basic alumina (B75360) is an excellent alternative stationary phase for the purification of basic compounds.
Q2: What eluent systems are recommended for silica gel chromatography? A2: A common approach is to use a mixture of a non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane. To minimize peak tailing and improve elution, a small amount of a base like triethylamine (B128534) (0.5-1%) or ammonium (B1175870) hydroxide (B78521) should be added to the eluent system.
Q3: How can I monitor the separation during column chromatography? A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the separation. Use the same eluent system for TLC as for the column. To visualize the spots, which may not be UV-active, use a stain that reacts with amines, such as ninhydrin (B49086) (which gives a characteristic color with primary and secondary amines) or potassium permanganate.[17]
Q4: My compound is streaking badly on the TLC plate. What can I do? A4: Streaking is common for amines on silica TLC plates. Adding a small amount of triethylamine or ammonium hydroxide to the developing solvent will usually resolve this issue by neutralizing the acidic sites on the silica.
Troubleshooting Guide - Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | - Eluent system is not optimal. | - Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the desired product.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., methanol) in the eluent mixture. |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough.- Strong interaction with the stationary phase. | - Increase the proportion of the polar solvent.- If using silica gel, add triethylamine or ammonium hydroxide (0.5-1%) to the eluent.- Consider switching to a less retentive stationary phase like neutral or basic alumina. |
| Streaking or broad peaks from the column. | - Strong interaction with acidic silica gel.- Column is overloaded. | - Add a basic modifier (triethylamine or ammonia) to the eluent.- Ensure the amount of crude material is appropriate for the column size (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
Experimental Workflow: Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. Separation and Determination of Aliphatic Amines [jstage.jst.go.jp]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. scribd.com [scribd.com]
- 9. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. epfl.ch [epfl.ch]
- 15. researchgate.net [researchgate.net]
- 16. mpbio.com [mpbio.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 2-Cyanopyridine Hydrogenation
Welcome to the technical support center for the optimization of catalyst loading in 2-cyanopyridine (B140075) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrogenation of 2-cyanopyridine to 2-picolylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Cyanopyridine | 1. Insufficient Catalyst Activity: The catalyst may be old, deactivated, or of poor quality. 2. Catalyst Poisoning: The nitrogen atom in the pyridine (B92270) ring can strongly adsorb to the catalyst's active sites, inhibiting the reaction.[1] Impurities in the starting material or solvent (e.g., sulfur compounds) can also poison the catalyst. 3. Inadequate Hydrogen Pressure/Availability: The hydrogen pressure may be too low, or there may be poor mass transfer of hydrogen to the catalyst surface. 4. Non-optimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. For pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel, handle them under an inert atmosphere. 2. Increase Catalyst Loading: A higher catalyst loading can compensate for partial deactivation and increase the reaction rate.[2] However, excessive loading can sometimes lead to side reactions. 3. Purify Starting Materials: Ensure the 2-cyanopyridine and solvent are free from potential catalyst poisons. 4. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. Ensure vigorous stirring to improve gas-liquid mass transfer. 5. Optimize Temperature: Increase the reaction temperature in increments. A typical starting point for pyridine hydrogenation is in the range of 60-80°C.[3] |
| Poor Selectivity to 2-Picolylamine (Formation of Byproducts) | 1. Formation of Secondary Amines: The primary amine product (2-picolylamine) can react with the intermediate imine to form a secondary amine, bis(2-picolyl)amine. 2. Incomplete Hydrogenation: Partial hydrogenation can lead to the formation of imine or other intermediates. 3. Ring Hydrogenation: Under harsh conditions (high temperature and pressure), the pyridine ring itself can be hydrogenated to form piperidine (B6355638) derivatives. 4. Hydrolysis of Nitrile: If water is present in the reaction mixture, 2-cyanopyridine can hydrolyze to picolinamide (B142947) or picolinic acid, especially at elevated temperatures.[4] | 1. Optimize Catalyst Loading: Finding the optimal catalyst loading is crucial for selectivity.[5] Start with a moderate loading and adjust based on product distribution. 2. Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of secondary amines. 3. Milder Reaction Conditions: Use the lowest effective temperature and pressure to minimize over-hydrogenation of the pyridine ring. 4. Use Anhydrous Solvents: Ensure that the solvent is dry to prevent hydrolysis of the nitrile group. 5. Acidic Additives: The use of acidic additives like acetic acid can protonate the nitrogen atoms, which may reduce their coordinating ability and potentially improve selectivity.[3] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may become deactivated during the reaction due to poisoning or fouling.[1] 2. Hydrogen Limitation: The hydrogen supply may have been depleted. | 1. Add Fresh Catalyst: If the reaction stalls, carefully add a fresh portion of the catalyst. 2. Replenish Hydrogen: Ensure a continuous and sufficient supply of hydrogen. For reactions using a hydrogen balloon, ensure it remains inflated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for 2-cyanopyridine hydrogenation?
A1: The most commonly used heterogeneous catalysts for the hydrogenation of 2-cyanopyridine to 2-picolylamine are Palladium on Carbon (Pd/C) and Raney® Nickel. Rhodium and Platinum-based catalysts are also effective for pyridine ring hydrogenation but may lead to over-reduction if not carefully controlled.[3]
Q2: How does catalyst loading affect the reaction rate?
A2: Generally, increasing the catalyst loading leads to a faster reaction rate, as there are more active sites available for the hydrogenation to occur.[2] However, beyond a certain point, the increase in rate may become less significant, and the risk of side reactions might increase.
Q3: What is the optimal catalyst loading for this reaction?
A3: The optimal catalyst loading is highly dependent on the specific reaction conditions (temperature, pressure, solvent, substrate concentration) and the type and quality of the catalyst. It is best determined experimentally. A good starting point for optimization is typically in the range of 1-5 mol% of the catalyst relative to the 2-cyanopyridine.
Q4: What are the main byproducts to look out for in 2-cyanopyridine hydrogenation?
A4: The primary byproduct of concern is the formation of the secondary amine, bis(2-picolyl)amine, through the reaction of the product with an intermediate imine. Other potential byproducts include incompletely hydrogenated intermediates, products of pyridine ring reduction under harsh conditions, and hydrolysis products like picolinamide if water is present.
Q5: Can the catalyst be recycled?
A5: Heterogeneous catalysts like Pd/C and Raney® Nickel can often be recovered by filtration and potentially reused. However, their activity may decrease with each cycle due to deactivation. If catalyst deactivation is observed, a regeneration step, such as washing with a suitable solvent, may be necessary. For some catalysts, deactivation, particularly from sintering at high temperatures, can be irreversible.[1]
Data Presentation
Table 1: Effect of Raney® Nickel Loading on Nitrile Hydrogenation (Illustrative)
| Catalyst Loading (wt%) | Conversion (%) | Selectivity to Primary Amine (%) | Reaction Time (h) |
| 3.5 | 85 | 92 | 8 |
| 5.4 | 98 | 95 | 6 |
| 7.0 | >99 | 93 | 4 |
| 12.0 | >99 | 88 | 3 |
| Note: This data is representative and compiled from studies on similar nitrile hydrogenations.[6] Optimal conditions for 2-cyanopyridine may vary. |
Table 2: Effect of Pd/C Loading on Hydrogenation Rate (Illustrative for a model hydrogenation)
| Catalyst Loading (mg) | Relative Reaction Rate |
| 4.0 | 1.00 |
| 5.5 | 1.38 |
| 7.8 | 1.95 |
| 9.3 | 2.33 |
| Note: This data demonstrates the general trend that increasing catalyst loading increases the reaction rate.[2] The effect on selectivity needs to be determined experimentally for each specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for Optimization of Catalyst Loading for 2-Cyanopyridine Hydrogenation
Objective: To determine the optimal catalyst loading for the hydrogenation of 2-cyanopyridine to 2-picolylamine, maximizing yield and selectivity.
Materials:
-
2-Cyanopyridine
-
Palladium on Carbon (5% or 10% Pd/C) or Raney® Nickel (as a slurry in water or ethanol)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Pressurized hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control
-
Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.
-
Reagent Loading:
-
In a series of reactor vessels, add a magnetic stir bar and a fixed amount of 2-cyanopyridine (e.g., 1.0 g).
-
Under a stream of inert gas, carefully add varying amounts of the catalyst to each vessel (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol% relative to the substrate).
-
Safety Note: Pd/C and Raney® Nickel are pyrophoric and should be handled with care in an inert atmosphere. Never add the dry powder to a solvent that can generate flammable vapors. It is often safer to add the solvent to the dry catalyst.
-
Add the desired amount of anhydrous solvent to each vessel.
-
-
Reaction:
-
Seal the reactors and purge the system with inert gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactors to the desired hydrogen pressure (e.g., 5-10 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80°C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or TLC) to determine the consumption of the starting material and the formation of the product and byproducts.
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Safety Note: The used catalyst is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry. Quench the catalyst on the filter paper with water before disposal in a designated waste container.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate can then be concentrated under reduced pressure, and the crude product can be purified if necessary (e.g., by distillation or chromatography).
-
-
Analysis:
-
Analyze the yield and purity of 2-picolylamine for each catalyst loading to determine the optimal condition.
-
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. interesjournals.org [interesjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alkylation of 2-(Aminomethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 2-(aminomethyl)piperidine. Our focus is to help you achieve selective mono-alkylation and prevent the common issue of over-alkylation.
Troubleshooting Guide: Preventing Over-Alkylation
Over-alkylation is a frequent challenge when working with this compound due to the presence of two nucleophilic nitrogen atoms: a primary amine on the methyl group and a secondary amine within the piperidine (B6355638) ring. The secondary amine is generally the more nucleophilic of the two. Furthermore, the mono-alkylated product can be more nucleophilic than the starting material, leading to the formation of di-alkylated and even quaternary ammonium (B1175870) salt byproducts.[1]
Here are some common issues and their solutions:
Issue 1: My reaction is producing a mixture of mono- and di-alkylated products.
-
Question: I am attempting a direct alkylation with an alkyl halide and obtaining a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
-
Answer: To favor mono-alkylation during direct alkylation, you can try the following strategies:
-
Control Stoichiometry: Use the amine as the limiting reagent and add the alkylating agent slowly and portion-wise. This ensures that the concentration of the alkylating agent is always low, reducing the likelihood of the mono-alkylated product reacting further.
-
Lower the Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Choice of Base: A bulky, non-nucleophilic base can be used to neutralize the acid formed during the reaction without competing in the alkylation.
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. A less polar solvent may slow down the reaction and improve selectivity.
-
Issue 2: The piperidine nitrogen is reacting instead of the primary amine (or vice-versa).
-
Question: I want to selectively alkylate the primary amine, but the reaction is primarily occurring on the piperidine nitrogen. What is the best approach?
-
Answer: The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group.[1] To achieve selective alkylation of the primary amine, a protecting group strategy is highly recommended. The most common approach is to protect the more reactive piperidine nitrogen first, then alkylate the primary amine, and finally deprotect the piperidine nitrogen.
Issue 3: My reductive amination is giving low yields or side products.
-
Question: I am trying to perform a reductive amination with an aldehyde/ketone, but the yield of the desired mono-alkylated product is low. What could be the problem?
-
Answer: Reductive amination is an excellent method for controlled mono-alkylation.[1] If you are experiencing issues, consider the following:
-
Imine Formation: Ensure that the imine intermediate is forming efficiently before adding the reducing agent. This can often be monitored by techniques like TLC or NMR. You may need to adjust the reaction time or use a dehydrating agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the imine over the carbonyl starting material.[2]
-
pH Control: The pH of the reaction can be critical for both imine formation and the reduction step. Ensure your reaction conditions are within the optimal pH range for your specific substrate and reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to prevent over-alkylation of this compound?
A1: There are three primary strategies to control the alkylation of this compound and prevent over-alkylation:
-
Direct Alkylation with Controlled Stoichiometry: This involves careful control of the molar ratio of reactants, temperature, and the rate of addition of the alkylating agent.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine with an aldehyde or ketone, followed by its reduction. It is a highly effective method for achieving selective mono-alkylation.[1][2]
-
Protecting Group Strategy: This involves temporarily blocking one of the amine functional groups to direct the alkylation to the desired site. The use of a tert-butoxycarbonyl (Boc) group to protect the primary amine is a common and effective approach.[1]
Q2: Which nitrogen on this compound is more reactive?
A2: The secondary amine within the piperidine ring is generally more nucleophilic and therefore more reactive towards alkylating agents than the primary amine of the aminomethyl group.[1]
Q3: Can I selectively alkylate the primary amine without a protecting group?
A3: While challenging, it may be possible to achieve some selectivity for the primary amine under specific conditions, such as by using a bulky alkylating agent that is sterically hindered from reacting with the more sterically encumbered secondary amine. However, for reliable and high-yield selective alkylation of the primary amine, a protecting group strategy is the most robust approach.
Q4: What is the best method for preparing a secondary amine from this compound and an aldehyde?
A4: Reductive amination is the most suitable method for this transformation. It allows for the direct and selective formation of a secondary amine from a primary amine and an aldehyde in a one-pot procedure, minimizing the risk of over-alkylation.[2]
Data Presentation
The following table provides an illustrative comparison of the expected outcomes for different alkylation methods based on literature for similar diamines. Actual yields will vary depending on the specific substrate and reaction conditions.
| Method | Alkylating Agent | Typical Selectivity (Mono- vs. Di-alkylation) | Expected Mono-alkylation Yield | Key Considerations |
| Direct Alkylation | Alkyl Halide | Moderate to Low | 40-60% | Prone to over-alkylation. Requires careful control of stoichiometry and temperature. |
| Reductive Amination | Aldehyde/Ketone | High | 70-95% | Excellent for selective mono-alkylation. Milder reaction conditions.[2] |
| Protecting Group Strategy | Alkyl Halide | Very High | >90% (for the alkylation step) | Multi-step process (protection, alkylation, deprotection) but offers the highest selectivity.[1] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Reductive Amination
This protocol describes a general procedure for the selective mono-alkylation of the primary amine of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.
-
Add the aldehyde (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.
Visualizations
Caption: Troubleshooting workflow for over-alkylation of this compound.
Caption: Reaction pathways for mono-alkylation versus over-alkylation.
References
Technical Support Center: Enantioselective Synthesis of 2-(Aminomethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of 2-(aminomethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of this compound?
A1: The main challenges include achieving high enantioselectivity and diastereoselectivity, controlling side reactions, ensuring catalyst efficiency and turnover, and developing scalable and atom-economical synthetic routes. The piperidine (B6355638) ring and the adjacent stereocenter at the 2-position, which bears an aminomethyl group, present a significant stereochemical hurdle.
Q2: Which synthetic strategies are commonly employed for the enantioselective synthesis of this compound and related structures?
A2: Several effective strategies have been developed, including:
-
Organocatalysis: Proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination and cyclization is a prominent method.[1]
-
Transition Metal Catalysis: Copper-catalyzed intramolecular cyclizative alkene aminoboration and iridium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives are powerful techniques for constructing the chiral piperidine core.[2][3]
-
Chemo-enzymatic Methods: These approaches utilize enzymes to achieve high stereoselectivity, often involving the dearomatization of pyridine derivatives.
Q3: How do I choose the right catalyst for my synthesis?
A3: The choice of catalyst is critical and depends on the specific synthetic route. For organocatalytic methods, L-proline is a common and effective choice for α-amination reactions.[4][5][6] In transition metal-catalyzed reactions, the selection of both the metal precursor (e.g., copper or iridium salts) and the chiral ligand is crucial for inducing high enantioselectivity. It is advisable to consult literature for catalysts that have been successfully applied to similar substrates.[7]
Q4: What is the role of protecting groups in the synthesis of this compound?
A4: Protecting groups are essential to prevent unwanted side reactions and to direct the reactivity of the molecule. For the amine functionalities, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the reaction conditions of subsequent steps and the desired deprotection strategy.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral ligands for your transition metal catalyst. For organocatalysis, consider using proline derivatives which can sometimes offer improved selectivity.[8] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. Perform a solvent screen including both polar and non-polar aprotic solvents. For instance, in some copper-catalyzed reactions, chlorobenzene (B131634) has been shown to improve enantioselectivity over other solvents like toluene.[2] |
| Reaction Temperature | Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Moisture or Air Sensitivity | Ensure all reagents and solvents are scrupulously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially for reactions involving organometallic reagents or sensitive catalysts. |
| Catalyst Loading | While higher catalyst loading can increase reaction rates, it may sometimes negatively impact enantioselectivity. Optimize the catalyst loading to find a balance between reaction efficiency and stereochemical control. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation/Poisoning | Certain functional groups on the substrate or impurities can poison the catalyst. Ensure starting materials are pure. In some hydrogenations of pyridines, the amine product can act as a catalyst poison; in such cases, using an excess of a strong acid may be beneficial. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature, or catalyst loading. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts. Common side reactions can include over-reduction, dimerization, or rearrangement. Adjusting reaction conditions such as temperature, pressure (in hydrogenations), and reagent stoichiometry can help minimize side product formation. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters, including the choice of base, additives, and concentration. For example, in copper-catalyzed aminoboration, the choice of base (e.g., NaOMe vs. LiOtBu) can affect the yield.[2] |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider milder workup procedures or in-situ protection of the product. |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Close Polarity of Product and Byproducts | Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, use of additives like triethylamine (B128534) for basic compounds, or switching to a different stationary phase). |
| Product is a Volatile Amine | Convert the amine product to a salt (e.g., hydrochloride) to reduce its volatility and improve handling and purification by crystallization. |
| Presence of Catalyst Residues | Employ appropriate workup procedures to remove the catalyst. For example, for metal catalysts, washing with a suitable aqueous solution (e.g., ammonium (B1175870) chloride or EDTA) can help. For proline, an acid-base extraction can be effective. |
Experimental Protocols & Data
Proline-Catalyzed Asymmetric α-Amination Route
This method involves the L-proline-catalyzed α-amination of an appropriate aldehyde, followed by reductive amination and cyclization to form the this compound scaffold.
Representative Protocol:
-
α-Amination: To a solution of the starting aldehyde in an appropriate solvent (e.g., DMSO), add L-proline (typically 20-30 mol%). Cool the mixture and add the aminating agent (e.g., diethyl azodicarboxylate, DEAD) dropwise. Stir the reaction at the specified temperature until completion.
-
Reductive Amination/Cyclization: The crude α-amino aldehyde is then subjected to reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride (B1222165) in the presence of an amine source, which subsequently cyclizes to form the piperidine ring.
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| L-proline | Various aldehydes | High | up to 99% | [5] |
Copper-Catalyzed Enantioselective Cyclizative Aminoboration
This method utilizes a chiral copper catalyst to effect an intramolecular cyclization of an unsaturated amine, establishing the chiral center at the 2-position of the piperidine ring.
General Experimental Procedure: To a sealed tube under an inert atmosphere, add the copper precursor (e.g., [CuOTf]₂·PhH, 5 mol%), the chiral ligand (e.g., (S,S)-Ph-BPE, 10 mol%), and a base (e.g., NaOMe, 3.0 eq.) in an anhydrous solvent (e.g., chlorobenzene). After stirring, add a solution of B₂pin₂ (1.5 eq.) followed by the hydroxylamine (B1172632) ester substrate. The reaction is stirred at room temperature for an extended period (e.g., 72 hours). The resulting product can be oxidized (e.g., with NaBO₃·4H₂O) for easier purification and characterization.[2]
| Copper Precursor | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| [CuOTf]₂·PhH | (S,S)-Ph-BPE | Chlorobenzene | 35% | 95% | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed asymmetric alpha-amination of aldehydes and ketones--an astonishingly simple access to optically active alpha-hydrazino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
Stability and storage conditions for 2-(Aminomethyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 2-(Aminomethyl)piperidine, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, as amines can be hygroscopic and can react with CO2.[1] For enhanced stability, storing under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.
Q2: Is this compound sensitive to light?
A2: While the Safety Data Sheets (SDS) do not specifically mention light sensitivity, it is a general best practice for all chemicals, especially amines which can be prone to oxidation, to be stored away from direct light to minimize potential degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and isocyanates.[1] Contact with these substances can lead to vigorous reactions, potentially compromising the integrity of the compound and creating hazardous situations.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is not explicitly defined in publicly available documents and can depend heavily on storage conditions. When stored under the recommended conditions (cool, dry, tightly sealed, and protected from light and air), the compound is expected to be stable. For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, degradation of piperidine (B6355638) derivatives can occur through oxidation of the piperidine ring. This can lead to the formation of N-oxides and other oxidized species. Exposure to air and moisture can facilitate these degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color (e.g., yellowing) | Oxidation of the amine group due to exposure to air or light. | - Ensure the container is purged with an inert gas before sealing. - Store the container in a dark place or use an amber-colored vial. - If the discoloration is minor, the purity should be re-assessed before use. For high-purity requirements, purification by distillation may be necessary. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Verify the storage conditions and ensure the container is always tightly sealed after use. - Perform a purity check (e.g., by GC or HPLC) on the stored material. - Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere. |
| Formation of a precipitate | Absorption of atmospheric carbon dioxide or water. | - Handle the compound under an inert atmosphere (e.g., in a glovebox). - Use anhydrous solvents and techniques if the compound is being used in a moisture-sensitive reaction. - The precipitate is likely a carbonate salt and may be removed by filtration, but the purity of the remaining liquid should be confirmed. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (typically 2-8 °C for long-term storage) or ambient temperature for short-term.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | Prevents oxidation and reaction with atmospheric CO2. |
| Container | Tightly sealed, original container.[1][3] | Prevents exposure to moisture and air. |
| Light | Protection from light (e.g., amber vial or stored in the dark). | Prevents potential photodegradation. |
| Incompatibilities | Store away from strong acids, strong oxidizing agents, acid anhydrides, and isocyanates.[1] | Avoids hazardous chemical reactions and degradation of the compound. |
| Moisture | Dry environment.[1] | Amines can be hygroscopic. |
Experimental Protocol: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of this compound under thermal, photolytic, oxidative, and acidic/basic stress conditions.
2. Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC. A typical starting condition could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be set at a wavelength determined by a UV scan of the parent compound.
-
Analyze an unstressed control sample for comparison.
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products.
Visualizations
Caption: Logical relationship of this compound in drug development.
Caption: Workflow for the accelerated stability study of this compound.
References
Navigating the Reactivity of 2-(Aminomethyl)piperidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and use of 2-(Aminomethyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its incompatibility with various reagents and conditions, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes that are incompatible with this compound?
A1: this compound is a nucleophilic primary amine and a secondary cyclic amine, making it reactive with several classes of chemicals. It is crucial to avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and isocyanates.[1][2] Reactions with these substances can be vigorous and exothermic, potentially leading to hazardous situations.
Q2: I am planning a reaction involving an acid. What precautions should I take when using this compound?
A2: Reactions with strong acids are highly exothermic and can cause a rapid increase in temperature and pressure.[1][2] It is imperative to use controlled addition methods, such as dropwise addition of the acid to a cooled, stirred solution of the amine. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can I use metal catalysts or reagents with this compound?
A3: Caution is advised when using certain metals. This compound is known to be incompatible with copper, aluminum, and their alloys, as well as iron and iron salts.[2] Contact with these materials may lead to degradation of the reagent or catalyze unintended side reactions. When metal-mediated reactions are necessary, thorough literature review and small-scale trials are recommended to assess compatibility.
Q4: What are the signs of decomposition or instability of this compound?
A4: this compound is a colorless to yellow liquid.[2] A significant change in color, such as darkening, or the formation of precipitates, may indicate decomposition or contamination. The compound is also air-sensitive, so exposure to air should be minimized.[3][4] If you observe any of these signs, it is recommended to reassess the purity of the material before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Exotherm or Pressure Buildup | Incompatible reagent mixing (e.g., strong acid, oxidizing agent). | 1. Immediately cease addition of the reagent. 2. If safe to do so, apply external cooling (ice bath). 3. Ensure adequate ventilation in the fume hood. 4. If the reaction is uncontrollable, evacuate the area and follow emergency procedures. |
| Discoloration of the Reaction Mixture | Decomposition of this compound or reaction with incompatible materials (e.g., certain metals). | 1. Stop the reaction. 2. Analyze a small aliquot to identify potential side products or impurities. 3. Review the experimental setup for any incompatible materials (e.g., stirrer bar, cannula). 4. Consider purifying the starting material if its quality is questionable. |
| Low Yield or Incomplete Reaction | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC). 2. Ensure the reagent was stored under an inert atmosphere and protected from light and moisture. 3. Use a fresh bottle of the reagent if degradation is suspected. |
Incompatible Reagents and Conditions Summary
| Incompatible Reagents | Potential Hazard | Citation |
| Strong Oxidizing Agents | Vigorous, potentially explosive reaction. | [1] |
| Strong Acids | Highly exothermic reaction, rapid temperature and pressure increase. | |
| Acid Anhydrides | Exothermic reaction. | |
| Isocyanates | Exothermic reaction. | |
| Acid Chlorides | Exothermic reaction. | [5] |
| Copper, Aluminum, and their alloys | Degradation of the reagent, potential for side reactions. | [2] |
| Iron and Iron Salts | Degradation of the reagent, potential for side reactions. | [2] |
| Conditions to Avoid | Potential Hazard | Citation |
| High Temperature, Ignition Sources, Excess Heat | Thermal decomposition, release of toxic fumes (carbon monoxide, nitrogen oxides). | [1] |
| Mechanical Shock | Instability. | [1] |
| Moisture, Hygroscopic Conditions | Degradation of the reagent. | [1] |
| Static Discharge | Potential ignition source. | [1] |
| Exposure to Air | Degradation due to air sensitivity. | [3][4] |
Experimental Protocols
Protocol for a Safe Acid-Base Neutralization Reaction
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a temperature probe. The flask should be placed in a cooling bath (e.g., ice-water).
-
Inert Atmosphere: Purge the flask with an inert gas such as nitrogen or argon.
-
Amine Solution: Add the desired amount of this compound to a compatible solvent in the flask and begin stirring.
-
Acid Addition: Slowly add the strong acid to the dropping funnel.
-
Controlled Neutralization: Add the acid dropwise to the stirred amine solution, monitoring the internal temperature closely. Maintain the temperature within a safe, predetermined range by adjusting the addition rate and the cooling bath.
-
Completion and Work-up: Once the addition is complete, allow the reaction to slowly warm to room temperature before proceeding with the experimental work-up.
Visual Guides
Caption: Incompatibility of this compound with various reagent classes.
Caption: Decision tree for the proper storage of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 22990-77-8 | TCI AMERICA [tcichemicals.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Troubleshooting low yields in 2-(Aminomethyl)piperidine derivatization
Welcome to the technical support center for the derivatization of 2-(Aminomethyl)piperidine. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
The two primary reactive sites on this compound are the primary amine of the aminomethyl group and the secondary amine of the piperidine (B6355638) ring. The most common derivatization strategies target these amines and include:
-
Acylation: This involves the formation of an amide bond by reacting the primary amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This is a robust method for introducing a wide variety of functional groups.[1]
-
N-Alkylation: This reaction forms a new carbon-nitrogen bond at the secondary amine of the piperidine ring. Common methods include direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone.[2]
Q2: How can I achieve selective derivatization at either the primary or secondary amine?
Selective derivatization can be challenging due to the presence of two nucleophilic amine groups. The secondary amine within the piperidine ring is generally more nucleophilic than the primary aminomethyl group.[2] To achieve selectivity:
-
For acylation at the primary amine: The primary amine is typically more reactive towards acylation under standard conditions.
-
For alkylation at the secondary amine: A common strategy is to first protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This allows for the selective alkylation of the piperidine nitrogen. The Boc group can then be removed in a subsequent step.[2] Reductive amination also tends to favor mono-alkylation at the more nucleophilic secondary amine.[2]
Q3: What are the common side reactions to be aware of during derivatization?
Several side reactions can lead to low yields and purification challenges:
-
Di-substitution: In N-alkylation, it's possible for the alkylating agent to react with both the primary and secondary amines, leading to a mixture of products.
-
Quaternary Ammonium (B1175870) Salt Formation: In direct N-alkylation with alkyl halides, over-alkylation of the piperidine nitrogen can occur, resulting in the formation of a quaternary ammonium salt.[3]
-
Dimerization: Self-reaction of this compound derivatives can occur, especially in concentrated solutions, leading to the formation of undesired dimers.
-
Racemization: During amide coupling reactions involving chiral carboxylic acids, racemization can be a concern, particularly with carbodiimide-based coupling reagents.[4]
Q4: Which coupling agent should I choose for acylation with a carboxylic acid?
The choice of coupling agent can significantly impact the reaction yield and minimize side reactions. Common choices include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[5]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react faster with less epimerization compared to carbodiimides.[4][6]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and do not lead to the guanidinylation side products that can occur with uronium-based reagents.[4]
Troubleshooting Guide for Low Yields
Low yields in the derivatization of this compound can arise from various factors related to reagents, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Technical Support Center: Deprotection of 2-(Aminomethyl)piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the removal of common protecting groups from 2-(aminomethyl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino group of this compound and what are their primary removal conditions?
A1: The three most common amine protecting groups used for this compound derivatives are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Their primary deprotection conditions are:
-
Boc: Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Cbz: Cleaved by hydrogenolysis (e.g., H₂ with a palladium catalyst) or under strong acidic conditions.[3][4]
-
Fmoc: Base-labile, commonly removed by treatment with a solution of piperidine (B6355638) in an organic solvent.[5][6]
Q2: What is an orthogonal protection strategy and how can it be applied to this compound derivatives with multiple functional groups?
A2: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[4] This allows for the selective deprotection and modification of different functional groups within the same molecule. For a this compound derivative with other functional groups (e.g., hydroxyl or carboxyl groups), one could use:
-
Fmoc for the aminomethyl group (base-labile).
-
Boc for another amine (acid-labile).
-
A benzyl ether for a hydroxyl group (removable by hydrogenolysis).
This allows for the selective removal of each protecting group in a specific order to perform desired chemical transformations.
Troubleshooting Guides
Boc Deprotection
Problem: Incomplete or slow Boc deprotection.
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1] |
| Steric Hindrance | Increase the reaction temperature (e.g., to 40°C) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Poor Substrate Solubility | Use a co-solvent to improve solubility. For example, if using HCl in dioxane, small amounts of methanol (B129727) can be added. |
Problem: Formation of side products during Boc deprotection.
| Possible Cause | Troubleshooting Steps |
| Alkylation by t-butyl cation | Add a scavenger such as triethylsilane (TES) or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation. |
| Cleavage of other acid-sensitive groups | Use milder acidic conditions. For example, use 10% TFA in DCM at 0°C instead of 50% at room temperature. |
Cbz Deprotection
Problem: Incomplete Cbz deprotection by hydrogenolysis.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure the substrate and solvent are free of sulfur-containing compounds or other catalyst poisons. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Poor Catalyst Activity | Use a fresh batch of palladium on carbon (Pd/C). Ensure the catalyst is properly dispersed in the solvent. |
| Insufficient Hydrogen Pressure | For difficult substrates, increase the hydrogen pressure (if using a Parr hydrogenator). Alternatively, switch to a transfer hydrogenolysis method. |
Problem: Low yield or side reactions during Cbz deprotection.
| Possible Cause | Troubleshooting Steps |
| Over-reduction of other functional groups | Monitor the reaction closely and stop it as soon as the Cbz group is cleaved. Use a less reactive catalyst or milder conditions (e.g., transfer hydrogenolysis). |
| Formation of byproducts in acidic deprotection | Ensure that other functional groups in the molecule are stable to strong acids. If not, hydrogenolysis is the preferred method. |
Fmoc Deprotection
Problem: Incomplete Fmoc deprotection.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | Increase the deprotection time and/or perform a second deprotection step with fresh piperidine solution.[7] |
| Aggregation of the Substrate | Use a solvent system that minimizes aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of or in addition to dimethylformamide (DMF).[1] |
| Degraded Piperidine | Use a fresh bottle of piperidine. Piperidine can oxidize over time, reducing its efficacy. |
Problem: Side reactions during Fmoc deprotection.
| Possible Cause | Troubleshooting Steps |
| Dibenzofulvene (DBF) adduct formation | Ensure a sufficient excess of piperidine is used to effectively scavenge the DBF byproduct.[5] |
| Racemization of adjacent chiral centers | Use a milder base such as piperazine (B1678402) or add a small amount of a weak acid like acetic acid to the deprotection solution. |
Data Presentation
Table 1: Comparison of Deprotection Conditions for Protected this compound Derivatives
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 20-50% TFA | Dichloromethane (B109758) (DCM) | 0 - 25 | 0.5 - 2 h | >90 |
| Boc | 4M HCl | 1,4-Dioxane | 25 | 1 - 4 h | >90[1] |
| Cbz | H₂, 10% Pd/C | Methanol or Ethanol | 25 | 1 - 16 h | High |
| Cbz | Ammonium (B1175870) Formate (B1220265), 10% Pd/C | Methanol | 25 | 0.5 - 2 h | High[8] |
| Fmoc | 20% Piperidine | DMF | 25 | 10 - 30 min | >95 |
Note: Yields are highly substrate-dependent and the values provided are typical ranges based on literature for similar compounds.
Experimental Protocols
Protocol 1: Boc Deprotection of 1-Boc-2-(aminomethyl)piperidine using TFA
-
Dissolution: Dissolve the 1-Boc-2-(aminomethyl)piperidine derivative in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the deprotected product.
Protocol 2: Cbz Deprotection of 1-Cbz-2-(aminomethyl)piperidine via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the 1-Cbz-2-(aminomethyl)piperidine derivative in methanol or ethanol.
-
Catalyst and Hydrogen Donor: To the solution, add 10% palladium on carbon (Pd/C) (5-10 mol%) followed by ammonium formate (5-10 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Protocol 3: Fmoc Deprotection of 1-Fmoc-2-(aminomethyl)piperidine
-
Dissolution: Dissolve the 1-Fmoc-2-(aminomethyl)piperidine derivative in dimethylformamide (DMF).
-
Base Addition: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: General experimental workflows for the deprotection of this compound derivatives.
Caption: Logical workflow for troubleshooting incomplete deprotection reactions.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Technical Support Center: Managing Diastereoselectivity in Reactions of 2-(Aminomethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(aminomethyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage diastereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling diastereoselectivity in reactions involving this compound?
A1: The primary challenge arises from the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring. This chiral center can influence the stereochemical outcome of reactions at the exocyclic aminomethyl group, leading to the formation of diastereomers. The degree of stereocontrol is often dependent on the nature of the reactants, reaction conditions, and the protecting groups used. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile to the aminomethyl group can be sterically hindered or directed by the conformation of the piperidine ring, which is influenced by the substituent at C2.
Q2: How can I selectively functionalize the exocyclic primary amine over the endocyclic secondary amine of this compound?
A2: Selective functionalization is a common challenge due to the presence of two nucleophilic nitrogen atoms. To achieve selectivity for the primary aminomethyl group, a common strategy involves the protection of the more nucleophilic secondary amine of the piperidine ring. The use of a tert-butoxycarbonyl (Boc) protecting group is a widely adopted method. This strategy allows for subsequent reactions to occur specifically at the primary amine.
Q3: Are there established methods for the stereoselective synthesis of N-substituted this compound derivatives?
A3: Yes, several stereoselective methods have been developed. One effective approach is the use of chiral auxiliaries. For example, enantiomerically pure this compound can itself act as a chiral building block. When reacted with other prochiral molecules, the stereocenter at C2 can direct the formation of a new stereocenter with a preference for one diastereomer. The choice of solvent, temperature, and reagents can significantly impact the diastereomeric ratio (d.r.).
Another approach involves biocatalysis. Chemo-enzymatic methods, such as those employing ene-imine reductases (EneIREDs), have been utilized for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines.[1] These enzymatic methods can offer high levels of stereocontrol.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in N-Alkylation of this compound
Problem: You are performing an N-alkylation on the aminomethyl group of enantiomerically pure this compound, but the reaction yields a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
-
Steric Hindrance: The alkylating agent may be too bulky, leading to non-selective approach from either face of the molecule.
-
Solution: Try using a less sterically demanding alkylating agent if the experimental design allows.
-
-
Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the preferential transition state.
-
Solution: Perform the reaction at a lower temperature. A systematic screening of temperatures (e.g., 0 °C, -20 °C, -78 °C) is recommended.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane (B109758), acetonitrile).
-
-
Protecting Group on Piperidine Nitrogen: The nature of the protecting group on the endocyclic nitrogen can alter the ring conformation and, consequently, the steric environment around the aminomethyl group.
-
Solution: If the piperidine nitrogen is protected, consider using a different protecting group that may offer better stereodirection.
-
Issue 2: Difficulty in Achieving High Diastereomeric Excess in Acylation Reactions
Problem: N-acylation of this compound with an acyl chloride or anhydride (B1165640) results in low diastereoselectivity.
Possible Causes and Solutions:
-
Reagent Reactivity: Highly reactive acylating agents may react too quickly for effective stereochemical discrimination.
-
Solution: Use a less reactive acylating agent, or employ coupling reagents (e.g., HATU, HOBt) with a carboxylic acid to allow for more controlled amide bond formation.
-
-
Base Selection: The base used to scavenge the acid byproduct can influence the reaction environment.
-
Solution: Experiment with different organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate). Sterically hindered bases may improve selectivity.
-
-
Chelation Control: In some cases, the use of a metal additive can help to organize the transition state through chelation, leading to improved diastereoselectivity.
-
Solution: Investigate the addition of Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂) to the reaction mixture.
-
Experimental Protocols and Data
Diastereoselective Reductive Amination for N-Alkylation
Reductive amination is a reliable method for the N-alkylation of amines. When applied to chiral this compound, the stereocenter at C2 can influence the stereochemical outcome of the imine reduction.
Representative Protocol:
-
Imine Formation: To a solution of (R)-2-(aminomethyl)piperidine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or methanol) at 0 °C, add the desired aldehyde or ketone (1.1 eq.). Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) (1.5 eq.) portion-wise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The diastereomeric ratio of the product should be determined by NMR spectroscopy or chiral HPLC analysis.
Quantitative Data for Diastereoselective Reactions:
While specific data for N-functionalization of this compound is not abundant in the literature, related reactions on piperidine scaffolds show that diastereomeric ratios can be highly dependent on the specific substrates and conditions. For example, in the α-amino C-H arylation of substituted piperidines, diastereoselectivities can range from modest to excellent (>95:5 d.r.).[2]
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (d.r.) |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Dichloromethane | 0 to RT | 60:40 to 80:20 |
| Acylation | Acyl Chloride, Et₃N | THF | 0 | 55:45 to 75:25 |
| Catalytic Hydrogenation of Pyridinium Precursors | H₂, Rh/C | Methanol | RT | >90:10 |
Visualizing Reaction Pathways
Logical Workflow for Optimizing Diastereoselectivity
The following diagram illustrates a systematic approach to troubleshooting and optimizing the diastereoselectivity of reactions involving this compound.
Caption: A logical workflow for systematically optimizing reaction conditions to improve diastereoselectivity.
Conceptual Model for Stereochemical Induction
The diastereoselectivity in reactions at the aminomethyl group is governed by the preferential approach of the incoming reagent. The conformation of the piperidine ring, with the substituent at C2 often adopting an equatorial position to minimize steric strain, creates a biased steric environment.
Caption: A conceptual diagram illustrating how the C2-substituent on the piperidine ring can direct the approach of an electrophile to the aminomethyl group.
References
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to catalyst poisoning during the hydrogenation of 2-cyanopyridine (B140075).
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the catalytic hydrogenation of 2-cyanopyridine.
| Symptom | Possible Cause(s) | Diagnostic Steps | Suggested Solutions |
| Rapid Loss of Activity with New Reagents | Catalyst Poisoning (from feedstock/solvent impurities) | 1. Analyze Starting Materials: Use analytical techniques (e.g., GC-MS, ICP-MS) to test the 2-cyanopyridine, solvent, and hydrogen gas for common poisons like sulfur compounds (H₂S, thiophenes), heavy metals (lead, mercury, arsenic), or carbon monoxide (CO).[1] 2. Control Experiment: Perform a small-scale reaction using highly purified reagents and a fresh, high-quality catalyst to establish a baseline performance. | 1. Purify Reagents: Implement a purification step for the substrate and solvent (e.g., distillation, passing through activated carbon or alumina). 2. Use High-Purity Hydrogen: Employ hydrogen gas with a low CO content. 3. Guard Bed: Install a guard bed with a sacrificial material upstream of the main reactor to capture poisons before they reach the catalyst.[1] |
| Gradual Decrease in Activity Over Time/Recycles | Product Inhibition / Fouling | 1. Monitor Reaction Kinetics: Observe if the reaction rate slows down significantly as the product concentration increases. 2. Visual Inspection: After the reaction, carefully examine the catalyst for any change in color or texture (e.g., clumping, tar-like deposits), which may indicate fouling. 3. Catalyst Characterization: Analyze the spent catalyst using techniques like TGA to detect carbonaceous deposits or XPS to observe changes in surface composition.[2][3][4] | 1. Optimize Reaction Conditions: Adjust temperature and pressure to favor the desorption of the product (piperidine-2-carbonitrile or 2-(aminomethyl)piperidine) from the catalyst surface. 2. Change Solvent: Use a solvent that can help wash away byproducts from the catalyst surface. 3. Acidic Additive: Perform the reaction in an acidic medium (e.g., acetic acid) to protonate the nitrogen atoms, which can reduce their ability to bind to and poison the catalyst.[5] 4. Regeneration: Implement a regeneration protocol (see Experimental Protocols section). |
| Low Selectivity to Desired Product (e.g., formation of secondary amines or ring-opened byproducts) | Changes in Catalyst Active Sites / Harsh Conditions | 1. Byproduct Analysis: Identify the structure of major byproducts using GC-MS or NMR to understand the competing reaction pathways. 2. Catalyst Characterization: Analyze the used catalyst with techniques like TEM or XRD to check for changes in metal particle size (sintering) or morphology.[3] | 1. Use Fresh/Regenerated Catalyst: Ensure the catalyst is in its optimal state. 2. Milder Conditions: Reduce hydrogen pressure and/or temperature to minimize over-hydrogenation or side reactions.[6] 3. Catalyst Choice: Consider a different catalyst. For instance, Rhodium-based catalysts may offer different selectivity compared to Palladium.[5] |
| Reaction Fails to Initiate or Stalls Completely | Severe Catalyst Poisoning / Incorrect Setup | 1. Verify Reagents: Double-check all reagents for gross contamination. 2. Check Hydrogen Delivery: Ensure the system is properly sealed and that hydrogen is being delivered to the reaction mixture. 3. Catalyst Activity Test: Test the catalyst with a simple, reliable hydrogenation reaction (e.g., hydrogenation of cyclohexene) to confirm its intrinsic activity. | 1. Replace All Reagents: Use fresh, certified-purity substrate, solvent, and catalyst. 2. Systematic Leak Check: Inspect the reactor and all connections for leaks. 3. Catalyst Activation: Ensure the catalyst is properly pre-reduced or activated according to the manufacturer's instructions if required. |
| Activity Not Restored After Regeneration | Irreversible Deactivation (e.g., Sintering) | 1. Particle Size Analysis: Use TEM or XRD to compare the metal particle size of the fresh, spent, and "regenerated" catalyst. A significant increase in particle size indicates sintering.[3] | 1. Sintering is generally irreversible. The catalyst will need to be replaced. 2. Re-evaluate Conditions: Lower the reaction and regeneration temperatures to avoid exceeding the thermal stability limit of the catalyst. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in pyridine (B92270) hydrogenation, which serves as a model for 2-cyanopyridine. The choice of catalyst and conditions significantly impacts conversion and selectivity.
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity (%) to Piperidine (B6355638) | Reference |
| 5% Rh/Al₂O₃ | Pyridine | 60 °C, 70 atm H₂ | 99 | 99 | [7] |
| Raney Nickel | Pyridine | 200-220 °C, 150-300 atm H₂ | High | High | [5] |
| 5% Ru/C | Pyridine | 90-100 °C, 70-100 atm H₂ | >95 | >98 | [5] |
| PtO₂ | 2-Methylpyridine | Room Temp, 70 bar H₂, Acetic Acid | High | High (4-6 h) | [5] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 °C, 6 bar H₂, H₂SO₄ (0.5 molar eq.), Water | 100 | 93 (to pyridyl-amine) | [8] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 °C, 6 bar H₂, H₂SO₄ (1.0 molar eq.), DCM/Water | 100 | 98 (to piperidyl-amine) | [8] |
Note: The selectivity in cyanopyridine hydrogenation can be tuned towards either the aminomethyl-pyridine or the fully saturated aminomethyl-piperidine by adjusting reaction conditions, particularly the acidity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in 2-cyanopyridine hydrogenation?
A1: The most prevalent poisons originate from the feedstock, solvents, or the hydrogen gas itself. These include:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiophenes, and mercaptans are potent poisons for noble metal catalysts like Palladium, Platinum, and Rhodium, even at ppm levels.[1] They strongly chemisorb onto the metal surface, blocking active sites.
-
Nitrogen Compounds: The nitrogen atom in the pyridine ring of the reactant and the piperidine ring of the product can act as a Lewis base and coordinate strongly to the catalyst's active metal sites, leading to self-inhibition or product inhibition.[9] Other nitrogen-containing impurities can also act as poisons.
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can adsorb strongly onto catalyst sites, competing with the substrate and hydrogen.[1]
-
Heavy Metals: Trace amounts of metals like mercury, lead, and arsenic can cause irreversible deactivation.[1]
-
Water: In some systems, excess water can alter the catalyst support or promote side reactions, though it can also be used as a solvent in certain cases.[8]
Q2: My reaction starts but then stops before completion. What is the likely cause?
A2: This is a classic sign of product inhibition . The hydrogenated product (piperidine-2-carbonitrile or its derivatives) contains a basic nitrogen atom that can adsorb more strongly to the catalyst's active sites than the starting 2-cyanopyridine. As the product concentration builds up, it progressively blocks the active sites, slowing and eventually stopping the reaction. To mitigate this, you can try running the reaction in an acidic solvent like acetic acid, which protonates the nitrogen, reducing its ability to poison the catalyst.[5]
Q3: How can I differentiate between reversible and permanent catalyst poisoning?
A3: Reversible poisoning is typically caused by inhibitors that compete for active sites but can be removed. For example, poisoning by some nitrogen compounds might be overcome by increasing temperature or changing the solvent. Permanent poisoning involves a strong, often covalent, bond between the poison and the active site, such as with sulfur or heavy metals. A simple diagnostic test is to stop the reaction, filter the catalyst, wash it thoroughly with a clean solvent, and reuse it in a fresh reaction mixture. If activity is restored, the poisoning was likely reversible. If not, it is likely permanent, and a more aggressive regeneration protocol or catalyst replacement is necessary.
Q4: Which catalyst is best for the hydrogenation of 2-cyanopyridine?
A4: The optimal catalyst depends on the desired product and the presence of other functional groups.
-
Palladium on Carbon (Pd/C): A versatile and common choice. Its selectivity can be tuned by adding an acid; less acid favors hydrogenation of only the nitrile group, while more acid promotes the hydrogenation of both the nitrile and the pyridine ring.[8]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts: Often show higher activity for pyridine ring saturation than palladium and can be more resistant to poisoning.[5][10]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A very active catalyst, often used in acidic media like acetic acid, that is effective for the complete saturation of substituted pyridines under relatively mild conditions.[5]
Q5: Is it possible to regenerate a poisoned catalyst used in this reaction?
A5: Yes, regeneration is often possible, especially for deactivation caused by fouling or reversible poisoning. A common method involves solvent washing to remove adsorbed organic species. For more stubborn poisons, oxidative regeneration (calcination in air) can burn off carbonaceous deposits and some sulfur species, although this can lead to metal sintering if not carefully controlled. A detailed protocol for solvent washing is provided below.[11][12]
Experimental Protocols
Protocol 1: Standard Slurry-Phase Hydrogenation of 2-Cyanopyridine
Objective: To hydrogenate 2-cyanopyridine to the corresponding piperidine derivative using a PtO₂ catalyst.
Materials:
-
2-Cyanopyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 2-cyanopyridine (e.g., 2.0 g, 19.2 mmol) and glacial acetic acid (e.g., 20 mL).[13]
-
Catalyst Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst (e.g., 1-2 mol%).
-
System Purge: Seal the reactor. Purge the system 3-5 times by pressurizing with nitrogen and then venting. Following this, purge the system 3-5 times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5] Begin vigorous stirring. The reaction is typically run at room temperature.[5]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 6-10 hours).[5]
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.
-
Neutralization & Extraction: Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by distillation or column chromatography as needed.
Protocol 2: Catalyst Regeneration by Solvent Washing
Objective: To restore the activity of a catalyst deactivated by organic fouling or product inhibition.
Materials:
-
Deactivated catalyst (e.g., Pd/C)
-
Aromatic hydrocarbon solvent (e.g., Toluene)
-
Hot deionized water
-
Steam source (optional)
-
Nitrogen gas
-
Filtration or centrifugation equipment
Procedure:
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.
-
Aromatic Wash: Transfer the catalyst to a clean vessel. Add toluene (B28343) and stir or sonicate the slurry for 30-60 minutes to dissolve and remove adsorbed organic residues.[14] Decant or filter off the solvent. Repeat this step if necessary.
-
Water Wash: Wash the catalyst with hot (e.g., 90 °C) deionized water to remove polar compounds and residual solvents.[14] A steam wash can also be effective if the equipment is available.
-
Drying: Dry the washed catalyst thoroughly under a stream of nitrogen gas, followed by drying in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst under an inert atmosphere until its next use.
Visualizations
References
- 1. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 2. Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Characterization and Hydrogenation Activity of Supported Palladium Par" by Narayan Acharya [scholarcommons.sc.edu]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. Effect of pyridine poisoning on the kinetics of thiophene hydrogenolysis and hexene hydrogenation (Journal Article) | OSTI.GOV [osti.gov]
- 10. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Work-up procedures for reactions involving 2-(Aminomethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)piperidine. The content addresses common issues encountered during reaction work-up and purification.
Section 1: General Properties and Handling
Q1: What are the key properties of this compound relevant to reaction work-ups?
A1: this compound is a versatile building block in chemical synthesis, particularly for pharmaceuticals.[1] Its structure contains both a primary and a secondary amine, making it a strong base and a good nucleophile. Key properties to consider during work-up are:
-
Solubility: It is soluble in water and various organic solvents like alcohols and ethers.[2][3] This high solubility in both aqueous and organic phases can complicate standard liquid-liquid extractions.
-
Basicity: The presence of two amine groups makes the molecule basic. This property is crucial for its reactivity and for purification strategies involving acid-base extractions.
-
Physical State: It is a colorless to almost clear liquid at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Density | 0.9406 g/mL at 25 °C | |
| Boiling Point | 67 °C at 12 mmHg | [1] |
| Flash Point | 68.3 °C |
Section 2: Troubleshooting Amide Coupling Reactions
Amide coupling is a common reaction involving the primary amine of this compound. However, its high reactivity can lead to challenges.
Q2: I'm observing a significant amount of a dimer by-product in my amide coupling reaction. How can I prevent this?
A2: Dimerization is a common side reaction where one molecule of this compound reacts with an activated carboxylic acid intended for another reaction partner, forming an undesired amide bond between two piperidine (B6355638) units.[4] This consumes your starting material and complicates purification.
Primary Causes and Solutions: [4]
-
High Concentration: High reactant concentrations can favor bimolecular side reactions like dimerization.
-
Solution: Decrease the overall reaction concentration, typically to a range of 0.05-0.1 M.[4]
-
-
Rapid Addition of Amine: Adding the amine too quickly creates localized high concentrations.
-
Solution: Employ a slow addition method. Add a solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[4]
-
-
Incorrect Order of Addition: The amine should only be introduced after the carboxylic acid is fully activated.
-
Solution: Activate the carboxylic acid with your coupling agent (e.g., HATU, HBTU) and base (e.g., DIPEA) for 15-30 minutes before beginning the slow addition of the amine.[4]
-
-
High Temperature: Higher temperatures can increase the rate of side reactions.
-
Solution: Run the reaction at a lower temperature, such as 0 °C, before allowing it to slowly warm to room temperature.[4]
-
Caption: Troubleshooting workflow for dimerization in amide coupling reactions.
Q3: My amide coupling yield is low, with significant unreacted starting material. What should I try?
A3: Low yields with unreacted starting materials often point to inefficient activation or suboptimal reaction conditions.
-
Inefficient Coupling Agent: Not all coupling reagents are equally effective, especially for hindered systems.[5] Standard reagents like DCC or EDC might give low yields.[5]
-
Solution: Switch to a more potent onium-salt coupling agent such as HATU, HBTU, or COMU.[5]
-
-
Reaction Conditions: The presence of water can hydrolyze activated intermediates, and an inert atmosphere prevents degradation of reagents.
-
Solution: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion.
Experimental Protocol: Optimized Amide Coupling with HATU
This protocol is designed to minimize dimerization and maximize yield.[4]
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF) to achieve a final concentration of 0.1 M.
-
Add HATU (1.1 eq) to the solution.
-
Add a hindered base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
In a separate flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the this compound solution to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with the extractive work-up (see Section 4, Protocol 2).
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6]
Q4: What are the best practices for a successful reductive amination with this compound?
A4: Success in reductive amination relies on the controlled formation of an imine/enamine followed by its reduction.[7]
-
Choice of Reducing Agent: The reducing agent must be capable of reducing the iminium ion intermediate faster than it reduces the starting carbonyl compound.
-
Recommended: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are preferred reagents as they are less reactive towards aldehydes and ketones at neutral or acidic pH.[7] NaBH₄ can also be used, but it may also reduce the starting aldehyde/ketone.[7]
-
-
pH Control: Imine formation is typically acid-catalyzed but the amine must not be fully protonated. A slightly acidic pH (around 5-6) is often optimal.
-
Stepwise vs. One-Pot: For sensitive substrates where dialkylation is a concern, a stepwise procedure can be beneficial.[8] This involves forming the imine first, followed by the addition of the reducing agent.
Typical Reaction Conditions for Reductive Amination
| Parameter | Recommendation | Rationale |
| Amine | This compound (1.0 - 1.2 eq) | Use a slight excess to drive the reaction. |
| Carbonyl | Aldehyde or Ketone (1.0 eq) | The limiting reagent. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) or NaBH₃CN (1.5 eq) | Selectively reduces the iminium ion.[7] |
| Solvent | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or Methanol (B129727) (MeOH) | Choose based on substrate solubility. |
| Additive | Acetic Acid (catalytic amount) | Can facilitate imine formation. |
| Temperature | Room Temperature | Generally sufficient for most reactions. |
Section 4: General Work-up and Purification Challenges
The basic and polar nature of this compound and its derivatives often leads to purification difficulties.
Q5: How do I effectively remove unreacted this compound and other basic impurities during an extractive work-up?
A5: An acid-base extraction is the most effective method. The basic nitrogen atoms can be protonated with acid, making the compound water-soluble and allowing for its removal from an organic layer.
Caption: General workflow for an extractive work-up to remove basic impurities.
Protocol 2: Standard Extractive Work-up
-
Quench the reaction mixture with water or saturated aqueous NH₄Cl solution.
-
If the reaction was in a water-miscible solvent like DMF, dilute it significantly with an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM). For every 5 mL of DMF, use at least 50 mL of water for the wash.[9]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer several times with a dilute acid solution (e.g., 1M HCl).[9] This will extract the basic this compound into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q6: My piperidine-containing product is streaking badly on my silica (B1680970) gel column. How can I improve the purification?
A6: Tailing or streaking is a very common issue when purifying basic compounds like piperidines on standard (acidic) silica gel.[10] The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and inefficient separation.[10]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica gel.[10]
-
Triethylamine (TEA): This is a common and effective choice. Start by adding 0.5-2% (v/v) TEA to your mobile phase.[10]
-
Ammonia (B1221849): A solution of ~7N ammonia in methanol can be used as a polar component in the eluent system (e.g., 1-5% of a DCM/MeOH-NH₃ mixture). This is particularly effective for strongly basic compounds.[10][11]
-
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., on a C18 column) is an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, often leading to sharp, symmetrical peaks.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing N-Alkylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation reactions. The focus is on optimizing reaction times and temperatures to improve yield, selectivity, and efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during N-alkylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yields in N-alkylation can stem from several factors ranging from reactant inactivity to suboptimal reaction conditions.[1]
-
Poor Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[1][2] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will lead to slower reactions.[1][3]
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition.[1] For some substrates, increasing the temperature to 80-140°C is necessary.[4]
-
Insufficient Reaction Time: Some reactions, especially at lower temperatures, may require extended periods to reach completion. As an example, one study showed that extending the reaction time from 1 to 20 hours significantly increased product yield from 24.61% to 92.67%.[5]
-
Suboptimal Solvent Choice: The solvent must be appropriate for the reaction temperature and be able to dissolve the reactants.[4] Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can stabilize charged intermediates and increase reaction rates.[4]
-
Inadequate Base: The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct. For less nucleophilic amines, stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often required.[4]
-
Catalyst Issues (for catalytic reactions): The catalyst may be inactive, poisoned by impurities, or deactivated by reaction byproducts.[1][2]
Troubleshooting Steps:
-
Gradually Increase Temperature: Monitor the reaction for byproduct formation as you increase the temperature.[1]
-
Extend Reaction Time: Use TLC or GC/MS to monitor the reaction's progress over a longer period.[3]
-
Optimize Solvent and Base: Experiment with different polar aprotic solvents and stronger bases.[1][4]
-
Check Reagent Purity: Ensure all starting materials and solvents are pure and dry.[1]
-
Use a More Reactive Alkylating Agent: Consider switching from an alkyl chloride to a bromide or iodide.[3]
Issue 2: Over-alkylation and Poor Selectivity
Q: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for the desired product?
A: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2]
Potential Solutions:
-
Control Stoichiometry: Using a large excess of the amine compared to the alkylating agent can favor mono-alkylation.[1][2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration, reducing the likelihood of the more reactive product reacting further.[2]
-
Lower Reaction Temperature: Reducing the reaction temperature can help to decrease the rate of subsequent alkylation steps.[1][3]
-
Alternative Methods: Consider alternative approaches like reductive amination, which offers greater control over mono-alkylation.[1][2]
Issue 3: Incomplete Reaction
Q: My reaction stalls and does not go to completion, leaving unreacted starting material. What should I do?
A: Incomplete reactions can be due to a variety of factors, including insufficient activation energy or reagent deactivation.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction's progress using TLC or GC/MS while incrementally increasing the temperature or allowing the reaction to run longer.[3] Be mindful that higher temperatures can sometimes promote side reactions.[3]
-
Use a More Reactive Alkylating Agent: Switching to a more reactive alkylating agent, such as an alkyl iodide instead of a chloride, can help drive the reaction to completion.[3]
-
Catalyst Deactivation: In catalytic reactions, the catalyst may become deactivated. Ensure reagents are pure and consider if byproducts could be poisoning the catalyst.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in N-alkylation, and how can it be prevented?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-alkylated products, and in some cases, quaternary ammonium (B1175870) salts.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a large excess of the amine relative to the alkylating agent for mono-alkylation.[1]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.[1]
-
Choice of Alkylating Agent: More reactive alkylating agents are more likely to lead to multiple substitutions.[1]
-
Reductive Amination: This alternative method provides better control over mono-alkylation.[1]
Q2: How do I choose the optimal temperature for my N-alkylation reaction?
A2: The optimal temperature depends on the reactivity of your substrates. For highly reactive starting materials, room temperature may be sufficient.[6] For less reactive substrates, such as anilines with electron-withdrawing groups, higher temperatures (e.g., 80-140°C) are often necessary.[4] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress and the formation of any byproducts.[1]
Q3: What are the best solvents for N-alkylation reactions?
A3: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally preferred.[4] These solvents can help to stabilize charged intermediates and increase reaction rates without protonating the amine, which would reduce its nucleophilicity.[4] The choice of solvent should also consider the required reaction temperature, ensuring the solvent has a suitable boiling point.[4]
Q4: What factors should I consider when selecting a base for my N-alkylation?
A4: The selection of a base is critical and depends on the specific reaction.
-
Strength (pKa): The base must be strong enough to deprotonate the amine or neutralize the acid formed during the reaction. For weakly nucleophilic amines, stronger bases like tBuOK or NaH are often more effective than weaker ones like K₂CO₃.[4]
-
Solubility: The base should have some solubility in the reaction medium to be effective.[4]
-
Steric Hindrance: A non-nucleophilic, sterically hindered base can be advantageous to prevent the base itself from being alkylated and to minimize elimination side reactions.[4][6]
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Temperature on N-alkylation of Aniline (B41778) with Benzyl (B1604629) Alcohol
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | [Ru]-3 (2 mol%) | 25 | 24 | >99 | 98 |
| 2 | [Ru]-3 (2 mol%) | 70 | 24 | >99 | 97 |
Reaction conditions: aniline (1 mmol), benzyl alcohol (1 mmol), potassium tert-butoxide (1 mmol) in toluene (B28343) (1 mL). Data sourced from a study on Ru-catalyzed N-alkylation.[7]
Table 2: Influence of Reaction Time on N-alkylation Yield
| Reaction Time (h) | BBIT Yield (%) |
| 1 | 24.61 |
| 20 | 92.67 |
Reaction conditions: n-butyl bromide and BIT, catalyzed by Cs-LTA zeolite at 50°C. Further extending the time resulted in a slight decrease in selectivity. Data from a study on zeolite-catalyzed N-alkylation.[5]
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of a Secondary Amine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).[3]
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 eq.).[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.[3]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution to remove the hydrohalic acid salt of the base. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[6]
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Catalytic N-Alkylation of Amines with Alcohols
This procedure is based on a zinc-catalyzed reaction and serves as an example of a "borrowing hydrogen" strategy.[8]
-
Reaction Setup: In an oven-dried high-pressure tube, add the amine (1.0 mmol), alcohol (1.2 mmol), potassium tert-butoxide (0.5 mmol, 56 mg), and the catalyst (e.g., 3.0 mol%).[8]
-
Solvent Addition: Add dry and degassed toluene (3.0 mL) under an argon atmosphere.[8]
-
Reaction Conditions: Tightly cap the tube with a PTFE screw cap and place the reaction mixture in an oil bath preheated to 120°C.[8]
-
Reaction Time: Continue the reaction for 16 hours.[8]
-
Work-up and Purification: After cooling, the product can be isolated using standard workup and purification procedures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: De-Boc Protection of 2-(Boc-aminomethyl)piperidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the de-Boc protection of 2-(Boc-aminomethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for deprotecting 2-(Boc-aminomethyl)piperidine?
A1: The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) group from 2-(Boc-aminomethyl)piperidine involve treatment with a strong acid. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][2] TFA is often used in dichloromethane (B109758) (DCM), while HCl is typically used as a solution in 1,4-dioxane (B91453) or methanol.[3][4]
Q2: My de-Boc reaction is sluggish or incomplete. What are the possible causes?
A2: Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid: The amount of acid may be insufficient to neutralize both basic nitrogen centers (the piperidine (B6355638) ring and the primary amine) and catalyze the deprotection. An excess of acid is typically required.
-
Poor Reagent Quality: Trifluoroacetic acid is hygroscopic, and the presence of water can reduce its effectiveness.[5] Similarly, HCl solutions in dioxane can degrade over time. Using fresh, anhydrous reagents is critical.
-
Low Temperature: While reactions are often started at 0 °C to control exotherms, room temperature is generally required for the reaction to proceed to completion in a reasonable timeframe.[6]
-
Inadequate Reaction Time: Depending on the substrate and the specific conditions, deprotection can take anywhere from 30 minutes to several hours.[5] It is crucial to monitor the reaction's progress.
Q3: I'm observing unexpected side products. What are the most likely side reactions?
A3: The primary side reaction in Boc deprotection is caused by the formation of a reactive tert-butyl cation intermediate.[7] This electrophile can lead to:
-
t-Butylation: The newly formed primary amine or the piperidine nitrogen can be alkylated by the tert-butyl cation, leading to an undesired impurity. While less common for amines due to protonation under acidic conditions, it can occur if the reaction conditions are not optimized.
-
Trifluoroacetylation: When using TFA, a small amount of the deprotected amine may be acylated by the acid, forming a trifluoroacetamide (B147638) byproduct.[5] This can be minimized by ensuring a prompt work-up after the reaction is complete.
Q4: How should I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The deprotected product, being a free amine, will have a significantly lower Rf value (it will be more polar) than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]
Q5: What is the best work-up and purification procedure for 2-(aminomethyl)piperidine?
A5: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure.
-
For TFA reactions: The resulting TFA salt is often an oil. To obtain the free amine, the residue is dissolved in an appropriate solvent and washed with a base like saturated aqueous sodium bicarbonate.[3]
-
For HCl reactions: The product often precipitates from the reaction mixture as the hydrochloride salt, which can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[8] This can be an effective purification step. If the salt is soluble, evaporation of the solvent followed by trituration with ether can induce precipitation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient acid concentration or equivalents. 2. Low reaction temperature. 3. Short reaction time. 4. Poor quality of acidic reagent (e.g., wet TFA). | 1. Increase the concentration or add more equivalents of the acid. 2. Allow the reaction to warm to room temperature. 3. Extend the reaction time and continue monitoring by TLC or LC-MS. 4. Use a fresh bottle of anhydrous acid. |
| Low Yield | 1. Product loss during aqueous work-up (if the diamine salt is water-soluble). 2. Incomplete precipitation of the hydrochloride salt. 3. Formation of side products. | 1. Perform multiple extractions with an organic solvent after basification. Ensure the aqueous layer is sufficiently basic (pH > 10). 2. After evaporating the reaction solvent, add a larger volume of a non-polar solvent like diethyl ether to encourage precipitation. 3. Re-evaluate the reaction conditions (temperature, acid concentration) to minimize side reactions. |
| Difficult Purification | 1. Product's TFA salt is an oil and difficult to handle. 2. Co-elution of impurities during column chromatography. | 1. Switch to using 4M HCl in dioxane to obtain a solid hydrochloride salt which is often easier to purify by filtration or recrystallization.[8] 2. Convert the free amine to its hydrochloride salt, which may be crystalline and can be purified by recrystallization. |
Quantitative Data Comparison
The following table presents illustrative data for common de-Boc protection methods. Actual results may vary depending on the specific experimental conditions.
| Parameter | Method A: TFA/DCM | Method B: 4M HCl in Dioxane |
| Acid Concentration | 20-50% (v/v) in DCM | 4 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 - 120 minutes | 60 - 240 minutes |
| Typical Yield | > 90% | > 90% |
| Product Form | Trifluoroacetate salt (often oily) | Dihydrochloride salt (often a solid) |
| Purity | Generally high, but may require purification to remove TFA. | Often high, as the salt can be purified by filtration/recrystallization. |
Experimental Protocols
Protocol 1: De-Boc Protection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
2-(Boc-aminomethyl)piperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-(Boc-aminomethyl)piperidine (1 equivalent) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.
Protocol 2: De-Boc Protection using 4M HCl in 1,4-Dioxane
Materials:
-
2-(Boc-aminomethyl)piperidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing 2-(Boc-aminomethyl)piperidine (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound dihydrochloride.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation, then filter, wash, and dry as described above.
Visualizations
Caption: General experimental workflow for the de-Boc protection of 2-(Boc-aminomethyl)piperidine.
Caption: Reaction mechanism for Boc deprotection and a potential side reaction pathway.
Caption: Decision tree for troubleshooting an incomplete de-Boc protection reaction.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Resolution of 2-(Aminomethyl)piperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-(Aminomethyl)piperidine.
Frequently Asked Questions (FAQs)
General Resolution Strategies
???
Q1: What are the primary methods for resolving racemic this compound?
A1: The most common and industrially applied methods for the chiral resolution of amines like this compound are:
-
Diastereomeric Crystallization: This is a classical method that involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[1]
-
Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture.[2] This results in one enantiomer being consumed to form a new product, leaving the unreacted, desired enantiomer in excess.[2][3] Enzymatic resolutions are a prominent example of this technique.[4][5]
-
Chiral Chromatography: This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7] The differential interaction of the enantiomers with the CSP allows for their separation.[6]
??? Troubleshooting Diastereomeric Crystallization
???
Q2: I've combined the racemic this compound with a chiral resolving agent, but no crystals are forming. What should I do?
A2: The absence of crystallization is a common issue that can often be resolved by systematically adjusting several experimental parameters.[8]
-
Solvent Choice: The solvent is a critical factor.[8] If the diastereomeric salt is too soluble, try a less polar solvent or a mixture of solvents.[8] Conversely, if it's completely insoluble, a more polar solvent is needed.[8]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an "anti-solvent" in which the salt is less soluble.[8]
-
Inducing Crystallization: If the solution is supersaturated but still won't crystallize, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the desired diastereomeric salt.[8]
-
Concentration: Verify that the concentrations of your amine and resolving agent are appropriate for crystallization to occur.[8]
???
Q3: Instead of crystals, my diastereomeric salt is separating as an oil. How can I resolve this?
A3: "Oiling out" occurs when the salt comes out of solution above its melting point or when its solubility is exceeded too rapidly. This can be addressed by:
-
Slowing the Cooling Rate: A controlled, gradual cooling process promotes the formation of well-defined crystals instead of oils.[8]
-
Diluting the Solution: High concentrations can lead to oiling. Try diluting the solution with more of the chosen solvent.[8]
-
Changing the Solvent: An inappropriate solvent can promote oiling. Experiment with different solvents or solvent mixtures.[8]
-
Using Seed Crystals: Adding a seed crystal can sometimes induce direct crystallization from the oil.[8]
???
Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?
A4: Low yield can be attributed to several factors throughout the process.
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial. While using 0.5 equivalents of the resolving agent is a common starting point to precipitate one enantiomer, this ratio can be optimized.[8]
-
Crystallization Time and Temperature: Allowing the crystallization to proceed for an adequate amount of time at the optimal temperature is key. However, extended time can sometimes lead to the crystallization of the undesired diastereomer, lowering the enantiomeric purity.[9] For some systems, rapid crystallization and filtration under kinetic control yield the best results.[9]
-
Isolation Technique: Ensure the precipitated salt is isolated efficiently by filtration. Washing the crystals with a small amount of the cold crystallization solvent helps remove the mother liquor containing the soluble diastereomer without dissolving the desired product.[8]
???
Q5: After liberating the free amine, the enantiomeric excess (e.e.) is low. What could be the cause?
A5: Low enantiomeric excess indicates that the separation of the diastereomeric salts was not efficient.
-
Co-precipitation: The undesired diastereomer may have crystallized along with the desired one. This can happen if the cooling is too rapid or the solution is too concentrated.
-
Recrystallization: The purity of the diastereomeric salt can often be significantly improved by one or more recrystallization steps.[9] A digestion process, where the crystals are briefly boiled in a suitable solvent mixture, can also be used for purification.[9]
-
Equilibration: In some cases, allowing the crystallization to proceed for too long can move the system from kinetic control (where the less soluble salt crashes out quickly) to thermodynamic control, resulting in a less pure product.[9]
Data and Protocols
Data Presentation
Table 1: Troubleshooting Guide for Diastereomeric Crystallization
| Problem | Potential Cause(s) | Suggested Solutions | Citation(s) |
| No Crystals Form | - Inappropriate solvent (salt is too soluble or insoluble)- Solution is not supersaturated- Inadequate concentration | - Screen a range of solvents (polar, non-polar, mixtures)- Slowly cool, evaporate solvent, or add an anti-solvent- Scratch the flask or add a seed crystal | [8] |
| Oiling Out | - Solution is too concentrated- Cooling rate is too fast- Inappropriate solvent | - Dilute the solution- Employ a slower, controlled cooling process- Screen different solvents or solvent mixtures | [8] |
| Low Yield | - Sub-optimal resolving agent stoichiometry- Incomplete crystallization- Loss during crystal isolation | - Optimize the molar ratio of the resolving agent- Adjust crystallization time and temperature- Wash filtered crystals with a minimal amount of cold solvent | [8][9] |
| Low Enantiomeric Excess (e.e.) | - Co-precipitation of the undesired diastereomer- System reached thermodynamic equilibrium | - Recrystallize the diastereomeric salt one or more times- Consider a digestion/slurry purification step- Optimize crystallization time to favor kinetic resolution | [9] |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Technique | Typical Purity Achieved | Advantages | Considerations | Citation(s) |
| Gas Chromatography (GC) | >97% (for crude product after synthesis) | - High resolution and sensitivity for volatile compounds- Can be coupled with Mass Spectrometry (MS) for identification | - this compound may require derivatization to improve peak shape and thermal stability | [10][11] |
| High-Performance Liquid Chromatography (HPLC) | >99% | - Suitable for non-volatile compounds- High precision and accuracy- Does not typically require derivatization for separation on a chiral column | - The molecule lacks a strong UV chromophore, requiring derivatization for sensitive UV detection or use of other detectors (e.g., MS) | [10][12] |
| Nuclear Magnetic Resonance (NMR) | Quantitative (qNMR) | - Provides detailed structural information- Can be used for quantification without a reference standard for impurities | - Lower sensitivity compared to GC and HPLC | [10] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution This protocol is a generalized starting point and requires optimization for specific resolving agents and solvents.
-
Dissolution: Dissolve the racemic this compound and 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with heating until a clear solution is obtained.[8][9]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required. For systems under kinetic control, crystallization may be rapid, and the product should be filtered shortly after it forms.[9]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.[8]
-
Washing: Wash the crystals with a small volume of the cold crystallization solvent to remove residual mother liquor.[8]
-
Drying: Dry the isolated crystals under a vacuum.[8]
-
Purity Check: Analyze the enantiomeric purity of the amine by liberating a small sample and analyzing it via chiral HPLC or GC.
-
Recrystallization (Optional): If the enantiomeric excess is insufficient, recrystallize the diastereomeric salt from a suitable solvent to improve purity.[9]
Protocol 2: Liberation of the Free Enantiomer
-
Dissolution: Dissolve the purified diastereomeric salt in water.[8]
-
Basification: Adjust the pH of the aqueous solution with a base (e.g., NaOH solution) to deprotonate the amine and break the salt.[8]
-
Extraction: Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantioenriched this compound.
Visualizations
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(Aminomethyl)piperidine and 3-(Aminomethyl)piperidine in Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern ligand design and drug discovery. Among the myriad of available scaffolds, aminomethylpiperidines offer a compelling combination of a rigid piperidine (B6355638) core and a flexible aminomethyl sidearm, enabling diverse coordination chemistries and biological activities. The positional isomerism of the aminomethyl group, specifically at the 2- and 3-positions, significantly influences the steric and electronic properties of the resulting ligands, thereby dictating their performance in complexation and their ultimate application.
This guide provides an objective comparison of 2-(Aminomethyl)piperidine and 3-(Aminomethyl)piperidine in ligand synthesis, supported by available experimental data and detailed methodologies. We will explore how the subtle difference in the attachment point of the aminomethyl group impacts ligand architecture, coordination behavior, and synthetic accessibility.
Structural and Steric Considerations
The primary distinction between this compound and 3-(aminomethyl)piperidine lies in the spatial relationship between the piperidine ring nitrogen and the exocyclic primary amine. This seemingly minor variation has profound implications for ligand design.
-
This compound: The proximity of the aminomethyl group to the ring nitrogen allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This configuration is often favored in the design of polydentate ligands where pre-organization of the donor atoms is crucial for high stability constants. However, the close proximity of the two nitrogen atoms can also introduce steric hindrance, potentially influencing the coordination geometry and the accessibility of the metal center to other substrates or biological targets.
-
3-(Aminomethyl)piperidine: In this isomer, the aminomethyl group is further removed from the ring nitrogen, leading to the formation of a larger, more flexible six-membered chelate ring upon bidentate coordination. This increased distance can alleviate steric strain compared to the 2-substituted isomer, potentially allowing for different coordination modes and the accommodation of larger metal ions or ancillary ligands. The increased flexibility, however, might come at the cost of a slightly lower pre-organization and potentially lower thermodynamic stability of the resulting complexes compared to their five-membered ring counterparts.
Performance in Ligand Synthesis: A Comparative Overview
While direct head-to-head comparative studies under identical conditions are limited in the literature, we can infer the performance of each isomer from their documented applications and synthetic routes.
This compound: A Workhorse for Polydentate Ligands
This compound has been extensively used in the synthesis of polydentate ligands, particularly for applications in medical imaging as metal complexes.[1] The ability to form a stable five-membered chelate ring makes it an attractive scaffold for constructing ligands with high affinity for metal ions like Mn(II).[1]
Key Performance Aspects:
-
High Stability Constants: The pre-organized nature of the 2-aminomethylpiperidine backbone contributes to the formation of thermodynamically stable metal complexes. For instance, pentadentate ligands built on this scaffold form Mn(II) complexes that are more stable than those of other pentadentate ligands.[1]
-
Well-Defined Coordination Geometries: The rigidity of the piperidine ring and the five-membered chelate ring often lead to predictable and well-defined coordination geometries around the metal center.[1]
-
Synthetic Accessibility: Established synthetic protocols allow for the efficient derivatization of the primary and secondary amine groups to introduce additional coordinating arms.
3-(Aminomethyl)piperidine: Exploring Diverse Chemical Space
The use of 3-(aminomethyl)piperidine in ligand synthesis is less extensively documented compared to its 2-isomer. However, its unique steric and electronic properties make it a valuable tool for exploring different coordination geometries and biological activities. The reduced steric hindrance around the exocyclic amine, compared to the 2-isomer, may offer advantages in certain catalytic applications or for targeting specific biological receptors.
Potential Performance Aspects:
-
Alleviation of Steric Crowding: The greater separation between the two nitrogen donors can be advantageous when designing ligands for larger metal ions or in catalytic systems where substrate access to the metal center is critical.
-
Access to Different Coordination Modes: The flexibility of the six-membered chelate ring may allow for a wider range of coordination geometries and the potential for fluxional behavior in the resulting complexes.
-
Novel Biological Scaffolds: The 3-substituted pattern offers a distinct three-dimensional arrangement of functional groups, which can be exploited in the design of novel receptor ligands.
Quantitative Data Summary
| Ligand/Complex Parameter | This compound Derivative | Reference |
| Ligand Synthesis Yields | ||
| 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine-N,N′-di-tert-butyl acetate (B1210297) | 82% | [1] |
| Mn(II) Complex Properties | ||
| pMn of [Mn(AMPTA)] | 7.89 | [1] |
| pMn of [Mn(AMPDA-HB)] | 7.07 | [1] |
| Relaxivity (r₁) of [Mn(AMPTA)]⁻ (20 MHz, 298 K) | 3.3 mM⁻¹s⁻¹ | [1] |
| Relaxivity (r₁) of [Mn(AMPDA-HB)]⁻ (20 MHz, 298 K) | 3.4 mM⁻¹s⁻¹ | [1] |
Experimental Protocols
Synthesis of a Pentadentate Ligand Precursor using this compound
This protocol describes the synthesis of 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine-N,N′-di-tert-butyl acetate, a precursor for a pentadentate ligand.[1]
Step 1: Reductive Amination
-
Dissolve this compound (1 mL, 8.24 mmol) in dry methanol (B129727) (20 mL).
-
Add two drops of acetic acid.
-
Add a solution of 2-(methoxymethoxy)benzaldehyde (B150663) (1.37 g, 8.24 mmol) in dry methanol (5 mL) dropwise.
-
Stir the resulting yellow mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium borohydride (B1222165) (1.50 g, 39.65 mmol) portion-wise.
-
Stir for an additional 2 hours, during which the solution should become colorless.
-
Quench the reaction by adding 1 mL of water and agitate for 30 minutes.
-
Remove the solvents under reduced pressure to obtain the intermediate 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine.
Step 2: Alkylation
-
Dissolve the intermediate from Step 1 (0.22 g, 0.83 mmol) in acetonitrile (B52724) (10 mL).
-
Add sodium carbonate (0.26 g, 2.49 mmol).
-
Add tert-butyl bromoacetate (B1195939) (0.49 mL, 3.32 mmol).
-
Stir the mixture at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Suspend the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (B86663), filter, and evaporate the solvent under vacuum to yield the product as a pale yellow oil.
Synthesis of 3-(Aminomethyl)piperidine
This protocol describes the reduction of nipecotamide (B1220166) to afford 3-(aminomethyl)piperidine.
-
Add nipecotamide (25 g, 0.195 mol) portionwise to a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry tetrahydrofuran (B95107) (0.6 L).
-
After the initial effervescence subsides, heat the reaction at reflux under a nitrogen atmosphere for 24 hours.
-
Quench the reaction by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
Filter the suspension through a pad of celite and wash the filter cake with tetrahydrofuran (400 mL).
-
Concentrate the filtrate under reduced pressure.
-
Distill the crude residue to yield pure 3-(aminomethyl)piperidine as a colorless oil.
Visualizing the Structural Differences and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the key structural differences and a general workflow for ligand synthesis.
Caption: Chemical structures of this compound and 3-(Aminomethyl)piperidine.
Caption: A generalized workflow for ligand synthesis and evaluation.
Signaling Pathways: A Conceptual Framework
While specific signaling pathway modulation is highly dependent on the final ligand structure and its biological target, ligands derived from aminomethylpiperidines can be designed to interact with a variety of receptors, such as G-protein coupled receptors (GPCRs). The distinct three-dimensional shape of ligands derived from the 2- and 3-isomers can lead to differential binding and activation of these pathways.
Caption: A conceptual GPCR signaling pathway potentially modulated by aminomethylpiperidine-derived ligands.
Conclusion
Both this compound and 3-(aminomethyl)piperidine are valuable building blocks in ligand synthesis, each offering distinct advantages. This compound is a well-established scaffold for constructing highly stable, polydentate ligands, particularly for metal chelation in medical applications. The positional isomer, 3-(aminomethyl)piperidine, represents a less explored but promising alternative that offers reduced steric hindrance and greater conformational flexibility, opening avenues for the development of novel catalysts and therapeutic agents. The choice between these two isomers will ultimately be dictated by the specific design criteria of the target ligand, including the desired coordination properties, steric profile, and intended biological application. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their performance and to unlock the full potential of both isomers in ligand design.
References
Chiral Purity Unlocks Superior Performance: A Comparative Guide to 2-(Aminomethyl)piperidine Enantiomers vs. Racemic Mixtures
For researchers, scientists, and drug development professionals, the choice between a racemic mixture and a pure enantiomer can be a critical determinant of a compound's efficacy, selectivity, and safety. This guide provides an in-depth comparison of chiral 2-(Aminomethyl)piperidine and its racemic form, supported by experimental data, to highlight the significant advantages of utilizing the enantiomerically pure compound.
The fundamental principle of chirality dictates that molecules with a non-superimposable mirror image, known as enantiomers, can interact differently with other chiral molecules, such as biological receptors and enzymes. In a racemic mixture, a 50:50 combination of both enantiomers, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer). The use of a single, pure enantiomer can therefore lead to a more potent and safer drug candidate. Chiral piperidine (B6355638) scaffolds are prevalent in a large number of active pharmaceuticals, and their stereochemistry is a key factor in their therapeutic success.[1][2]
Enhanced Biological Activity and Selectivity: The Case of Kappa-Opioid Receptor Agonists
A compelling example of the advantages of chiral this compound is demonstrated in its derivatives that act as kappa-opioid receptor agonists. The compound GR-89696, a derivative of this compound, has been studied extensively. Research comparing the enantiomers of this compound reveals a stark difference in their biological activity.
In vivo binding studies using radiolabeled enantiomers of GR-89696 have shown that the (R)-enantiomer exhibits high affinity and selective binding to kappa-opioid receptors in the brain.[3] In contrast, the (S)-enantiomer displays low affinity for these receptors.[3] This demonstrates that the biological activity of the racemic mixture is primarily due to the (R)-enantiomer. Utilizing the pure (R)-enantiomer would therefore provide a more targeted therapeutic effect at a lower dose, minimizing the potential for off-target effects and metabolic burden associated with the inactive (S)-enantiomer.
The following table summarizes the comparative binding affinity of the enantiomers of a GR-89696 derivative for the kappa-opioid receptor.
| Compound | Target Receptor | Binding Affinity (Region to Cerebellar Ratio at 90 mins) |
| (R)-enantiomer of [11C]GR-89696 | Kappa-Opioid Receptor | Hypothalamus: 11.4, Olfactory Tubercle: 8.7 |
| (S)-enantiomer of [11C]GR-89696 | Kappa-Opioid Receptor | All brain regions: 1 |
Data sourced from Ravert et al., 2002.[3]
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Chiral Separation of this compound Enantiomers by HPLC
This protocol describes a general method for the separation of chiral primary amines, which can be adapted for this compound.
Materials:
-
Racemic this compound
-
Chiral stationary phase (CSP) column (e.g., a cyclofructan-based column)
-
HPLC system with a UV detector
-
Mobile phase: Hexane (B92381) and Ethanol (B145695) (HPLC grade)
-
Additives: Trifluoroacetic acid (TFA) and Triethylamine (TEA)
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase.
-
Column: Use a chiral stationary phase column suitable for the separation of primary amines.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol. The exact ratio should be optimized for the best separation. For example, start with a gradient of 5-30% ethanol in hexane.
-
Additives: To improve peak shape and resolution, additives can be used. For primary amines, a combination of a basic additive (like triethylamine) and an acidic additive (like trifluoroacetic acid) in small concentrations (e.g., 0.1-0.2%) can be effective.
-
Flow Rate: Set the flow rate to a typical value for the column used, for instance, 1-2 mL/min.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
Experimental Protocol 2: In Vitro Kappa-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the chiral enantiomers and the racemic mixture of a this compound derivative for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor.
-
Radioligand (e.g., [3H]U-69,593), a selective kappa-opioid receptor agonist.
-
(R)-2-(Aminomethyl)piperidine derivative, (S)-2-(Aminomethyl)piperidine derivative, and the racemic mixture.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a series of microcentrifuge tubes, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds (each enantiomer and the racemic mixture).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of bound radioligand. The data is used to generate competition curves, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Visualizing the Advantage: Enantiomer-Receptor Interaction
The differential binding of enantiomers to a chiral receptor can be visualized as a key-and-lock mechanism. The eutomer fits perfectly into the binding site, leading to a biological response, while the distomer does not fit correctly and is inactive.
Caption: Differential binding of enantiomers to a chiral receptor site.
Workflow for Comparative Analysis
The process of comparing a chiral compound to its racemic mixture involves several key steps, from synthesis and separation to biological evaluation.
Caption: Workflow for comparing chiral and racemic this compound.
Conclusion
The evidence strongly supports the advantages of using chiral this compound over its racemic mixture in drug discovery and development. The stereospecific interactions of its enantiomers with biological targets, such as the kappa-opioid receptor, can lead to significantly improved potency and selectivity. By focusing on the active enantiomer, researchers can develop more effective and safer therapeutic agents. The provided experimental protocols offer a starting point for the practical evaluation and confirmation of these benefits in a laboratory setting. The initial investment in chiral separation and analysis is often outweighed by the long-term gains in developing a superior clinical candidate.
References
A Comparative Guide to the Biological Activity of 2-(Aminomethyl)piperidine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of biologically active compounds. Its inherent structural features allow for diverse modifications, leading to derivatives with potent and selective activities across various therapeutic areas. This guide provides a comparative analysis of the biological activities of prominent this compound derivatives versus their analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug discovery and development efforts.
Kappa Opioid Receptor Agonists: A Focus on Analgesia
Derivatives of this compound have emerged as a significant class of kappa opioid receptor (KOR) agonists, which are of interest for their potential as potent analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.
Comparative Biological Activity
The following table summarizes the in vitro and in vivo activities of selected this compound derivatives and their analogs as KOR agonists. The data highlights the structure-activity relationships (SAR) within this chemical series, demonstrating how modifications to the core scaffold influence receptor binding affinity and analgesic potency.
| Compound | R Group | KOR Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, sc) | Reference |
| 1 | H | - | - | [1] |
| 10 | 3-oxopyrrolidinyl | 0.20 (IC50) | 0.06 (MAC test) | [1] |
| 34 | 5,6,7,8-tetrahydro-5-oxo-2-naphthylacetyl | - | 0.47 (µmol/kg, mouse) | [2] |
| 39 | Spiro[4.5]decane derivative | 0.10 (IC50) | 0.001 (MAC test) | [1] |
MAC test: Mouse acetylcholine-induced abdominal constriction test.
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of test compounds for the kappa opioid receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells) are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled KOR ligand (e.g., [³H]-U69,593), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and pain perception.
Urotensin-II Receptor Antagonists: Targeting Cardiovascular Diseases
This compound derivatives have also been identified as potent antagonists of the urotensin-II (U-II) receptor, a GPCR implicated in the pathophysiology of various cardiovascular diseases.
Comparative Biological Activity
The following table presents a comparison of the antagonist activity of different this compound analogs at the human urotensin-II receptor.
| Compound | Modifications | U-II Receptor Antagonist Activity (IC50, nM) | Reference |
| 1a | N-benzyl-4-phenylpiperidine | 10 (rat), 65 (human, Ki) | [3] |
| 11a | Optimized derivative | Potent, cross-species activity | [4] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the agonist urotensin-II.
-
Cell Culture: Cells stably expressing the human urotensin-II receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. The test compound (antagonist) at various concentrations is then added to the wells and pre-incubated for a certain period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Urotensin-II (agonist) is added to the wells, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The ability of the test compound to inhibit the urotensin-II-induced calcium signal is quantified, and IC50 values are determined.
Signaling Pathway
The binding of urotensin-II to its receptor triggers a signaling cascade involving Gq/11 proteins, leading to downstream effects such as vasoconstriction.
Antiproliferative Activity: Potential in Cancer Therapy
Certain piperidine (B6355638) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as novel anticancer agents. The mechanism often involves the induction of apoptosis and interference with critical cellular signaling pathways.
Comparative Biological Activity
The following table compares the in vitro cytotoxic activity of a 2-(aminoethyl)piperidine derivative and its analogs against a human prostate cancer cell line.
| Compound | N-substituent | Antiproliferative Activity (IC50, µM) - DU145 cells | Reference |
| 20a | Methyl | Low micromolar range | [5] |
| 21a | Methyl | Low micromolar range | [5] |
| 22a | Methyl | Low micromolar range | [5] |
| NE-100 (reference) | - | Less potent than 20a, 21a, 22a | [5] |
| S1RA (reference) | - | Less potent than 20a, 21a, 22a | [5] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., DU145) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Experimental Workflow
The general workflow for evaluating the antiproliferative activity of novel compounds is a multi-step process.
This guide provides a snapshot of the diverse biological activities of this compound derivatives and their analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. New kappa-receptor agonists based upon a 2-[(alkylamino)methyl]piperidine nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminomethyl piperidines as novel urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-(Aminomethyl)piperidine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of chiral molecules is fundamental. This guide provides a comparative overview of the spectroscopic characteristics of the isomers of 2-(Aminomethyl)piperidine: (R)-2-(Aminomethyl)piperidine, (S)-2-(Aminomethyl)piperidine, and the racemic mixture.
While the pure enantiomers are critical for the development of stereospecific pharmaceuticals, the racemic mixture is often a key starting point or reference. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for distinguishing between isomers and confirming their identity and purity.
Due to the limited availability of publicly accessible, side-by-side comparative experimental data for the individual enantiomers of this compound, this guide will focus on the expected spectroscopic characteristics based on general principles and available data for the racemic mixture and related structures. The provided experimental protocols and data tables serve as a template for researchers conducting their own analyses.
Data Presentation
The following table summarizes the key spectroscopic data for the racemic mixture of this compound. In the absence of specific data for the individual enantiomers, it is important to note that the NMR and IR spectra of the (R) and (S) isomers are expected to be identical in achiral solvents. Chiral resolving agents or chiral solvents would be necessary to induce distinguishable NMR spectra.
| Spectroscopic Technique | Parameter | This compound (Racemic Mixture) | Expected for (R) and (S) Isomers |
| ¹H NMR | Chemical Shift (δ) | Data not available in searched resources. | Identical to racemic mixture in achiral solvent. |
| ¹³C NMR | Chemical Shift (δ) | Data not available in searched resources. | Identical to racemic mixture in achiral solvent. |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available in searched resources. | Identical to racemic mixture. |
| Mass Spectrometry | m/z of Molecular Ion [M+H]⁺ | 115.1 | 115.1 |
| Key Fragment Ions | 97, 83, 70, 56 | 97, 83, 70, 56 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers. These should be adapted based on the specific instrumentation and experimental conditions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of compound.
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Analysis of Isomers.
Performance of different protecting groups for 2-(Aminomethyl)piperidine
For researchers, scientists, and drug development professionals, the selective protection of the two amine functionalities in 2-(aminomethyl)piperidine is a critical step in the synthesis of a wide array of complex molecules, from active pharmaceutical ingredients to specialized chemical probes. The choice of protecting group for the primary exocyclic amine and the secondary endocyclic amine dictates the synthetic strategy, influencing reaction yields, purity, and the ability to achieve orthogonal functionalization. This guide provides an objective comparison of the performance of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Protecting Groups
The selection of a suitable protecting group is contingent on several factors, including the desired regioselectivity of protection, the stability of the protected intermediate to subsequent reaction conditions, and the ease of deprotection. Due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine in this compound, regioselective protection of the primary amine is generally favored under kinetically controlled conditions.
The following table summarizes the performance of Boc, Cbz, and Fmoc for the mono-protection of the primary amine of diamines, providing a comparative overview of their efficacy. It is important to note that yields are highly dependent on specific reaction conditions and substrates.
| Protecting Group | Reagent for Protection | Typical Yield (%) for Mono-protection of Diamines | Deprotection Conditions | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Trimethylsilyl (B98337) chloride (Me₃SiCl)/Methanol (B129727) | 65-95[1] | Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile). Widely used due to its stability and reliable cleavage.[1] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | 40-90[2] | Hydrogenolysis (e.g., H₂/Pd/C), strong acids (e.g., HBr/AcOH) | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). The protected products are often crystalline, facilitating purification. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃) | 45-91[1] | Base (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile). Crucial in solid-phase peptide synthesis.[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful protection and deprotection of this compound. The following protocols provide representative methods for the selective mono-protection of the primary amine and the subsequent deprotection for each of the three protecting groups.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protocol for Mono-Boc Protection of this compound:
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3]
-
Materials: this compound, Methanol (anhydrous), Trimethylsilyl chloride (Me₃SiCl), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (B78521) (NaOH) solution (2N), Dichloromethane (B109758) (DCM), Diethyl ether, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add water (1 mL) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-protected product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield mono-Boc-protected this compound.
-
Protocol for Boc Deprotection:
-
Materials: N-Boc-2-(aminomethyl)piperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc-protected this compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product.
-
Carboxybenzyl (Cbz) Protection and Deprotection
Protocol for Mono-Cbz Protection of this compound:
-
Materials: this compound, Dioxane, Water, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain mono-Cbz-protected this compound.
-
Protocol for Cbz Deprotection (Hydrogenolysis):
-
Materials: N-Cbz-2-(aminomethyl)piperidine, Methanol or Ethanol, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-protected this compound in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas and then introduce hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protocol for Mono-Fmoc Protection of this compound:
-
Materials: this compound, Dioxane, Water, Sodium bicarbonate (NaHCO₃), 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add 9-fluorenylmethyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain mono-Fmoc-protected this compound.
-
Protocol for Fmoc Deprotection:
-
Materials: N-Fmoc-2-(aminomethyl)piperidine, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve the N-Fmoc-protected this compound in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under reduced pressure. The crude product can be purified by an appropriate workup or chromatography.
-
Visualization of Synthetic Pathways and Orthogonal Strategy
The following diagrams, created using the DOT language, illustrate the protection and deprotection schemes for each protecting group on this compound, as well as the concept of orthogonal protection.
Caption: Protection and deprotection schemes for this compound.
Caption: Orthogonal protection strategy for this compound.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of this compound depends on the specific requirements of the synthetic route. The Boc group offers a robust and widely used acid-labile protection. The Cbz group provides a stable protecting group that can be removed under neutral hydrogenolysis conditions and often imparts crystallinity to the protected compounds. The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its base lability, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups. By understanding the performance characteristics and experimental protocols for each of these protecting groups, researchers can make informed decisions to optimize their synthetic strategies for the successful construction of complex molecules derived from this compound.
References
Comparative analysis of synthetic routes to 2-(Aminomethyl)piperidine
A Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)piperidine
For researchers, scientists, and drug development professionals, the synthesis of this compound, a crucial building block for many pharmaceutical compounds, presents a variety of strategic choices.[1] The selection of an optimal synthetic route depends on several factors, including the desired scale of production, stereochemical requirements, cost-effectiveness, and available laboratory equipment. This guide provides a comparative analysis of the most common synthetic methodologies, supported by experimental data and detailed protocols.
Key Synthetic Routes at a Glance
The primary methods for synthesizing this compound include the catalytic hydrogenation of 2-cyanopyridine (B140075), the reduction of piperidine-2-carboxamide (B12353), enantioselective synthesis from aldehydes, and cycloaddition reactions. Each approach offers distinct advantages and disadvantages in terms of yield, purity, stereocontrol, and scalability.
Quantitative Data Comparison
The following table summarizes the quantitative data for various synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Synthetic Route | Starting Material | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield/Purity (%) | Reference |
| Catalytic Hydrogenation (One-Step) | 2-Cyanopyridine | Cobalt-containing catalyst | 120 - 230 | 100 - 450 | Good yield | [1] |
| Catalytic Hydrogenation (Two-Step) | 2-Cyanopyridine | Raney Nickel (Step 1), Rh/C (Step 2) | N/A | N/A | N/A | [1] |
| Catalytic Hydrogenation of Intermediate | 2-Aminomethylpyridine | Raney Nickel 5584 | 160 | 180 | 97% (crude product content) | [2] |
| Catalytic Hydrogenation of Intermediate | 2-Aminomethylpyridine | Ni-Fe-6606 | 160 | 200 | 67.5% (crude product content) | [2] |
| Catalytic Hydrogenation of Intermediate | 2-Aminomethylpyridine | Platinum Oxide (PtO₂) in Acetic Acid | Room Temp. | 50 - 70 | High Yield | [3] |
| Reduction of Amide | Piperidine-3-carboxamide | Lithium Aluminium Hydride (LiAlH₄) in THF | Reflux | N/A | 55% | |
| Enantioselective Synthesis | Aldehyde (7c) | L-proline, Benzylamine (B48309), NaBH₄, Boc₂O | N/A | N/A | 90% (over 3 steps), 98% ee | [4] |
| Hetero Diels-Alder Reaction | Functionalized Imine | 2-trimethylsiloxy-1,3-butadiene | N/A | N/A | Leads to 2-aminomethyl-4-oxo-piperidine | [5] |
Note: N/A indicates that the data was not available in the cited sources. The yield for the reduction of piperidine-3-carboxamide is for the analogous 3-(aminomethyl)piperidine and is included for comparative purposes.
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route is a critical decision in the drug development process. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate method based on key project requirements.
Caption: Decision workflow for selecting a synthetic route to this compound.
Experimental Protocols
Catalytic Hydrogenation of 2-Cyanopyridine (One-Step Process)
This method is suitable for large-scale industrial production and directly converts 2-cyanopyridine to this compound.
Procedure:
-
A high-pressure autoclave is charged with 2-cyanopyridine and a cobalt-containing catalyst (e.g., 25-85% cobalt by weight).[1]
-
The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen to an initial pressure.
-
The reaction mixture is heated to a temperature between 120°C and 230°C, and the hydrogen pressure is increased to 10 to 45 MPa.[1]
-
The reaction is monitored for hydrogen uptake. The process can be conducted in a single stage at a higher temperature (160-230°C) or in two stages, with the first stage at a lower temperature (120-160°C) to form 2-aminomethylpyridine, followed by an increase in temperature to complete the hydrogenation to this compound.[1]
-
After the reaction is complete, the autoclave is cooled, and the pressure is released.
-
The catalyst is removed by filtration, and the crude product is purified by distillation.
Reduction of Piperidine-2-carboxamide with Lithium Aluminium Hydride (LiAlH₄)
This route is a classic laboratory-scale method for the reduction of amides to amines.
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of lithium aluminium hydride in anhydrous tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of piperidine-2-carboxamide in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by distillation.
Enantioselective Synthesis of (R)-2-(Aminomethyl)piperidine Derivative
This multi-step synthesis provides access to enantiomerically pure this compound derivatives, which are often required for pharmaceutical applications.[4]
Procedure:
-
α-Hydrazination: To a stirred solution of the starting aldehyde in acetonitrile, L-proline is added, followed by dibenzyl azodicarboxylate. The reaction is stirred at room temperature until completion.
-
Reductive Amination: The crude product from the previous step is subjected to reductive amination using benzylamine and sodium borohydride (B1222165) (NaBH₄).
-
Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the Boc-protected derivative.
-
Cyclization and Deprotection: The Boc-protected intermediate is then subjected to a series of reactions to form the piperidine (B6355638) ring and subsequently deprotected to yield the final chiral this compound derivative.[4] The specific steps for cyclization will depend on the functional groups present in the starting aldehyde.
Conclusion
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. For large-scale, cost-effective production of the racemic compound, catalytic hydrogenation of 2-cyanopyridine is the method of choice. For laboratory-scale synthesis, the reduction of piperidine-2-carboxamide with LiAlH₄ offers a reliable, albeit lower-yielding, alternative. When enantiopurity is the primary concern, a multi-step enantioselective synthesis starting from an appropriate aldehyde is necessary, providing high enantiomeric excess. The hetero Diels-Alder reaction represents a more complex but potentially innovative approach for constructing the piperidine core with the desired substitution pattern. The selection of the most suitable synthetic strategy will ultimately be guided by the specific requirements of the research or development program.
References
- 1. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 2. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Enantiomeric Excess for Resolved 2-(Aminomethyl)piperidine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules such as 2-(Aminomethyl)piperidine. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for validating the enantiomeric excess of chiral amines are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and sample properties.
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess depends on factors such as the nature of the analyte, required sensitivity, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[1] | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.[2][3] | Use of a chiral solvating or derivatizing agent to form diastereomeric complexes with distinct NMR signals.[1] |
| Sample Volatility | Not required. Suitable for a wide range of compounds.[4] | Requires volatile and thermally stable samples or derivatives.[4] | Not required. |
| Derivatization | Often not required, but can be used to improve separation or detection.[5][6] | Frequently required for amines to improve volatility and peak shape.[7] | Required (chiral derivatizing agent) or addition of a chiral solvating agent.[1][8] |
| Sensitivity | High (UV, MS detection).[9] | Very high (FID, MS detection).[7] | Lower, requires more sample.[8] |
| Resolution | Generally provides baseline separation.[10] | Excellent for suitable compounds.[2] | Depends on the chiral agent and magnetic field strength; may have overlapping signals.[11] |
| Sample Throughput | Moderate to high.[12] | High.[3] | Low to moderate.[8] |
| Instrumentation | Standard HPLC system with a chiral column.[13] | GC system with a chiral capillary column.[7] | High-field NMR spectrometer.[14] |
| Accuracy | High, with absolute errors typically within ±1-2%.[14] | High, with proper calibration. | High, with absolute errors often within ±2%.[15] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for ee determination.[13] The following is a general protocol that can be adapted for this compound, potentially after derivatization.
1. Derivatization (Optional, but recommended for improved chromophore and separation):
-
React this compound with a suitable derivatizing agent such as 4-nitrobenzoic acid or p-toluenesulfonyl chloride in the presence of a base to form the corresponding amide or sulfonamide.[5][6] This introduces a UV-active chromophore, enhancing detection.[6]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[13]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for amine derivatives.[5][6]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326) is commonly used in normal-phase mode.[12] The ratio is optimized to achieve baseline separation. For example, n-hexane:ethanol (98:2, v/v).[5] A small amount of an amine additive like diethylamine (B46881) (e.g., 0.1-0.2%) is often added to the mobile phase to improve peak shape for basic analytes.[6][12]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[5][13]
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm for a 4-nitrobenzoyl derivative or 228 nm for a p-toluenesulfonyl derivative).[5][6]
3. Data Analysis:
-
Inject a racemic standard of the derivatized this compound to determine the retention times of the two enantiomers.[13]
-
Inject the resolved sample.
-
Integrate the peak areas (A1 and A2) for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
Protocol 2: Chiral Gas Chromatography (GC)
For volatile amines or those that can be easily derivatized to be volatile, chiral GC offers excellent resolution and sensitivity.[7]
1. Derivatization:
-
React this compound with a suitable achiral derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility and improve chromatographic performance on a chiral column.
2. GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Chiral Column: A capillary column coated with a cyclodextrin (B1172386) derivative (e.g., Rt-βDEX).[2]
-
Injector Temperature: Typically set 20-50 °C above the boiling point of the analyte.[13]
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure separation. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C.[13]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[2]
-
Detector Temperature: Set higher than the final oven temperature.[13]
3. Data Analysis:
-
Inject a racemic, derivatized standard to identify the retention times of the enantiomers.
-
Inject the resolved, derivatized sample.
-
Integrate the peak areas and calculate the enantiomeric excess using the same formula as for HPLC.[13]
Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy provides a powerful method for determining enantiomeric excess without chromatographic separation.[1] The addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to a solution of the chiral amine leads to the formation of diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.[1][8]
1. Sample Preparation:
-
In a 5 mm NMR tube, dissolve a precise amount of the this compound sample (e.g., 0.01-0.1 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).[1]
-
Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[8]
-
Shake the tube to ensure thorough mixing and complex formation.[1]
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 25 °C).[1]
3. Data Analysis:
-
Identify well-resolved signals corresponding to each of the diastereomeric complexes. Protons close to the chiral center are most likely to show distinct chemical shifts.
-
Integrate the distinct resonance peaks for each of the enantiomers (I1 and I2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .
Visualizing the Workflow
The following diagrams illustrate the general workflow for validating enantiomeric excess and compare the decision-making process for selecting an analytical technique.
Caption: General workflow for the validation of enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Remoxipride, a 2-(Aminomethyl)piperidine Derivative, Against Traditional Antipsychotics for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Safety, and Receptor Affinity.
The landscape of antipsychotic drug development has seen a continuous evolution from first-generation agents to atypical compounds with improved side-effect profiles. This guide provides a detailed benchmark of Remoxipride (B1679305), a substituted benzamide (B126) and a derivative of the 2-(aminomethyl)piperidine scaffold, against Haloperidol (B65202), a conventional first-generation antipsychotic. Both drugs target the dopamine (B1211576) D2 receptor, a key player in the pathophysiology of schizophrenia, but exhibit notable differences in their pharmacological profiles and clinical outcomes. This comparison is supported by quantitative data from in-vitro and clinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of Remoxipride in comparison to the established antipsychotic, Haloperidol.
Table 1: In-Vitro Dopamine Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Radioligand Used | Source Tissue/System | Reference |
| Remoxipride | Dopamine D2 | 113 | [3H]raclopride | Rat Striatum | [1] |
| Dopamine D2 | 30 - 90 (K_i) | Not Specified | Not Specified | [2] | |
| Haloperidol | Dopamine D2 | ~1-2 (K_i) | [3H]haloperidol | Not Specified |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy in Patients with Schizophrenia (6-Week Double-Blind Study)
| Treatment Group | N | Baseline BPRS Score (Total) | End-of-Study BPRS Score (Total) | Clinically Relevant Improvement (≥50% BPRS reduction) | Reference |
| Remoxipride | 36 | Not Specified | Not Specified | 47% | [3] |
| Haloperidol | 35 | Not Specified | Not Specified | 34% | [3] |
BPRS: Brief Psychiatric Rating Scale, a common measure of psychosis symptoms.
Table 3: Incidence of Extrapyramidal Symptoms (EPS) and Anticholinergic Use
| Treatment Group | Incidence of EPS (Simpson and Angus Scale) | Patients Requiring Anticholinergic Medication | Reference |
| Remoxipride | Significantly less frequent than Haloperidol | 22% | [3] |
| Haloperidol | Significantly more frequent and severe | 66% | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopaminergic signaling at the D2 receptor and the antagonistic action of Remoxipride.
Caption: General experimental workflow for benchmarking antipsychotic drug candidates.
Detailed Experimental Protocols
In-Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki) of Remoxipride and Haloperidol to dopamine D2 receptors.
Materials:
-
Membrane Preparation: Crude membrane fractions from rat striatum or a cell line stably expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone or [3H]raclopride (a D2-selective radiolabeled antagonist).[1][4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Determinator: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Spiperone).[4]
-
Test Compounds: Serial dilutions of Remoxipride and Haloperidol.
-
Equipment: 96-well microplate, cell harvester, glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding determinator.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (Remoxipride or Haloperidol).[4]
-
-
Incubation: The plate is incubated (e.g., for 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is stopped by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[4]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, the percentage of specific binding is plotted against the log concentration of the test compound to generate a dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
In-Vivo Assessment of Antipsychotic Efficacy and Side Effects (Animal Models)
Animal models are crucial for predicting the clinical efficacy and side-effect profile of antipsychotic drugs.
Objective: To evaluate the antipsychotic-like effects and the propensity to induce extrapyramidal side effects of Remoxipride and Haloperidol.
A. Model for Antipsychotic Efficacy: Dopamine Agonist-Induced Hyperactivity This model is based on the ability of antipsychotics to block the hyperlocomotion induced by dopamine agonists like amphetamine.[5][6]
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituation: Animals are individually placed in open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration:
-
Animals are pre-treated with either vehicle, Remoxipride, or Haloperidol at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a psychostimulant (e.g., d-amphetamine).
-
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 90-120 minutes) using automated activity monitoring systems.
-
Data Analysis: The locomotor activity data is analyzed to determine if the pre-treatment with the antipsychotic drug significantly attenuates the hyperactivity induced by the dopamine agonist compared to the vehicle-treated group.
B. Model for Extrapyramidal Side Effects: The Catalepsy Test This test predicts the likelihood of a drug to induce Parkinsonian-like motor side effects (catalepsy) in humans.[5][7]
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Drug Administration: Animals are treated with various doses of Remoxipride, Haloperidol, or vehicle.
-
Catalepsy Assessment: At several time points after drug administration, the degree of catalepsy is measured. A common method involves placing the rat's forepaws on an elevated horizontal bar (e.g., 9 cm high). The time it takes for the rat to remove both paws and step down is recorded. An animal is considered cataleptic if it maintains this unnatural posture for a predetermined period (e.g., >20 seconds).[7]
-
Data Analysis: The intensity and duration of catalepsy are compared across the different treatment groups. A dose-response relationship is established to determine the cataleptic potential of each drug.
Conclusion
The data presented indicates that Remoxipride, a this compound derivative, demonstrates comparable clinical efficacy to the conventional antipsychotic Haloperidol in treating the symptoms of schizophrenia.[3] A key differentiating factor is Remoxipride's significantly lower propensity to induce extrapyramidal side effects, a common and debilitating issue with first-generation antipsychotics.[3][8] This improved safety profile is likely attributable to its more moderate and selective binding affinity for the dopamine D2 receptor compared to the potent and less selective binding of Haloperidol.[1][2] These findings underscore the value of the this compound scaffold and its derivatives in the development of atypical antipsychotics with an enhanced therapeutic index. The experimental protocols detailed herein provide a robust framework for the continued benchmarking and development of novel CNS therapeutics.
References
- 1. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of remoxipride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A double-blind multicentre study comparing remoxipride, two and three times daily, with haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of metal complexes derived from 2-(Aminomethyl)piperidine
A Comparative Analysis of Metal Complexes Derived from 2-(Aminomethyl)piperidine in Anticancer, Antibacterial, and Catalytic Applications
This guide provides a comparative overview of the performance of metal complexes derived from this compound and its related structures in key research applications. The data presented is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy in oncology, microbiology, and polymer chemistry. The following sections detail the experimental findings, methodologies, and visual representations of experimental workflows.
Anticancer Activity
The evaluation of metal complexes as potential anticancer agents is a burgeoning field of research, with a focus on developing compounds that exhibit high cytotoxicity towards cancer cells while minimizing harm to healthy tissues. Complexes of platinum and ruthenium are of particular interest. The data below compares the in vitro cytotoxic activity of representative metal complexes, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Comparative Cytotoxicity Data (IC50 Values in µM)
| Complex/Drug | Ligand Type | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| PBP | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium | Piperidine (B6355638) Derivative | A549 (Lung) | 32.43 | [1] |
| Cisplatin | Ammine/Chloride | Platinum(II) | A2780 (Ovarian) | > 5 | [2] |
| Cu(DDC)2 | Dithiocarbamate | Copper(II) | A2780 (Ovarian) | ~1 | [2] |
| [Ru(bpy)(phpy)(dppz)]+ | Polypyridyl | Ruthenium(II) | Various | 0.6 - 4.3 | [3] |
| LDP-4 | Not Specified | Platinum(II) | CCRF-CEM (Leukemia) | 0.82 | [4] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is determined.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the anticancer activity of metal complexes using the MTT assay.
Antibacterial Activity
Metal complexes are also being investigated as novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria. The coordination of metal ions to organic ligands can enhance the biological activity of the ligand. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.
Comparative Antibacterial Data (MIC in µg/mL)
| Complex/Ligand | Ligand Type | Metal Ion | E. coli | S. aureus | Reference |
| Piperazine Derivative 8 | Piperazine | - | - | 1-5 | |
| Cu(II) Complex | 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | Copper(II) | - | 19.69 ± 0.71 | [5] |
| Zn(II) Complex | 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | Zinc(II) | - | >20.90 | [5] |
| Benzimidazole Derivative | Piperazine/Piperidine-benzimidazole | - | - | 12.5 | [6] |
| Silver(I) Complex | 1-benzyl-1H-tetrazole | Silver(I) | 2-8 | 2-8 | [7] |
Note: The data is collated from various studies. A direct comparison requires consistent experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The metal complex is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the complex that visibly inhibits bacterial growth.
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of metal complexes.
Catalytic Activity in Ring-Opening Polymerization
Metal complexes derived from this compound have shown promise as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). The efficiency of these catalysts is often evaluated by their turnover frequency (TOF).
Comparative Catalytic Performance in rac-Lactide Polymerization
| Catalyst | Ligand Type | Metal Ion | TOF (h⁻¹) | Conversion (%) | Conditions | Reference |
| Zn(1-2)2 | This compound derivative | Zinc(II) | Good Activity | - | Melt/Solution | [8][9] |
| Ti Cluster 6 | Amine bis(phenolate) | Titanium(IV) | - | 73 | 130°C, 24h, Toluene | [2] |
| Zr Complex 7 | Amine bis(phenolate) | Zirconium(IV) | Remarkable Activity | - | 130°C, 24h, Toluene | [2] |
| Ni Complex | N,N'-dibenzylethylenediamine | Nickel(II) | 2-3 | - | Solution/Bulk | [10] |
Note: Quantitative TOF values for the this compound complexes were not explicitly detailed in the initial sources, but their activity was noted as significant.
Experimental Protocol: Ring-Opening Polymerization of Lactide
-
Reactor Setup: A reaction vessel is charged with the lactide monomer and a co-initiator (e.g., benzyl (B1604629) alcohol) under an inert atmosphere.
-
Catalyst Addition: The metal complex catalyst is introduced to the reaction mixture.
-
Polymerization: The reaction is allowed to proceed at a specific temperature for a set duration.
-
Termination and Isolation: The polymerization is quenched, and the resulting polymer is precipitated, filtered, and dried.
-
Characterization: The polymer's molecular weight, polydispersity, and tacticity are determined using techniques like gel permeation chromatography (GPC) and NMR spectroscopy. The conversion of the monomer is also calculated.
Logical Relationship: Catalyst Development and Evaluation
Caption: Logical flow from catalyst design to performance evaluation in lactide polymerization.
References
- 1. nwmedj.org [nwmedj.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-(Aminomethyl)piperidine and Other Cyclic Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, cyclic amines are indispensable structural motifs. Their utility as scaffolds in drug discovery and as versatile nucleophiles in a myriad of chemical transformations is well-documented. This guide provides an objective, data-driven comparison of the reactivity of 2-(Aminomethyl)piperidine against other commonly used cyclic amines: piperidine (B6355638), pyrrolidine, and morpholine (B109124). The analysis focuses on their relative basicity and reactivity in key reactions such as acylation, supported by established physicochemical data and detailed experimental protocols.
Comparative Analysis of Physicochemical Properties and Basicity
The reactivity of an amine is fundamentally linked to its basicity, which is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base and, generally, a more potent nucleophile. The basicity of the amines is influenced by factors such as hybridization, inductive effects, and steric hindrance.
Below is a summary of the key physicochemical data for the compared cyclic amines.
| Compound | Structure | Molar Mass ( g/mol ) | pKa of Conjugate Acid |
| This compound | ![]() | 114.19 | Not available (expected to have two pKa values, with the secondary amine being slightly more basic than piperidine) |
| Piperidine | 85.15 | ~11.12 - 11.22 | |
| Pyrrolidine | 71.12 | ~11.27 - 11.31 | |
| Morpholine | 87.12 | ~8.3 - 8.5 |
Analysis of Basicity:
-
Pyrrolidine and Piperidine: These two amines exhibit very similar and high basicity. Pyrrolidine is often cited as being slightly more basic than piperidine, which can be attributed to subtle differences in ring strain and solvation of the corresponding ammonium (B1175870) cations.
-
Morpholine: The presence of an oxygen atom in the morpholine ring has a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making it less basic by approximately three pKa units compared to piperidine.
-
This compound: This molecule contains both a primary and a secondary amine. In general, secondary amines are slightly more basic than primary amines due to the electron-donating nature of alkyl groups. Therefore, the piperidine nitrogen is expected to be the more basic site. The aminomethyl substituent at the 2-position may introduce some steric hindrance, which could slightly modulate the reactivity of the ring nitrogen.
Reactivity in Acylation Reactions
Acylation is a fundamental transformation for these amines, leading to the formation of amides. The rate of acylation is influenced by both the nucleophilicity of the amine and steric factors.
-
Nucleophilicity: Based on their pKa values, the order of nucleophilicity is generally expected to be: Pyrrolidine ≈ Piperidine > this compound (ring nitrogen) > Morpholine. The primary amine of this compound will also be reactive, likely more so than morpholine but less than the secondary amines.
-
Steric Hindrance: this compound has a substituent adjacent to the ring nitrogen, which can sterically hinder its approach to the electrophilic carbonyl carbon of an acylating agent. This steric hindrance may reduce its reaction rate compared to the unsubstituted piperidine, especially with bulky acylating agents. Pyrrolidine, being a five-membered ring, can be considered less sterically hindered than the six-membered piperidine. Morpholine's reactivity is primarily limited by its lower basicity rather than steric factors.
In a competitive reaction, the less sterically hindered and more basic amines (pyrrolidine and piperidine) would be expected to react fastest. The outcome for this compound would depend on the competition between its two nucleophilic centers and the steric environment of the acylating agent.
Experimental Protocols
To empirically determine the relative reactivity of these amines, a competitive acylation experiment can be performed.
Protocol: Competitive Acylation of Cyclic Amines
1. Objective: To determine the relative reactivity of this compound, piperidine, pyrrolidine, and morpholine towards an acylating agent.
2. Materials:
-
This compound
-
Piperidine
-
Pyrrolidine
-
Morpholine
-
Acetyl chloride (or another acylating agent)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Gas chromatography-mass spectrometry (GC-MS) instrument
3. Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, prepare an equimolar solution of the four amines (e.g., 1.0 mmol each) and the internal standard (1.0 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (1.1 mmol) to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of the limiting acylating agent (e.g., acetyl chloride, 1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C. Take aliquots of the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot immediately by adding it to a vial containing saturated aqueous NaHCO₃ solution.
-
Extract the quenched aliquot with DCM. Dry the organic layer over anhydrous MgSO₄, filter, and analyze by GC-MS.
4. Data Analysis:
-
Identify the peaks corresponding to the starting amines and their respective acetylated products in the GC-MS chromatogram.
-
Quantify the amount of each starting amine remaining and each product formed at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of each amine versus time to determine the rate of consumption for each. The amine that is consumed the fastest is the most reactive under these conditions.
Visualizations
Experimental Workflow for Competitive Acylation
Caption: A flowchart of the competitive acylation experiment.
Piperidine Derivatives in the PI3K/Akt Signaling Pathway
Piperidine scaffolds are integral to many kinase inhibitors that target signaling pathways dysregulated in cancer, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-based drugs.
Conclusion
A Comparative Guide to the Synthesis of 2-(Aminomethyl)piperidine: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-(aminomethyl)piperidine, a crucial building block in numerous pharmaceuticals, is a significant consideration. This guide provides an objective comparison of the most common synthetic routes to this valuable compound, supported by experimental data to inform methodological choices based on cost, efficiency, safety, and environmental impact.
This analysis focuses on three primary synthetic strategies: the catalytic hydrogenation of 2-cyanopyridine (B140075), the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128), and an enantioselective approach starting from a functionalized aldehyde. Each method presents a unique balance of advantages and disadvantages, making the optimal choice dependent on the specific requirements of the research or development program, such as desired stereochemistry, scale, cost constraints, and sustainability goals.
At a Glance: Comparison of Synthetic Methodologies
| Parameter | Catalytic Hydrogenation of 2-Cyanopyridine | Selective Hydrogenolysis of 2,5-bis(aminomethyl)furan | Enantioselective Synthesis from Aldehyde |
| Starting Material | 2-Cyanopyridine | 2,5-bis(aminomethyl)furan | N-Boc-5-iodopentanal |
| Key Transformation | Reduction of nitrile and pyridine (B92270) ring | Reductive amination and cyclization | Asymmetric α-amination and reductive amination |
| Typical Yield | High (up to 97%)[1] | Good (up to 72%)[2] | Good (overall) |
| Purity | High after distillation[1] | Good | High |
| Stereocontrol | Racemic | Racemic | Enantioselective |
| Reaction Time | 4-24 hours | 4-8 hours | Multi-step, longer overall time |
| Key Reagents | H₂, Ni/Co or precious metal catalyst | H₂, Pt/Al₂O₃ catalyst | L-proline, NaBH₄, dibenzyl azodicarboxylate |
| Safety Concerns | High pressure H₂, pyrophoric catalysts, toxic starting material[3][4] | High pressure H₂, flammable solvents | Use of potentially hazardous reagents |
| Environmental Impact | Use of heavy metal catalysts, organic solvents | Use of a bio-renewable starting material[5][6] | Use of organic solvents and reagents |
Method 1: Catalytic Hydrogenation of 2-Cyanopyridine
This is the most established and industrially relevant method for the synthesis of this compound. The reaction can be performed in a single step, where both the nitrile group and the pyridine ring are reduced simultaneously, or in two steps, with the initial reduction of the nitrile to an aminomethylpyridine intermediate, followed by the hydrogenation of the pyridine ring.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-cyanopyridine.
Experimental Protocol:
A representative one-pot procedure involves charging a high-pressure autoclave with 2-cyanopyridine, a suitable solvent such as toluene (B28343) or an alcohol, and a catalyst. Common catalysts include Raney Nickel or cobalt-based catalysts for cost-effectiveness, or precious metal catalysts like platinum on alumina (B75360) (Pt/Al₂O₃) for higher activity. The reactor is then pressurized with hydrogen (typically 50-300 bar) and heated to a temperature between 100-200°C. The reaction is monitored until hydrogen uptake ceases. After cooling and depressurization, the catalyst is filtered off, and the crude product is purified by distillation to yield this compound.[1][7]
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data & Citations |
| Yield & Purity | High yields of up to 97% have been reported, with high purity achievable after distillation.[1] | A crude product with 97% content of 2-aminomethylpiperidine was obtained using a Raney Nickel catalyst.[1] |
| Cost of Materials | The starting material, 2-cyanopyridine, is commercially available at a moderate price. The cost of the catalyst varies significantly, with Raney Nickel and cobalt catalysts being more economical than platinum-based catalysts. | 2-Cyanopyridine is available for approximately $121/500g. Raney Nickel is priced around $85/100g. 5% Platinum on alumina can cost upwards of $500 for 10g. |
| Reaction Time | Reaction times can range from 4 to over 24 hours depending on the catalyst, temperature, and pressure.[1] | One example using a nickel-iron catalyst reports complete hydrogenation after a certain period of hydrogen absorption.[1] |
| Safety | This method involves significant safety hazards, including the use of high-pressure hydrogen, which is highly flammable and explosive. The catalysts, particularly Raney Nickel, can be pyrophoric. 2-Cyanopyridine itself is toxic if swallowed or in contact with skin.[3][4][8] | Safety data sheets for 2-cyanopyridine highlight its toxicity.[3] General protocols for catalytic hydrogenation emphasize the need for specialized equipment and careful handling of pyrophoric catalysts.[4] |
| Environmental Impact | The main environmental drawbacks are the use of heavy metal catalysts, which require proper disposal or recycling, and the use of organic solvents. The waste stream may contain toxic byproducts.[9] | The use of heavy metals is a general concern in catalytic processes due to potential leaching and contamination.[9] |
Method 2: Selective Hydrogenolysis of Bio-renewable 2,5-bis(aminomethyl)furan
This emerging "green" method utilizes a starting material derived from biomass, 2,5-bis(aminomethyl)furan (BAMF). The synthesis proceeds via selective hydrogenolysis and reductive amination in the presence of a platinum catalyst.
Reaction Scheme:
Caption: Synthesis from 2,5-bis(aminomethyl)furan.
Experimental Protocol:
In a typical procedure, 2,5-bis(aminomethyl)furan is dissolved in an aqueous solution and placed in a high-pressure reactor with a 2 wt% Pt/γ-Al₂O₃ catalyst. The reactor is pressurized with hydrogen (e.g., 1 MPa) and heated to around 140°C. The reaction is allowed to proceed for a set time (e.g., 8 hours). After the reaction, the catalyst is filtered, and the product is isolated from the aqueous solution.[2]
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data & Citations |
| Yield & Purity | Good yields of up to 72% have been achieved under optimized conditions.[2] | The yield of 2-aminomethylpiperidine reached 72.0% at 140 °C and 1 MPa H₂ in an aqueous solution.[2] |
| Cost of Materials | The cost of the bio-renewable starting material, 2,5-bis(aminomethyl)furan, is currently high for research quantities. The platinum catalyst also represents a significant cost. | 2,5-bis(aminomethyl)furan is available for approximately $195/25mg. The cost of a 5% Pt/Al₂O₃ catalyst is substantial. |
| Reaction Time | The reported reaction times are in the range of 4-8 hours.[2] | Optimal yield was achieved after 8 hours of reaction time. |
| Safety | This method still requires handling high-pressure hydrogen. However, the starting material is expected to have a better safety profile than 2-cyanopyridine. | The general hazards of hydrogenation apply.[4] |
| Environmental Impact | The primary advantage of this method is the use of a bio-renewable feedstock, which offers a more sustainable pathway. The reaction is also performed in water, a green solvent.[5][6] | The use of biomass-derived starting materials is a key aspect of green chemistry.[5][6] Ecotoxicological assessments of some furanic compounds suggest they are relatively non-toxic. |
Method 3: Enantioselective Synthesis from an Aldehyde Precursor
For applications requiring a specific enantiomer of this compound, an asymmetric synthesis is necessary. One such method involves a proline-catalyzed α-amination of a suitable aldehyde, followed by reductive amination and cyclization.
Logical Workflow:
Caption: Enantioselective synthesis workflow.
Experimental Protocol:
The synthesis begins with a suitable starting material like N-Boc-5-iodopentanal. The aldehyde is subjected to an L-proline-catalyzed asymmetric α-amination using dibenzyl azodicarboxylate (DBAD). The resulting α-aminated aldehyde is then subjected to reductive amination, for example, using sodium borohydride (B1222165), to yield an acyclic diamine. Subsequent intramolecular cyclization affords the enantiomerically enriched N-Boc-2-(aminomethyl)piperidine, which can then be deprotected.
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data & Citations |
| Yield & Purity | Good overall yields and high enantiomeric excess are reported for similar syntheses. | Proline-catalyzed α-amination reactions are known to proceed with high yields and enantioselectivities.[10] |
| Cost of Materials | The starting materials can be expensive and may require multi-step synthesis themselves. The reagents, such as dibenzyl azodicarboxylate and L-proline, add to the cost. | Dibenzyl azodicarboxylate is priced around $22 for 5g. L-proline costs approximately $37 for 25g. The cost of chiral starting materials can be high. |
| Reaction Time | This is a multi-step synthesis, so the overall time will be significantly longer than the one-pot methods. | Each step will have its own reaction time, and purification of intermediates is often required. |
| Safety | The hazards are associated with the specific reagents used in each step. Dibenzyl azodicarboxylate is an irritant. Sodium borohydride is flammable. | Safety data sheets for the reagents should be consulted. Dibenzyl azodicarboxylate can cause skin and eye irritation.[11] |
| Environmental Impact | This method involves multiple steps, potentially generating more waste from solvents used in reactions and purifications. The atom economy may be lower compared to the more direct routes. | Multi-step syntheses generally have a higher environmental footprint due to increased resource and energy consumption. |
Conclusion
The choice of a synthetic method for this compound is a multifaceted decision that requires careful consideration of various factors.
-
For large-scale, cost-effective production of racemic this compound, the catalytic hydrogenation of 2-cyanopyridine remains the industry standard. The use of non-precious metal catalysts like Raney Nickel or cobalt can mitigate costs, but the significant safety hazards associated with high-pressure hydrogenation and toxic starting materials necessitate specialized infrastructure and stringent safety protocols.
-
When sustainability and "green" chemistry principles are a priority, the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan presents a promising alternative. Although currently limited by the high cost and availability of the starting material, this route benefits from a renewable feedstock and the use of water as a solvent. Further research and development in biomass conversion could make this method more economically viable in the future.
-
For applications in chiral drug development where a specific enantiomer is required, an enantioselective synthesis is indispensable. While more complex, time-consuming, and costly due to the multi-step nature and use of chiral catalysts and specialized reagents, this approach provides access to enantiomerically pure this compound, which is often essential for desired pharmacological activity.
Ultimately, researchers and drug development professionals must weigh the trade-offs between cost, efficiency, safety, environmental impact, and the stereochemical requirements of their target molecule to select the most appropriate synthetic strategy.
References
- 1. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 2. A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 6. Frontiers | Biocatalytic Synthesis of Biobased Furan-Derived Chemicals, Fuels and Materials: Toward Sustainable Biorefineries [frontiersin.org]
- 7. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]
- 8. Catalytic hydrogenation process hazard analysis - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
In-Silico Docking Performance of Piperidine Derivatives: A Comparative Guide
This guide provides a comparative analysis of in-silico docking studies of various piperidine (B6355638) derivatives against different biological targets. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds, supported by experimental data from computational studies.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from various in-silico docking studies on piperidine derivatives. This allows for a comparative view of their binding affinities against different biological targets.
| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Key Interactions |
| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075) | Cancer Osaka Thyroid (COT) Kinase | -14.860 | H-bonding with GLY 210, GLU 208, ASP 270, and GLU 220; Pi-Pi stacking with TRP 132 and ARG 146. |
| (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) and its derivatives | SARS-CoV-2 Main Protease (Mpro) | -11.4 (for a validated redocked ligand) | Specific scores for derivatives not detailed, but interactions are with the substrate-binding site between domains I & II.[1] |
| Piperine | Cyclooxygenase-1 (COX-1) | -9.06 | Hydrogen bonds and hydrophobic interactions. |
| Piperine | Cyclooxygenase-2 (COX-2) | -8.77 | Hydrophobic interactions.[2] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Acetylcholinesterase (AChE) | -9.68 | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[3] |
| Furan-pyrazole piperidine derivatives | Akt1 | Not explicitly stated, but QSAR models were developed based on IC50 values. | The study focused on QSAR modeling rather than individual docking scores.[4] |
Experimental Protocols
The methodologies for in-silico docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized experimental protocol based on the cited studies.[1][3][5]
Receptor (Protein) Preparation
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1] The preparation process involves:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any extra chains not involved in the binding site are removed.[1]
-
Addition of hydrogen atoms: Hydrogen atoms are added to the protein structure to correctly represent the protonation states at a physiological pH.
-
Charge assignment: Appropriate charges are assigned to the amino acid residues.
-
Energy minimization: The protein structure is energy-minimized to relieve any steric clashes and achieve a more stable conformation.
Ligand Preparation
The 2D structures of the piperidine derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligand preparation includes:
-
Geometry optimization: The 3D structure of the ligand is optimized to find its lowest energy conformation.
-
Charge assignment: Partial charges are assigned to the atoms of the ligand. Gasteiger partial charges are commonly used.[6]
-
Defining rotatable bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
Docking Simulation
A molecular docking software is used to perform the simulation. Common software includes AutoDock, Glide, and MOE.[1][5][7]
-
Grid box generation: A grid box is defined around the active site of the protein. This grid box specifies the search space for the ligand binding. The dimensions are typically set to encompass the entire binding pocket.[5]
-
Docking algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm are often employed.[2]
-
Scoring function: A scoring function is used to estimate the binding affinity for each generated pose. The result is typically a docking score or binding energy, often expressed in kcal/mol.
Analysis of Results
The docking results are analyzed to identify the best-ranked pose, which is usually the one with the lowest docking score. The analysis involves:
-
Visualization: The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site are visualized.[3]
-
Validation: The docking protocol is often validated by redocking a co-crystallized ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[1]
Mandatory Visualization
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Hypothetical signaling pathway showing the inhibition of COT Kinase.
References
- 1. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Aminomethyl)piperidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2-(Aminomethyl)piperidine, a compound that requires careful management due to its hazardous properties. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.
Hazard Overview: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[2][3] The substance is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical Goggles & Face Shield | Must be worn to protect against splashes and vapors.[1] |
| Hands | Chemical-Resistant Gloves | Elbow-length PVC or other appropriate chemical-resistant gloves are recommended.[1] Glove suitability depends on the frequency and duration of contact.[1] |
| Body | Protective Clothing | A PVC apron and overalls should be worn.[1] For handling corrosive liquids, trousers should be worn outside of boots.[1] |
| Respiratory | Approved Respirator | Required if there is a risk of overexposure to vapors or mists.[1][4] A Type AK filter or equivalent is suggested.[1] |
| Feet | Safety Shoes | Chemical-resistant boots with steel toes and shanks are advised.[5][6] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is necessary to ensure safe handling and storage of this compound.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[4] Local exhaust ventilation is typically required.[1]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors.[1] Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2][4] Contaminated clothing should be removed immediately and laundered before reuse.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in handling areas.[1]
Storage:
-
Containers: Store in original, tightly sealed containers.[1][2]
-
Location: Keep in a dry, cool, and well-ventilated place.[4][5] Ensure the storage area is locked up and secure.[2]
-
Incompatibilities: Store away from strong acids, oxidizing agents, copper, aluminum, and their alloys.[1][7]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[1] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water, using a safety shower if available.[1][2]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[2] Urgent hospital treatment is likely needed.[1]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2]
Spill Response:
-
Minor Spills: Clean up all spills immediately.[1] Avoid breathing vapors and contact with skin and eyes.[1]
-
Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the nature and location of the hazard.[1] Wear full body protective clothing with breathing apparatus.[1] Contain the spill with sand, earth, or vermiculite.[2]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1] Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow wash water from cleaning equipment to enter drains.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

